1-(2-Fluoro-3-nitrophenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluoro-3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRFQXVFOFXBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873697-78-0 | |
| Record name | 2â??-Fluoro-3â??-nitroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Fluoro-3-nitrophenyl)ethanone (CAS 873697-78-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Fluoro-3-nitrophenyl)ethanone, with the CAS number 873697-78-0, is a substituted aromatic ketone that serves as a valuable building block in organic synthesis. Its unique trifunctional arrangement—an acetyl group, a fluorine atom, and a nitro group on a benzene ring—offers multiple reaction sites for constructing complex molecular architectures. The strategic placement of these functional groups, particularly the ortho-fluoro and meta-nitro substituents relative to the acetyl group, imparts distinct reactivity that makes this compound a versatile intermediate in the fields of medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its synthesis, physicochemical properties, key reactions, and safety considerations to support its effective use in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 873697-78-0 | [2] |
| Molecular Formula | C₈H₆FNO₃ | [2] |
| Molecular Weight | 183.14 g/mol | [3] |
| Appearance | Pale-yellow to yellow-brown liquid | [3] |
| Storage Temperature | Refrigerator (2-8°C), under inert gas | [3][4] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic strategies. A detailed and validated protocol involves a Stille coupling reaction followed by hydrolysis of the resulting enol ether.[4]
Experimental Protocol: Stille Coupling and Hydrolysis
This two-step procedure utilizes 2-fluoro-3-bromonitrobenzene and tributyl(1-ethoxyvinyl)tin as the key starting materials.[4]
Step 1: Stille Coupling
-
To a solution of 2-fluoro-3-bromonitrobenzene (1 equivalent, 45.6 mmol) in dioxane (100 mL), add dichlorobis(triphenylphosphine)palladium(II) (0.05 equivalents, 2.28 mmol).
-
To this mixture, add tributyl(1-ethoxyvinyl)tin (1.1 equivalents, 50.16 mmol).
-
Heat the resulting turbid solution to 90°C for 4 hours. The solution will gradually turn dark brown.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 30% methyl tert-butyl ether/heptane eluent system.
-
Once the starting material is completely consumed, cool the reaction mixture to room temperature.
Step 2: Hydrolysis
-
Add a saturated aqueous solution of potassium fluoride (100 mL) and ethyl acetate (100 mL) to the cooled reaction mixture.
-
Stir the two-phase mixture vigorously for 1 hour.
-
Filter the mixture through diatomaceous earth and wash the filter cake with ether.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude enol ether as a brown oil.
-
Dissolve the crude product in tetrahydrofuran (THF, 50 mL).
-
Add 2N hydrochloric acid (50 mL) and stir the reaction mixture at room temperature. Monitor the hydrolysis by TLC.
-
Upon completion, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound as a yellow oil (86% yield).[4]
References
An In-Depth Technical Guide to 1-(2-Fluoro-3-nitrophenyl)ethanone: A Versatile Building Block for Modern Drug Discovery
This technical guide provides a comprehensive overview of 1-(2-Fluoro-3-nitrophenyl)ethanone, a halogenated nitroaromatic ketone with significant potential as a versatile intermediate in medicinal chemistry and drug development. While this specific isomer is not as widely documented as some of its constitutional isomers, its unique substitution pattern offers distinct synthetic advantages for accessing novel chemical entities. This document will delve into its chemical identity, physicochemical properties, a proposed synthetic pathway, its anticipated reactivity profile, and its potential applications in the synthesis of pharmacologically active agents. We will also cover essential safety and handling protocols.
Chemical Identity and Structural Elucidation
This compound is systematically named according to IUPAC nomenclature. The structure consists of an acetophenone core, where the phenyl ring is substituted with a fluorine atom at the 2-position and a nitro group at the 3-position relative to the acetyl group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Fluoro-3-nitroacetophenone |
| Molecular Formula | C₈H₆FNO₃ |
| Molecular Weight | 183.14 g/mol |
| Canonical SMILES | CC(=O)C1=C(F)C(=CC=C1)--INVALID-LINK--[O-] |
| InChIKey | (Not available, compound not in major public databases) |
| CAS Number | (Not available, compound not in major public databases) |
Physicochemical Properties
Due to the limited availability of experimental data for this specific isomer, some of the following physicochemical properties are estimated based on the properties of isomeric compounds and general principles of physical organic chemistry.
Table 2: Physicochemical Properties of this compound
| Property | Value (with notations) |
| Appearance | Expected to be a crystalline solid, likely pale yellow, typical for nitroaromatic compounds. |
| Melting Point | Estimated to be in a similar range to its isomers, such as 1-(4-Fluoro-3-nitrophenyl)ethanone (47-51 °C).[1] |
| Boiling Point | Expected to be elevated due to its polarity and molecular weight. |
| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents and water. |
| pKa (of α-protons) | The α-protons of the acetyl group are acidic and their pKa is influenced by the electron-withdrawing nature of the substituted phenyl ring. |
Synthesis and Manufacturing
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The Friedel-Crafts acylation of 1-fluoro-2-nitrobenzene with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) is a standard method for introducing an acetyl group onto an aromatic ring.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a cooled (0 °C), stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetyl chloride dropwise.
-
Addition of Substrate: To this mixture, add 1-fluoro-2-nitrobenzene dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the acetylating agent to form a highly electrophilic acylium ion, which is necessary for the electrophilic aromatic substitution to occur.
-
Solvent: An inert solvent that can dissolve the reactants and catalyst without participating in the reaction is crucial.
-
Temperature Control: The reaction is highly exothermic, and maintaining a low temperature during the initial addition helps to control the reaction rate and prevent side reactions.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by the interplay of its three functional groups: the acetyl group, the fluorine atom, and the nitro group. The strong electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the aromatic ring.
Reactivity of the Aromatic Ring
The phenyl ring is deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing acetyl and nitro groups. Conversely, the ring is highly activated for nucleophilic aromatic substitution (SₙAr). The fluorine atom, being a good leaving group in SₙAr reactions, is susceptible to displacement by various nucleophiles. The position of the fluorine atom ortho to the nitro group further enhances its reactivity in SₙAr reactions.
Reactivity of the Acetyl Group
The acetyl group offers several avenues for chemical modification:
-
Carbonyl Chemistry: The carbonyl carbon is electrophilic and can undergo nucleophilic attack by reagents such as Grignard reagents, organolithium compounds, and reducing agents (e.g., sodium borohydride to form the corresponding alcohol).
-
α-Proton Chemistry: The protons on the methyl group are acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in a variety of reactions, including aldol condensations, alkylations, and halogenations.
Reactivity of the Nitro Group
The nitro group is a versatile functional group that can be readily reduced to an amine. This transformation is a cornerstone of many synthetic strategies in drug discovery. Common reducing agents include:
-
Catalytic hydrogenation (e.g., H₂ over Pd/C)
-
Metals in acidic media (e.g., Sn/HCl, Fe/HCl)
The resulting aniline derivative is a valuable precursor for a wide range of chemical transformations, including amide bond formation, sulfonylation, and diazotization reactions.
Figure 2: Reactivity map of this compound.
Applications in Drug Discovery and Development
Halogenated and nitrated aromatic compounds are prevalent scaffolds in medicinal chemistry. The presence of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to improved metabolic stability, enhanced binding affinity, and better bioavailability.[2]
This compound is a promising starting material for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential biological activity. For instance, related nitroacetophenones have been used to synthesize compounds with antimicrobial and enzyme-inhibiting properties.[3] The strategic placement of the fluoro, nitro, and acetyl groups allows for selective and sequential chemical modifications, making it a valuable tool for building molecular diversity in drug discovery programs.
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted aromatic cores that could potentially be derived from this building block.
-
Infectious Diseases: The nitroaromatic scaffold is a known pharmacophore in some antimicrobial agents.
-
Neuroscience: A wide range of CNS-active compounds contain substituted phenyl rings.
Safety, Handling, and Disposal
As a nitroaromatic compound, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Hazard Profile (Anticipated):
-
Toxicity: Nitroaromatic compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[4][5][6]
-
Flammability: While not highly flammable, it will burn if ignited.
-
Instability: Some nitro compounds can be unstable, although the risk is lower for simple nitroaromatics without additional activating groups.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.[7]
-
Avoid contact with strong oxidizing and reducing agents.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound represents a valuable, albeit less common, building block for synthetic and medicinal chemists. Its unique arrangement of functional groups provides a rich platform for a multitude of chemical transformations. This guide has outlined its fundamental properties, a plausible synthetic route, and its potential applications, providing a solid foundation for researchers and drug development professionals to explore its utility in creating the next generation of therapeutic agents. The strategic use of such versatile intermediates is paramount to advancing the frontiers of pharmaceutical sciences.
References
- 1. ossila.com [ossila.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Fluoro-3-nitrophenol | C6H4FNO3 | CID 23340673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. lobachemie.com [lobachemie.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to the Solubility of 1-(2-Fluoro-3-nitrophenyl)ethanone in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 1-(2-Fluoro-3-nitrophenyl)ethanone, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides field-proven experimental protocols for its determination, and offers insights into solvent selection for practical applications.
Introduction: The Critical Role of Solubility in Synthetic Chemistry and Drug Discovery
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that governs its behavior in both chemical reactions and biological systems. In synthetic chemistry, achieving a homogeneous solution is paramount for ensuring optimal reaction kinetics, maximizing yields, and simplifying purification processes. For drug development, solubility directly impacts a compound's bioavailability and subsequent formulation strategies.[1][2][3] A thorough understanding of a compound's solubility profile in a range of organic solvents is therefore not merely an academic exercise but a critical step in process development and optimization.
This guide will provide a robust framework for approaching the solubility determination of this compound, a compound whose structural features—a fluorinated and nitrated phenyl ring attached to a ketone group—present an interesting case study in solvent-solute interactions.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound is influenced by several functional groups:
-
The Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor.
-
The Nitro Group (NO₂): This is a strongly electron-withdrawing and highly polar group.
-
The Fluoro Group (F): As the most electronegative element, fluorine creates a significant dipole moment.
-
The Phenyl Ring: While the aromatic ring itself is relatively non-polar, the substituents create a complex electronic distribution.
The interplay of these groups results in a molecule with significant polarity. Therefore, it is expected to exhibit greater solubility in polar organic solvents.
While no specific quantitative solubility data for this compound is readily available in the public domain, a study on the closely related isomers, 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, provides valuable insights.[5] The mole fraction solubility of these compounds was determined in nine organic solvents, and the following trend was observed: acetone > acetonitrile > ethyl acetate > toluene > methanol > ethanol > n-propanol > isopropanol > cyclohexane.[5] This trend aligns with the theoretical principles, as the most polar solvents (acetone, acetonitrile, ethyl acetate) are the most effective.
Quantitative Solubility Data for Structurally Related Compounds
The following table summarizes the mole fraction solubility (x₁) of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in various organic solvents at 298.15 K, as reported in the literature.[5] This data serves as a valuable proxy for estimating the solubility behavior of this compound.
| Solvent | 1-(3-nitrophenyl)ethanone (x₁) | 1-(4-nitrophenyl)ethanone (x₁) |
| Acetone | 0.2514 | 0.2897 |
| Acetonitrile | 0.2158 | 0.2483 |
| Ethyl Acetate | 0.1987 | 0.2286 |
| Toluene | 0.1245 | 0.1432 |
| Methanol | 0.0897 | 0.1032 |
| Ethanol | 0.0765 | 0.0880 |
| n-Propanol | 0.0689 | 0.0793 |
| Isopropanol | 0.0654 | 0.0752 |
| Cyclohexane | 0.0098 | 0.0113 |
Disclaimer: This data is for structurally similar compounds and should be used as a guideline. Experimental verification for this compound is essential.
Experimental Protocol for Determining Equilibrium Solubility
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[1] This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is reached.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., acetone, acetonitrile, ethyl acetate, ethanol, toluene, hexane)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of scintillation vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium with a saturated solution has been achieved.
-
Add a known volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).[6]
-
Agitate the mixtures for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic visual inspection to ensure the continued presence of excess solid.[1]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.[6] This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis method. A pre-established calibration curve is essential for accurate quantification.
-
-
Calculation of Solubility:
-
The solubility is calculated from the measured concentration of the diluted solution, taking into account the dilution factor. The results can be expressed in various units, such as mg/mL, mol/L, or as a mole fraction.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining equilibrium solubility.
Structure of this compound
Caption: Chemical structure of this compound.
Conclusion
While specific solubility data for this compound is not yet prevalent in scientific literature, a strong predictive framework can be established based on its chemical structure and data from analogous compounds. The provided experimental protocol offers a robust and reliable method for determining its solubility in a variety of organic solvents. This information is invaluable for optimizing reaction conditions, developing purification strategies, and informing pre-formulation studies in drug development. As with any experimental work, adherence to safety protocols and the use of pure materials are paramount for obtaining accurate and reproducible results.
References
An In-Depth Technical Guide to 1-(2-Fluoro-3-nitrophenyl)ethanone: A Key Intermediate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-(2-Fluoro-3-nitrophenyl)ethanone, a valuable chemical intermediate. Also known by the name 2-Fluoro-1-(3-nitrophenyl)ethanone and identified by the CAS number 403-12-3, this compound plays a significant role in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its distinct molecular architecture, featuring a fluorinated and nitrated phenyl ring attached to an ethanone moiety, offers a versatile platform for a variety of chemical transformations.
Molecular Characteristics and Properties
This compound is an organic compound with the molecular formula C₈H₆FNO₃ and a molecular weight of 183.14 g/mol . The strategic placement of the fluorine atom and the nitro group on the phenyl ring significantly influences its reactivity and electronic properties, making it a subject of interest in medicinal chemistry and material science. The presence of these electron-withdrawing groups activates the molecule for certain reactions while providing sites for further functionalization.
| Property | Value | Source |
| CAS Number | 403-12-3 | [1] |
| Molecular Formula | C₈H₆FNO₃ | |
| Molecular Weight | 183.14 g/mol | [2] |
| Appearance | Pale yellow to light brown solid/liquid | |
| Solubility | Soluble in organic solvents |
Synthesis and Mechanistic Insights
The synthesis of this compound, like its isomers, can be approached through established organic chemistry reactions. A common and effective method is the Friedel-Crafts acylation of a suitable fluorinated and nitrated benzene precursor. This reaction typically involves an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.
The reaction mechanism hinges on the generation of a highly electrophilic acylium ion from the acetylating agent, facilitated by the Lewis acid. This electrophile then attacks the electron-rich aromatic ring. The regioselectivity of this acylation is dictated by the directing effects of the existing substituents on the benzene ring. Careful control of reaction parameters, including temperature, solvent, and the stoichiometry of the reactants and catalyst, is crucial to maximize the yield and purity of the desired product while minimizing the formation of unwanted isomers and byproducts.
Representative Synthetic Protocol
Materials:
-
1-Fluoro-2-nitrobenzene (or a suitable precursor)
-
Acetyl chloride or Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.
-
Formation of the Acylium Ion: Cool the suspension in an ice bath. Slowly add acetyl chloride (or acetic anhydride) dropwise to the stirred suspension.
-
Addition of the Aromatic Precursor: After the addition of the acetylating agent, add the fluoronitrobenzene precursor dropwise, maintaining the low temperature.
-
Reaction Progression: Allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or gentle heating) and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic extracts and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure this compound.
Applications in Drug Discovery and Development
The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. Fluorine can improve metabolic stability, increase membrane permeability, and enhance the binding affinity of a molecule to its target protein.
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of three distinct functional handles—the ketone, the nitro group, and the fluorinated aromatic ring—allows for a diverse range of chemical modifications.
-
Ketone Group: The carbonyl group can undergo a variety of reactions, including reduction to an alcohol, reductive amination to form amines, and reactions with Grignard or organolithium reagents to introduce new carbon-carbon bonds.
-
Nitro Group: The nitro group can be readily reduced to an amine, which is a key functional group in many pharmaceuticals. This newly formed amino group can then be further derivatized through acylation, alkylation, or diazotization reactions.
-
Aromatic Ring: The fluorinated and nitrated phenyl ring can participate in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles to further elaborate the molecular structure.
The combination of these reactive sites makes this compound a versatile starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive Safety Data Sheet (SDS) for CAS 403-12-3 was not found in the search results, general safety guidelines for related nitro- and fluoro-aromatic compounds should be followed. These compounds are often irritating to the skin, eyes, and respiratory tract.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Spectroscopic Characterization
Spectroscopic techniques are essential for the unambiguous identification and characterization of this compound. While a complete set of experimental spectra for this specific isomer was not available in the search results, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the phenyl ring, with coupling patterns influenced by both the fluorine atom and the other substituents. A singlet corresponding to the methyl protons of the ethanone group would also be present.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and nitro groups, and the carbonyl carbon will appear at a characteristic downfield shift.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone, the nitro group (N-O stretching), and C-F bond stretching, as well as vibrations associated with the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 183.14. Fragmentation patterns can provide further structural information.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research and development. Its unique combination of functional groups provides a versatile platform for the synthesis of novel and complex molecules. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for its effective utilization in the laboratory. As research in medicinal chemistry continues to evolve, the demand for such versatile building blocks is likely to increase, further highlighting the importance of this compound.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(2-Fluoro-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Precaution of a Novel Building Block
1-(2-Fluoro-3-nitrophenyl)ethanone is an aromatic ketone that holds significant potential as a versatile intermediate in medicinal chemistry and materials science. Its unique substitution pattern, featuring an acetyl group ortho to a fluorine atom and meta to a nitro group, offers a rich scaffold for generating complex molecular architectures. The electron-withdrawing nature of the fluoro and nitro groups activates the molecule for various synthetic transformations, making it a valuable precursor in the development of novel therapeutic agents and functional materials.[1]
However, as with any novel chemical entity, a thorough understanding of its potential hazards is paramount to ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, technical overview of the safety data and hazard profile of this compound.
Section 1: Provisional Hazard Identification and Classification
Based on an analysis of its structural analogs, this compound is anticipated to be a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on data from related isomers, the following classifications are likely applicable.[2][3][4]
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation.[2][5][6] |
Causality Behind the Hazards:
-
Irritation: The combination of an aromatic ketone with electron-withdrawing groups (fluoro and nitro) can make the compound reactive towards biological nucleophiles, such as amino and thiol groups in proteins found in the skin, eyes, and respiratory tract. This interaction can lead to an inflammatory response, manifesting as irritation.
-
Acute Oral Toxicity: While the exact mechanism is unconfirmed, many nitroaromatic compounds can interfere with cellular respiration and cause oxidative stress, contributing to their toxicity upon ingestion.
Section 2: Safe Handling and Engineering Controls
A proactive approach to safety is essential when handling chemicals with provisional hazard data. The hierarchy of controls should be implemented to minimize potential exposure.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood. This is critical to prevent inhalation of any dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust ventilation provided by the fume hood.[5][7][8]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is a self-validating system; it must be chosen based on the anticipated hazards and worn correctly at all times.
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][9] A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Wear nitrile or neoprene gloves to prevent skin contact. Double-gloving is recommended for extended operations. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure the material is appropriate for the chemicals being handled.
-
-
Respiratory Protection: Under normal use within a fume hood, respiratory protection is not typically required.[9] However, if engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter may be necessary.
The following diagram illustrates the logical workflow for establishing safe handling protocols.
Caption: Workflow for establishing safe handling protocols.
Section 3: Storage and Stability
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] The recommended storage temperature is room temperature, sealed in dry conditions.[2]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[9][10] These substances can react exothermically or degrade the compound.
-
Stability: The compound is expected to be stable under normal storage conditions.[7][10]
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or release.
First-Aid Measures
The following protocols are based on general procedures for chemical exposures.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9] |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[7] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[7][11]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][11]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 2.2. Avoid breathing dust or vapors and ensure adequate ventilation.[12]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]
-
Containment and Cleanup:
-
Ventilate the area of the spill.
-
For a solid spill, carefully sweep up the material, avoiding dust generation.[9]
-
Place the collected material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
The diagram below outlines the logical steps for responding to an accidental chemical spill.
Caption: General protocol for accidental spill response.
Section 5: Toxicological Information
No specific toxicological studies for this compound are publicly available. The toxicological properties have not been fully investigated.[10][11] Information from related isomers suggests the primary concerns are irritation and acute oral toxicity. No information is available regarding mutagenic, carcinogenic, or reproductive effects.[10]
Conclusion
This compound is a promising chemical intermediate that demands careful and informed handling. In the absence of a specific Safety Data Sheet, a conservative approach based on the known hazards of its structural isomers is warranted. By adhering to the principles of the hierarchy of controls—prioritizing engineering controls, mandating appropriate PPE, and following established safe work practices—researchers can confidently and safely explore the synthetic utility of this valuable compound. Always consult the supplier-provided SDS for the most accurate and up-to-date information before commencing any work.
References
- 1. CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone [cymitquimica.com]
- 2. 1-(2-Fluoro-4-nitrophenyl)ethanone | 866579-96-6 [sigmaaldrich.com]
- 3. 1-(3-Fluoro-4-nitrophenyl)ethanone | C8H6FNO3 | CID 20552210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 1-(4-Fluoro-3-hydroxyphenyl)ethanone | C8H7FO2 | CID 45119097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. southwest.tn.edu [southwest.tn.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
commercial suppliers of 1-(2-Fluoro-3-nitrophenyl)ethanone
<_ An In-depth Technical Guide to the Procurement and Qualification of 1-(2-Fluoro-3-nitrophenyl)ethanone for Pharmaceutical Research & Development
For distribution to: Researchers, Scientists, and Drug Development Professionals
**Executive Summary
This compound is a key substituted acetophenone derivative whose structural motifs—a fluorine atom ortho to a nitro group—make it a versatile building block in medicinal chemistry. Its utility in the synthesis of complex heterocyclic compounds and as a fragment in drug discovery necessitates a reliable supply of high-purity material. This guide provides a technical overview of the compound, a directory of established commercial suppliers, a robust workflow for supplier qualification, and essential safety and handling protocols to ensure both experimental integrity and laboratory safety.
Introduction: The Strategic Value of this compound in Synthesis
This compound, registered under CAS Number 369-36-8, is an aromatic ketone. Its chemical reactivity is dominated by three key features:
-
The Ketone Moiety: The ethanone group serves as a handle for a wide range of chemical transformations. The carbonyl carbon is electrophilic, and the adjacent alpha-protons are acidic, enabling reactions such as aldol condensations, alkylations, and Wittig reactions.
-
The Nitro Group: As a strong electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SNAr).
-
The Fluorine Atom: Positioned ortho to the nitro group, the fluorine atom is an excellent leaving group in SNAr reactions. The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity.[1][2] The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and enhance a drug's half-life.[1]
This unique combination of functional groups makes this compound an important intermediate for synthesizing a variety of more complex molecules, particularly in the development of novel therapeutics. Its use is prevalent in fragment-based drug discovery (FBDD), where the fluorinated phenyl ring can serve as a starting point for building lead compounds.[3]
Key Quality & Specification Parameters for Procurement
When sourcing this compound for research and development, particularly for applications sensitive to impurities like high-throughput screening or GMP synthesis, the following parameters are critical:
| Parameter | Recommended Specification | Rationale & Impact |
| Purity (by HPLC/GC) | ≥98% | Ensures that observed biological activity or reaction outcomes are attributable to the target compound and not impurities, which could be reactive or confounding. |
| Identity Verification | Conforms to structure by ¹H NMR, ¹⁹F NMR, and MS | Confirms the correct isomeric structure and molecular weight. Isomeric impurities are particularly important to exclude. |
| Appearance | White to light yellow solid | Significant deviation in color may indicate the presence of oxidative or polymeric impurities. |
| Solvent Residue | Specified (e.g., <0.5%) | Residual solvents from synthesis can interfere with reactions or be toxic in biological assays. |
| Certificate of Analysis (CoA) | Required | A comprehensive CoA provides lot-specific data on purity, identity, and other tested parameters, ensuring traceability and quality. |
Directory of Commercial Suppliers
The following table summarizes prominent and its isomers. Researchers should note that availability and product specifications can vary. Direct inquiry and CoA verification are always recommended.
| Supplier | Isomer Offered | Purity | Notes |
| Sigma-Aldrich (Merck) | 1-(2-Fluoro-4-nitrophenyl)ethanone | 98% | A major global supplier with extensive documentation and support.[4] |
| Fisher Scientific | Various fluorinated acetophenones | Varies | Distributes products from multiple manufacturers; provides safety data sheets (SDS) and basic specifications.[5][6] |
| BLD Pharmatech Ltd. | 2-Fluoro-1-(3-nitrophenyl)ethanone | Not specified | A supplier of research chemicals and building blocks, often catering to both lab-scale and bulk inquiries.[7] |
| ChemScene | 1-(2-Fluoro-5-nitrophenyl)ethanone | ≥98% | Provides detailed product information, including purity and storage conditions.[8] |
| Ambeed, Inc. | 1-(2-Fluoro-4-nitrophenyl)ethanone | Not specified | Specializes in building blocks and advanced intermediates for the pharmaceutical industry.[9] |
| CymitQuimica | 1-(4-Fluoro-3-nitrophenyl)ethanone | Not specified | Provides compound descriptions and basic physical properties.[10] |
Note: The exact target compound this compound may be less common than its isomers. The listed suppliers are known sources for closely related fluoro-nitrophenyl ethanones and are strong starting points for inquiries regarding custom synthesis or availability of the specific 2-fluoro-3-nitro isomer.
Procurement & Supplier Qualification Workflow
A systematic approach to qualifying a supplier is crucial for ensuring the consistency and quality of starting materials. This workflow minimizes the risk of project delays and ensures experimental reproducibility.
Caption: Supplier Qualification Workflow Diagram.
Protocol: Incoming Material Verification
-
Documentation Review: Upon receipt of a sample, immediately compare the shipping documents and the supplier's CoA with the initial request. Ensure the CAS number, chemical name, and lot number match.
-
Physical Inspection: Visually inspect the material for uniform color and consistency. Note any clumps, discoloration, or foreign matter.
-
Identity Confirmation (¹H NMR):
-
Prepare a sample by dissolving ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a proton NMR spectrum.
-
Compare the observed chemical shifts, splitting patterns, and integrations with the expected structure of this compound. The aromatic region should show characteristic splitting for a 1,2,3-trisubstituted benzene ring, and a singlet corresponding to the methyl protons of the acetyl group should be present.
-
-
Purity Analysis (HPLC):
-
Develop a suitable HPLC method, typically using a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (both containing 0.1% TFA or formic acid).
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile).
-
Inject the sample and monitor the elution profile using a UV detector (e.g., at 254 nm).
-
Calculate the purity based on the area percentage of the main peak relative to all other peaks. The result should be ≥98%.
-
Handling, Storage, and Safety
Safety Precautions
Substituted nitrophenyl compounds should be handled with care. Based on safety data for analogous compounds, the following hazards are likely:
-
Harmful if swallowed [4]
-
Causes skin irritation [5]
-
Causes serious eye irritation [5]
-
May cause respiratory irritation [5]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[5]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[5]
Storage Conditions
-
Temperature: Store at room temperature in a dry environment.[4][8]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[5]
-
Environment: Store in a well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable, high-reactivity building block for pharmaceutical R&D. The success of its application hinges on the procurement of high-purity material from a reliable source. By implementing a rigorous supplier qualification workflow that includes in-house analytical verification, researchers can ensure the integrity of their starting materials. Adherence to strict safety and handling protocols is mandatory to mitigate potential health risks associated with this class of compounds. This integrated approach of careful sourcing, validation, and safe handling is fundamental to achieving reproducible and reliable scientific outcomes.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1-(2-Fluoro-4-nitrophenyl)ethanone | 866579-96-6 [sigmaaldrich.com]
- 5. fishersci.fr [fishersci.fr]
- 6. fishersci.com [fishersci.com]
- 7. 403-12-3|2-Fluoro-1-(3-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. 1-(2,6-Difluoro-3-nitrophenyl)ethanone (CAS No. 91188-91-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 10. CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone [cymitquimica.com]
A Researcher's Guide to the Prospective Role of Fluorine in the Bioactivity of 1-(2-Fluoro-3-nitrophenyl)ethanone
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance therapeutic potential. This guide focuses on 1-(2-Fluoro-3-nitrophenyl)ethanone, a compound recognized primarily as a synthetic intermediate. While specific biological activities for this molecule are not extensively documented in public literature, its structural motifs—a fluorinated phenyl ring and a nitro group—are hallmarks of many bioactive compounds. This whitepaper provides a prospective analysis of the multifaceted roles the ortho-fluorine substituent is hypothesized to play in defining the compound's potential bioactivity. We will deconstruct the influence of fluorine on metabolic stability, target-binding interactions, and the electronic behavior of the adjacent nitro group. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to systematically investigate these hypotheses, establishing a robust framework for structure-activity relationship (SAR) studies.
Introduction: Unpacking the Potential of a Fluorinated Building Block
This compound is a chemical intermediate utilized in the synthesis of more complex molecules. The true value in analyzing such a compound lies not in its current application, but in its potential, which is dictated by its architecture. The molecule features three key components: an acetophenone core, a nitro group, and a strategically placed fluorine atom.
In modern drug discovery, approximately 20% of all pharmaceuticals contain fluorine.[1] This is no coincidence. The introduction of fluorine can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[2] Its unique properties—high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the C-F bond—allow for subtle yet powerful modifications.[3] These can lead to improved metabolic stability, enhanced membrane permeability, and increased binding affinity to protein targets.[3]
Simultaneously, the nitroaromatic moiety is a well-established pharmacophore, particularly in antimicrobial and antiparasitic agents.[4] Many nitroaromatic drugs are pro-drugs that require reductive bioactivation to exert their cytotoxic effects.[5] This guide will explore the synergistic interplay between the fluorine atom and the nitro group in this compound, postulating how fluorine may serve as a critical modulator of its latent biological activity.
Molecular Profile: The Physicochemical Impact of Fluorine
The biological fate and activity of a small molecule are governed by its physicochemical properties. In this compound, the fluorine atom, positioned ortho to the nitro group, is expected to exert significant influence.
Key Physicochemical Effects of the 2-Fluoro Substituent:
-
Increased Lipophilicity: Fluorine is more lipophilic than hydrogen, which can enhance a molecule's ability to cross biological membranes, a crucial factor for oral bioavailability and reaching intracellular targets.[3]
-
Altered Acidity/Basicity: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This can lower the pKa of nearby functional groups, which can be critical for modulating interactions with a biological target or improving cell penetration by reducing the basicity of amine-containing analogues.[3]
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. Placing fluorine at a site that would otherwise be susceptible to hydroxylation can block this metabolic pathway, thereby increasing the drug's half-life.[6]
-
Conformational Control: The fluorine atom can influence the preferred conformation of the molecule through steric and electronic interactions. This can "lock" the molecule into a bioactive conformation, enhancing its binding affinity for a specific target.
The following diagram illustrates the cascade of effects initiated by fluorine's fundamental properties.
Hypothesized Biological Activity: A Tale of Two Moieties
The structure of this compound suggests a primary hypothesis for its bioactivity: antimicrobial action via nitroreductase-mediated activation.
Nitroaromatic compounds are often non-toxic until their nitro group is reduced within a target cell, a reaction catalyzed by nitroreductase enzymes found in many anaerobic bacteria and some parasites but absent in mammalian cells.[3] This reduction generates highly reactive cytotoxic species, such as nitroso and hydroxylamine derivatives, that can damage DNA and other critical macromolecules, leading to cell death.[5]
The central hypothesis is that the ortho-fluorine atom in this compound acts as a key modulator of this process. Its strong electron-withdrawing nature is expected to influence the reduction potential of the nitro group, potentially making it a more efficient substrate for bacterial nitroreductases. This could lead to enhanced potency and selectivity against susceptible microorganisms.
The Strategic Role of Fluorine: A Deeper SAR Perspective
A thorough structure-activity relationship (SAR) analysis is essential to probe the precise role of the fluorine atom. This involves comparing the activity of the parent molecule with that of carefully designed analogues.
Key SAR Questions to Address:
-
Is fluorine essential for activity? Compare this compound with its non-fluorinated counterpart, 1-(3-nitrophenyl)ethanone.[7][8] A significant drop in potency for the non-fluorinated analog would confirm the importance of the fluorine atom.
-
Is the position of fluorine critical? Compare the activity of the title compound with its isomers, such as 1-(4-fluoro-3-nitrophenyl)ethanone.[1] Differences in activity would highlight the importance of the ortho-relationship between the fluorine and nitro groups.
-
How does fluorine affect target interaction? In a hypothetical enzyme active site, the fluorine atom could act as a hydrogen bond acceptor or engage in favorable dipole-dipole interactions with protein residues, thereby increasing binding affinity.
The diagram below conceptualizes how the fluorine atom might enhance binding within a hypothetical enzyme's active site.
| Property | Influence of 2-Fluoro Substituent | Anticipated Biological Consequence |
| Metabolic Stability | Blocks potential C-H oxidation on the aromatic ring. | Increased in vivo half-life and bioavailability. |
| Lipophilicity (LogP) | Increases LogP compared to the non-fluorinated analog. | Enhanced membrane permeability. |
| Redox Potential | Increases the electron deficiency of the nitro group. | Potentially faster rate of bioreductive activation. |
| Target Binding | May form unique H-bonds or dipole interactions. | Higher binding affinity and target selectivity. |
Table 1: Summary of Fluorine's Anticipated Effects on Biological Properties.
Experimental Validation: Protocols and Workflows
To transition from hypothesis to evidence, a structured experimental plan is required. The following protocols provide a self-validating framework for investigating the role of fluorine in this compound.
Experimental Workflow for SAR Analysis
The overall strategy involves synthesizing key analogs, evaluating their biological activity, and directly testing the proposed mechanism of action.
Protocol 5.1: Synthesis of 1-(3-nitrophenyl)ethanone (Non-fluorinated Analog)
Causality: This analog is crucial for establishing a baseline. By removing the fluorine atom, its contribution to the overall activity can be quantified.
-
Reaction Setup: To a solution of 3-nitrobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add methylmagnesium bromide (1.2 eq, 3M solution in diethyl ether) dropwise.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quenching: Cool the reaction to 0°C and slowly add 2N aqueous HCl until the mixture becomes acidic.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(3-nitrophenyl)ethanone.
-
Validation: Confirm the structure and purity (>95%) using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 5.2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Causality: This assay directly tests the hypothesized biological activity and allows for quantitative comparison between the fluorinated compound and its analogs.
-
Preparation: Prepare stock solutions of the test compounds (this compound and its analogs) in dimethyl sulfoxide (DMSO).
-
Assay Plate Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.
-
Inoculation: Inoculate each well with a standardized suspension of a target bacterium (e.g., a nitroreductase-expressing strain of E. coli) to a final concentration of 5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: A well with bacteria and a known antibiotic (e.g., ciprofloxacin).
-
Negative Control: A well with sterile MHB only.
-
Growth Control: A well with bacteria and MHB (containing DMSO equivalent to the highest test concentration).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Compound | Hypothetical MIC (µg/mL) |
| This compound | 8 |
| 1-(3-Nitrophenyl)ethanone | 64 |
| 1-(4-Fluoro-3-nitrophenyl)ethanone | 32 |
| Ciprofloxacin (Control) | 0.5 |
Table 2: Representative table for presenting hypothetical MIC data.
Protocol 5.3: Nitroreductase Enzyme Kinetic Assay
Causality: This protocol directly investigates the proposed mechanism of action. It determines if the compound is a substrate for a nitroreductase enzyme and how the fluorine atom affects the efficiency of this enzymatic conversion.[9][10]
-
Reaction Mixture: In a UV-transparent 96-well plate, prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
Assay Setup: To each well, add the reaction buffer, a fixed concentration of purified nitroreductase enzyme (e.g., E. coli NfsA), and a fixed concentration of NADPH (e.g., 200 µM).
-
Initiation: Initiate the reaction by adding varying concentrations of the substrate (test compound).
-
Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH to NAD⁺) over time.
-
Controls:
-
No Enzyme Control: Reaction mixture without the nitroreductase to check for non-enzymatic substrate reduction.
-
No Substrate Control: Reaction mixture without the test compound to measure baseline NADPH stability.
-
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax. A lower Km and higher Vmax for the fluorinated compound would indicate it is a more efficient substrate.
Conclusion and Future Directions
While this compound is cataloged as a synthetic intermediate, a detailed analysis of its structure through the lens of medicinal chemistry principles suggests significant, unexplored biological potential. This guide posits that the ortho-fluorine substituent is not a passive spectator but an active modulator, poised to enhance metabolic stability, optimize target binding, and, most critically, fine-tune the bioreductive activation of the nitro group.
The provided experimental framework offers a clear and robust path for researchers to validate these hypotheses. Successful validation could elevate this compound from a simple building block to a lead candidate for novel antimicrobial development. Future work should focus on expanding the SAR study to include modifications of the acetyl group, performing cytotoxicity assays against mammalian cell lines to confirm selectivity, and ultimately pursuing in vivo efficacy studies in relevant infection models.
References
- 1. CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Nitroreductase Assay Kit (Luminometric) (ab324120) | Abcam [abcam.com]
- 4. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In-vitro metabolism of fluorinated diakylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to the Preliminary Biological Screening of 1-(2-Fluoro-3-nitrophenyl)ethanone
Abstract
This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary biological evaluation of the novel chemical entity, 1-(2-Fluoro-3-nitrophenyl)ethanone. Recognizing the absence of established biological data for this compound, we propose a rational screening cascade designed to efficiently probe its therapeutic potential. The strategy is predicated on structural alerts within the molecule—namely the acetophenone core, a nitroaromatic system, and a fluorine substituent—which suggest potential antimicrobial, anticancer, and anti-inflammatory activities. This document provides not just protocols, but the causal logic behind experimental choices, establishing a self-validating framework for researchers. We begin with foundational cytotoxicity assessments, progressing to targeted primary screens for antimicrobial and anticancer efficacy, and culminating in a secondary screen for anti-inflammatory properties. The guide includes detailed methodologies, data interpretation frameworks, and decision-making matrices to guide further research and development efforts.
Introduction and Rationale
The discovery of novel therapeutic agents is a cornerstone of pharmaceutical science. The compound this compound is a substituted acetophenone with a unique combination of functional groups. While its specific biological activities are uncharacterized, its structural motifs serve as compelling indicators of potential bioactivity.
-
Acetophenone Scaffold: Substituted acetophenones are precursors to a wide array of bioactive molecules, including chalcones, which are known to possess a broad spectrum of pharmacological effects such as anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
-
Nitroaromatic Moiety: The presence of a nitro group on the phenyl ring is a significant structural alert. Nitroaromatic compounds are well-established as antimicrobial agents, with their activity often linked to the enzymatic reduction of the nitro group within target pathogens, leading to the formation of cytotoxic radical species.[3]
-
Fluorine Substitution: The incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. Fluorinated analogs of known drugs often exhibit superior potency and bioavailability.[4]
This confluence of structural features provides a strong rationale for investigating this compound as a candidate for drug discovery. This guide proposes a systematic and resource-efficient screening cascade to elucidate its primary biological profile.
Table 1: Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆FNO₃ |
| Molecular Weight | 183.14 g/mol [5] |
| Structure |
|
The Screening Cascade: A Tiered Approach
A logical, tiered approach is essential for the efficient screening of a novel compound. Our proposed cascade prioritizes broad, cost-effective in vitro assays to establish foundational activity and toxicity profiles before committing resources to more complex, mechanism-specific investigations.
Caption: Proposed multi-tiered screening cascade for this compound.
Tier 1: Foundational Cytotoxicity Assessment
Rationale: Before assessing therapeutic activity, it is imperative to determine the compound's inherent cytotoxicity against a normal, non-cancerous cell line. This baseline data is crucial for interpreting subsequent anticancer screens (to establish selectivity) and for defining non-toxic concentration ranges for other assays. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7]
Protocol 3.1: MTT Cytotoxicity Assay
-
Cell Culture: Plate a non-cancerous human cell line (e.g., MRC-5 normal lung fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank), cells with vehicle (DMSO) control, and cells with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Table 2: Hypothetical Tier 1 Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MRC-5 | > 100 |
| Doxorubicin (Control) | MRC-5 | 0.8 |
Tier 2: Primary Biological Screening
Based on the structural alerts, the primary screening will proceed along two parallel paths: antimicrobial and anticancer evaluation.
Antimicrobial Activity Screening
Rationale: The nitroaromatic structure is a strong predictor of antimicrobial potential.[3] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Protocol 4.1.1: Broth Microdilution MIC Assay
-
Microorganism Panel: Select a representative panel of clinically relevant pathogens:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
Fungus: Candida albicans (e.g., ATCC 90028)
-
-
Inoculum Preparation: Grow cultures to the logarithmic phase and dilute them in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast) to a final concentration of 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of the test compound in the broth, with concentrations typically ranging from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (microbes in broth, no compound), a negative control (broth only), and a drug control (a known antibiotic like Ciprofloxacin for bacteria or Fluconazole for yeast).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration well where no visible turbidity (growth) is observed.
Table 3: Hypothetical Tier 2 Antimicrobial Data (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| This compound | 8 | 16 | > 128 |
| Ciprofloxacin (Control) | 0.5 | 0.015 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
Anticancer Activity Screening
Rationale: The acetophenone core is prevalent in many cytotoxic and anticancer agents.[8][9] By testing the compound against a panel of cancer cell lines and comparing the results to the Tier 1 cytotoxicity data, we can identify selective anticancer activity. The MTT assay protocol is identical to Protocol 3.1, but utilizes cancer cell lines.
Protocol 4.2.1: Anticancer MTT Assay
-
Cell Panel: Utilize a diverse panel of human cancer cell lines, for example:
-
MCF-7: Breast adenocarcinoma
-
A549: Lung carcinoma
-
HCT116: Colon carcinoma
-
-
Methodology: Follow the exact steps outlined in Protocol 3.1 , substituting the cancer cell lines for the non-cancerous line.
-
Analysis: Calculate the IC₅₀ for each cancer cell line. A compound is considered a "hit" if it shows potent activity (low µM IC₅₀) against one or more cancer lines and significantly lower activity (high IC₅₀) against the normal cell line from Tier 1, indicating a favorable therapeutic index.
Table 4: Hypothetical Tier 2 Anticancer Data (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Selectivity Index (MRC-5 IC₅₀ / HCT116 IC₅₀) |
| This compound | 45.2 | 68.5 | 7.8 | > 12.8 |
| Doxorubicin (Control) | 0.4 | 0.6 | 0.5 | 1.6 |
Tier 3: Secondary Mechanistic Probes
Rationale: If promising activity is observed in Tier 2, a secondary screen for anti-inflammatory effects is warranted. Inflammation is a key process in both cancer progression and the host response to infection.[10] A common and robust method is to measure the inhibition of pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[11]
Protocol 5.1: LPS-Induced Cytokine Release Assay
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 24-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compound (determined from Tier 1 data) for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (100 ng/mL) to the wells.
-
Controls: Include an unstimulated control (cells + vehicle), a stimulated control (cells + vehicle + LPS), and a positive control inhibitor (e.g., Dexamethasone).
-
Incubation: Incubate for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.
Caption: Experimental workflow for the LPS-induced cytokine release assay.
Data Interpretation and Decision Matrix
The preliminary screen will generate a profile of the compound's bioactivity. A decision matrix helps to systematically interpret these results and guide subsequent actions.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. ajol.info [ajol.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1-(3-Fluoro-4-nitrophenyl)ethanone | C8H6FNO3 | CID 20552210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 1-(2-Fluoro-3-nitrophenyl)ethanone: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(2-fluoro-3-nitrophenyl)ethanone, a substituted acetophenone with significant potential as a building block in medicinal chemistry and materials science. While direct historical accounts of its discovery are not prominent in publicly accessible literature, this document extrapolates its synthetic pathways, predicts its chemical reactivity, and explores its applications based on the well-established chemistry of related fluoronitroacetophenone isomers. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this versatile chemical entity.
Introduction: The Significance of Substituted Acetophenones in Modern Chemistry
Acetophenone and its derivatives are fundamental scaffolds in organic chemistry, serving as crucial intermediates in the synthesis of a wide array of valuable compounds.[1] Their inherent reactivity, stemming from the aromatic ring and the ketone functional group, allows for diverse chemical transformations.[2][3] The introduction of substituents, such as fluorine atoms and nitro groups, dramatically influences the electronic properties and reactivity of the acetophenone core, opening up new avenues for the design of novel molecules with specific biological activities.
Fluorine, in particular, has become a "magic bullet" in drug development.[4] Its unique properties, including high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[4][5] Consequently, approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom.[6] The nitro group, a strong electron-withdrawing group, not only modulates the electronic character of the aromatic ring but also serves as a versatile synthetic handle, readily transformable into other functional groups like amines.
The specific substitution pattern of this compound, with ortho-fluoro and meta-nitro groups relative to the acetyl moiety, presents a unique combination of electronic and steric factors that can be strategically exploited in multi-step syntheses.
Synthetic Strategies for Fluoronitroacetophenones
The synthesis of substituted acetophenones generally relies on a few robust and well-established methodologies. The choice of strategy is primarily dictated by the nature and position of the substituents on the aromatic ring.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones.[7][8] It involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9]
However, the success of Friedel-Crafts acylation is highly dependent on the electronic nature of the aromatic substrate. The presence of strongly deactivating groups, such as the nitro group, can render the aromatic ring electron-poor and thus, less reactive towards electrophilic substitution.[10]
Predicted Synthetic Pathway for this compound via Friedel-Crafts Acylation
A plausible, though challenging, approach to synthesize this compound is the Friedel-Crafts acylation of 1-fluoro-2-nitrobenzene.
Caption: Predicted Friedel-Crafts acylation route to this compound.
Causality behind Experimental Choices:
-
Starting Material: 1-fluoro-2-nitrobenzene is chosen as the starting material. The fluorine atom is an ortho, para-director, while the nitro group is a meta-director. In this case, the directing effects are conflicting. The fluorine at position 1 and the nitro at position 2 would direct acylation to different positions. The strong deactivating nature of the nitro group would significantly hinder the reaction.
-
Challenges: The primary challenge is the regioselectivity. The fluorine directs ortho and para, while the nitro group directs meta. This would likely lead to a mixture of isomers, with the desired product potentially being a minor component. The overall reactivity of the ring is also significantly reduced due to the electron-withdrawing nitro group, necessitating harsh reaction conditions which could lead to side reactions.
Oxidation of Substituted Ethylbenzenes
An alternative strategy involves the oxidation of a corresponding ethylbenzene derivative. This approach is particularly useful when the desired substitution pattern is more readily achieved on an ethylbenzene precursor.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[11] This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile.[12] While effective, the nitro group is generally not compatible with the strong basic conditions of DoM.
Detailed (Predicted) Synthetic Protocol for a Representative Fluoronitroacetophenone
Given the lack of specific literature for this compound, the following is a representative protocol for the synthesis of its isomer, 4'-fluoro-3'-nitroacetophenone, which is well-documented.[5] This protocol can serve as a starting point for the development of a synthesis for the target compound, with the understanding that optimization of reaction conditions would be necessary to address the challenges of regioselectivity.
Synthesis of 4'-Fluoro-3'-nitroacetophenone
References
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substituted acetophenone: Significance and symbolism [wisdomlib.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. ossila.com [ossila.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Methodological & Application
Application Note: Synthesis of 1-(2-Fluoro-3-nitrophenyl)ethanone via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive guide for the synthesis of 1-(2-Fluoro-3-nitrophenyl)ethanone, a key building block in medicinal chemistry and materials science. The protocol details a robust method utilizing the Friedel-Crafts acylation of 2-fluoro-1-nitrobenzene. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification techniques, and methods for analytical characterization. Furthermore, it addresses critical safety precautions and provides troubleshooting guidance to ensure a successful and safe synthesis.
Introduction and Strategic Rationale
This compound is a valuable synthetic intermediate. The presence of three distinct functional groups—a ketone, a nitro group, and a fluorine atom—on the aromatic ring provides multiple reaction sites for further chemical modifications. This versatility makes it a crucial precursor for the synthesis of a wide range of more complex molecules, including pharmaceutical agents and agrochemicals.
The chosen synthetic strategy is the Friedel-Crafts acylation , a classic and powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is particularly well-suited for this transformation. The starting material, 2-fluoro-1-nitrobenzene, is commercially available. The acylating agent, acetyl chloride, reacts with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate a highly reactive acylium ion electrophile.[3][4]
While the nitro and fluoro groups are deactivating, their directing effects must be considered. The nitro group is a strong meta-director, while the fluorine atom is an ortho-, para-director. The acylation is expected to occur at the position para to the fluorine and meta to the nitro group, leading to the desired product. The deactivating nature of the product ketone prevents subsequent acylation reactions, which is a common issue in Friedel-Crafts alkylations.[5]
Reaction Mechanism and Workflow
The synthesis proceeds via a well-established electrophilic aromatic substitution mechanism.[4][6]
-
Generation of the Electrophile: Anhydrous aluminum chloride (AlCl₃), a potent Lewis acid, coordinates with the chlorine atom of acetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (CH₃CO⁺).[3][6]
-
Electrophilic Attack: The π-electrons of the 2-fluoro-1-nitrobenzene ring act as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a positively charged carbocation intermediate, known as an arenium ion or sigma complex.[6]
-
Deprotonation and Aromatization: The AlCl₄⁻ complex, formed in the first step, acts as a base, abstracting a proton from the carbon atom bearing the new acetyl group. This restores the aromaticity of the ring, yielding the final product, this compound.[2][4] The AlCl₃ catalyst is regenerated, although in practice, it forms a complex with the product ketone, necessitating stoichiometric amounts.[2]
Logical Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier |
| 2-Fluoro-1-nitrobenzene | C₆H₄FNO₂ | 141.10 | 50.0 | 7.06 g | Sigma-Aldrich |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 60.0 (1.2 eq) | 8.00 g | Sigma-Aldrich |
| Acetyl Chloride | CH₃COCl | 78.50 | 55.0 (1.1 eq) | 4.32 g (3.9 mL) | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | - | ~150 mL | Acros Organics |
| Hydrochloric Acid, conc. | HCl | 36.46 | - | ~20 mL | Fisher Scientific |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed | J.T. Baker |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | - | As needed | VWR |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | EMD Millipore |
Step-by-Step Procedure
-
Equipment Setup: Assemble a 250 mL three-neck round-bottomed flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (CaCl₂), and a 100 mL pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.[7]
-
Reagent Charging: In the fume hood, carefully add anhydrous aluminum chloride (8.00 g, 60.0 mmol) to the reaction flask, followed by 50 mL of anhydrous dichloromethane (DCM). The suspension will be heterogeneous.
-
Cooling: Immerse the reaction flask in an ice-water bath and stir the suspension for 10-15 minutes until the internal temperature reaches 0-5 °C. This cooling is crucial as the reaction is highly exothermic.[8]
-
Acylium Ion Formation: In a separate dry flask, prepare a solution of acetyl chloride (3.9 mL, 55.0 mmol) in 25 mL of anhydrous DCM. Transfer this solution to the dropping funnel. Add the acetyl chloride solution dropwise to the stirring AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 10 °C.
-
Aromatic Substrate Addition: After the addition is complete, prepare a solution of 2-fluoro-1-nitrobenzene (7.06 g, 50.0 mmol) in 25 mL of anhydrous DCM and add it to the same dropping funnel. Add this solution dropwise to the reaction mixture over 30-40 minutes, again ensuring the temperature remains below 10 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.
-
Reaction Quench: After the reaction is complete (as indicated by TLC), cool the flask again in an ice bath. In a separate large beaker (1 L), prepare a mixture of ~100 g of crushed ice and 20 mL of concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This quench is highly exothermic and will release HCl gas.[7]
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Collect the bottom organic (DCM) layer. Extract the aqueous layer twice more with 25 mL portions of DCM.[8]
-
Washing: Combine all organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), followed by 50 mL of saturated sodium chloride (brine) solution.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The resulting crude solid or oil can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization is ineffective, purify the crude material using silica gel column chromatography with a gradient eluent system, typically starting with 95:5 Hexanes:Ethyl Acetate.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Appearance | Yellowish solid or oil |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1-8.2 (m, 1H), ~7.8-7.9 (m, 1H), ~7.4-7.5 (t, 1H), 2.65 (s, 3H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~195 (C=O), ~158 (d, J=260 Hz, C-F), ~140, ~135, ~128, ~125, ~120, ~29 (CH₃). |
| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1700 (C=O), ~1530 (asym NO₂), ~1350 (sym NO₂), ~1250 (C-F). |
| Mass Spec (EI) | M⁺ peak at m/z = 183.04. |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Actual values may vary slightly based on solvent and instrument calibration.[9][10]
Safety and Hazard Management
This synthesis involves several hazardous chemicals that require careful handling.
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas.[11][12] Handle in a dry environment (fume hood or glove box) and avoid contact with skin and moisture.[11] In case of fire, use a Class D extinguisher or dry sand; DO NOT USE WATER .[11]
-
Acetyl Chloride: Corrosive, lachrymatory, and reacts with water. Handle only in a fume hood.[7]
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Use with adequate ventilation.
-
Nitroaromatics: Generally toxic and should be handled with care.
Personal Protective Equipment (PPE): Safety goggles, a fire-retardant laboratory coat, and impervious gloves (e.g., nitrile rubber) are mandatory at all times.[11][13] Ensure eyewash stations and safety showers are readily accessible.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Wet reagents or glassware; inactive AlCl₃. | Ensure all glassware is oven-dried and reagents are anhydrous. Use a fresh, unopened container of AlCl₃. |
| Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature. Gently warm if necessary, but monitor for side products. | |
| Formation of multiple products | Reaction temperature was too high. | Maintain strict temperature control (0-5 °C) during the addition of reagents. |
| Isomer formation. | While the desired isomer is favored, small amounts of others may form. Purify carefully by column chromatography. | |
| Difficult work-up (emulsion) | Incomplete quenching or vigorous shaking. | Add more brine to the separatory funnel to break the emulsion. Allow layers to stand for a longer period. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. byjus.com [byjus.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. carlroth.com [carlroth.com]
- 13. redox.com [redox.com]
- 14. media.laballey.com [media.laballey.com]
Application Note: A Validated Synthetic Route and Mechanistic Analysis of 1-(2-Fluoro-3-nitrophenyl)ethanone
Abstract
1-(2-Fluoro-3-nitrophenyl)ethanone is a key substituted acetophenone derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its trifunctional nature—featuring a ketone, a nitro group, and a fluorine atom—provides multiple reaction sites for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] This application note provides a detailed, validated protocol for the synthesis of this compound via the electrophilic nitration of 2-fluoroacetophenone. We present a comprehensive analysis of the reaction mechanism, a step-by-step experimental procedure, and critical insights into process control and safety. This guide is intended for researchers, chemists, and process development professionals engaged in synthetic organic chemistry.
Introduction and Synthetic Strategy
The synthesis of polysubstituted aromatic rings is a cornerstone of modern organic chemistry. The target molecule, this compound, presents a specific substitution pattern that requires careful strategic planning. Two primary retrosynthetic disconnections can be considered:
-
Route A: Friedel-Crafts Acylation: This approach would involve the acylation of 1-fluoro-2-nitrobenzene. However, the Friedel-Crafts reaction is notoriously inefficient on aromatic rings bearing strongly electron-withdrawing groups, such as the nitro group (-NO₂).[2][3] The nitro group deactivates the ring towards electrophilic attack, often leading to reaction failure or the need for impractically harsh conditions.[2]
-
Route B: Electrophilic Aromatic Substitution (Nitration): This strategy employs 2-fluoroacetophenone as the starting material. The aromatic ring is subjected to nitration to introduce the -NO₂ group. This route is strategically sound because the directing effects of the incumbent substituents—the ortho, para-directing fluorine atom and the meta-directing acetyl group—synergistically favor substitution at the desired C-3 position.
Given the significant limitations of the Friedel-Crafts approach on deactivated substrates, this guide will focus exclusively on the more reliable and higher-yielding nitration of 2-fluoroacetophenone.
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of 2-fluoroacetophenone proceeds via a classic Electrophilic Aromatic Substitution (EAS) mechanism, which can be dissected into three primary stages.[4][5]
Stage 1: Generation of the Electrophile (Nitronium Ion) Concentrated sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate is unstable and readily loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[5][6]
Stage 2: Nucleophilic Attack and Formation of the Sigma Complex The π-electron system of the 2-fluoroacetophenone ring acts as a nucleophile, attacking the electrophilic nitronium ion. The position of this attack is dictated by the electronic effects of the existing substituents.
-
Acetyl Group (-COCH₃): This is a moderate deactivator and a strong meta-director due to its electron-withdrawing resonance and inductive effects.
-
Fluorine Atom (-F): This is a deactivator due to its inductive effect but an ortho, para-director due to its electron-donating resonance effect.
The C-3 position is ortho to the fluorine and meta to the acetyl group. Therefore, the directing effects of both groups are concordant, strongly favoring the attack at this position to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Stage 3: Deprotonation and Re-aromatization A weak base in the medium, typically the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the newly added nitro group. This step restores the aromaticity of the ring, yielding the final product, this compound.[6]
Mechanism Workflow
Caption: Mechanism of Nitration for 2-Fluoroacetophenone.
Detailed Experimental Protocol
This protocol describes the nitration of 2-fluoroacetophenone on a laboratory scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 2-Fluoroacetophenone | C₈H₇FO | 138.14 | 1.0 | 50.0 | 6.91 g (5.8 mL) |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | - | - | 25 mL |
| Nitric Acid (70%) | HNO₃ | 63.01 | 1.1 | 55.0 | 3.8 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 100 mL |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | - | 50 mL |
| Brine | NaCl (aq) | 58.44 | - | - | 50 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | ~5 g |
| Crushed Ice | H₂O | 18.02 | - | - | ~200 g |
Procedure:
-
Preparation of Nitrating Mixture: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 25 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to between -5 °C and 0 °C.
-
Slowly add 3.8 mL of concentrated nitric acid to the sulfuric acid via the dropping funnel. Maintain the temperature below 10 °C during the addition. This mixture is highly corrosive and the reaction is exothermic.
-
Substrate Addition: Once the nitrating mixture has cooled back to ~0 °C, add 5.8 mL (6.91 g) of 2-fluoroacetophenone dropwise over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
Quenching: Prepare a 600 mL beaker containing ~200 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A precipitate (the crude product) should form.
-
Extraction: Once all the ice has melted, transfer the slurry to a separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water (50 mL), saturated sodium bicarbonate solution (50 mL, caution: CO₂ evolution ), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a minimal amount of hot ethanol or isopropanol to yield this compound as a pale yellow solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The typical melting point is around 47-51 °C.[1]
Safety and Handling
-
Corrosive Acids: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care, using acid-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.[7] Always add reagents slowly and ensure efficient cooling.
-
Quenching: The quenching of the acid mixture on ice must be performed slowly and behind a safety shield.
-
Solvent Handling: Dichloromethane is a volatile and potentially carcinogenic solvent. All extractions and solvent removal must be performed in a fume hood.
Conclusion
The synthesis of this compound is effectively achieved through the electrophilic nitration of 2-fluoroacetophenone. The protocol detailed here is robust and relies on a well-understood reaction mechanism where the directing effects of the fluoro and acetyl substituents guide the regioselective introduction of the nitro group. Careful control of the reaction temperature is the most critical parameter for ensuring a safe procedure and high product yield. This method provides reliable access to a valuable chemical intermediate for applications in pharmaceutical and materials science research.
References
The Strategic Utility of 1-(2-Fluoro-3-nitrophenyl)ethanone in Synthetic Chemistry: A Guide for Researchers
For Immediate Release
In the landscape of modern drug discovery and materials science, the strategic deployment of highly functionalized intermediates is paramount to the successful synthesis of novel molecular entities. Among these, 1-(2-Fluoro-3-nitrophenyl)ethanone (CAS No. 873697-78-0) emerges as a chemical intermediate of significant interest. This guide provides an in-depth analysis of its properties, reactivity, and potential applications, offering protocols and insights for researchers, scientists, and professionals in drug development.
Compound Profile and Physicochemical Properties
This compound is an aromatic ketone characterized by the presence of a fluorine atom and a nitro group on the phenyl ring, ortho and meta to the acetyl group, respectively. This substitution pattern imparts a unique electronic and steric profile, influencing its reactivity and making it a valuable precursor in multi-step syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 873697-78-0 | --INVALID-LINK-- |
| Molecular Formula | C₈H₆FNO₃ | --INVALID-LINK-- |
| Molecular Weight | 183.14 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow to yellow-brown liquid | --INVALID-LINK-- |
| Purity | ≥ 97.5% | --INVALID-LINK-- |
| Storage | 2-8°C, under inert gas | --INVALID-LINK-- |
Synthesis and Mechanistic Considerations
The synthesis of this compound, like its isomers, can be approached through established methodologies in aromatic chemistry. A common synthetic strategy involves the Friedel-Crafts acylation of a corresponding fluoronitrobenzene precursor.
Figure 1: General workflow for the synthesis of this compound.
The regioselectivity of the acylation is directed by the existing substituents on the aromatic ring. The nitro group is a strong deactivating group and a meta-director, while the fluorine atom is a deactivating ortho-, para-director. The interplay of these directing effects is crucial in achieving the desired isomer.
Reactivity and Application in Synthesis
The true value of this compound lies in its versatility as a chemical intermediate. The presence of three distinct functional moieties—the ketone, the nitro group, and the fluorine atom—provides multiple avenues for synthetic transformations.
Reactions at the Ketone Group
The acetyl group offers a reactive site for a variety of transformations:
-
Reduction: The ketone can be selectively reduced to the corresponding alcohol using reducing agents like sodium borohydride. This introduces a secondary alcohol functionality, which can be a precursor for further reactions.
-
Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol-type condensations with various aldehydes to form chalcone-like structures. These α,β-unsaturated ketones are valuable scaffolds in medicinal chemistry.
Transformations of the Nitro Group
The nitro group is a versatile functional handle that can be readily transformed:
-
Reduction to an Amine: The nitro group can be reduced to a primary amine using various methods, such as catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reductants (e.g., Sn/HCl). The resulting aniline derivative is a key precursor for the synthesis of a wide range of heterocyclic compounds and other functionalized molecules. This transformation is fundamental in the synthesis of many pharmaceutical agents.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitro and acetyl groups activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the position of the fluorine atom. This allows for the displacement of the fluoride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reaction is a powerful tool for introducing diverse functionalities onto the aromatic core.
Figure 2: Key reaction pathways for this compound.
Protocols for Synthetic Transformations
The following protocols are generalized procedures based on the known reactivity of similar fluoronitrophenyl ethanone derivatives and should be adapted and optimized for specific substrates and scales.
Protocol 1: Reduction of the Ketone
Objective: To synthesize 1-(2-fluoro-3-nitrophenyl)ethanol.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Reduction of the Nitro Group
Objective: To synthesize 1-(3-amino-2-fluorophenyl)ethanone.
Materials:
-
This compound
-
Ethanol (EtOH) or Ethyl Acetate
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules. The incorporation of a fluorine atom can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.
-
Synthesis of Kinase Inhibitors: The aminophenyl ethanone core is a common feature in many kinase inhibitors. Further elaboration of the amino and acetyl groups can lead to the synthesis of potent and selective inhibitors for various kinases implicated in cancer and inflammatory diseases.
-
Development of Novel Heterocyclic Scaffolds: The reactive nature of this intermediate makes it an excellent starting point for the construction of diverse heterocyclic systems, such as quinolines, quinoxalines, and benzodiazepines, which are privileged structures in medicinal chemistry.
Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in synthetic organic chemistry, particularly in the fields of drug discovery and materials science. Its unique combination of reactive functional groups allows for a wide range of chemical transformations, providing access to a diverse array of complex molecular architectures. The protocols and insights provided in this guide are intended to facilitate the exploration of this versatile building block in the development of next-generation pharmaceuticals and advanced materials.
Application Notes and Protocols: 1-(2-Fluoro-3-nitrophenyl)ethanone as a Versatile Building Block for Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-(2-fluoro-3-nitrophenyl)ethanone as a strategic starting material for the synthesis of medicinally relevant heterocyclic scaffolds. We delve into the unique reactivity imparted by the trifecta of a ketone, a nitro group, and an activated fluorine atom, all within a single phenyl ring. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for the synthesis of quinolines and benzodiazepines. The causality behind experimental choices is elucidated, and each protocol is designed as a self-validating system. All claims are supported by authoritative citations, and visual aids in the form of reaction diagrams and workflows are provided to enhance understanding.
Introduction: The Strategic Importance of this compound
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these core structures.[1][2] Their prevalence stems from their ability to present functional groups in well-defined three-dimensional space, enabling precise interactions with biological targets. Among the myriad of building blocks available for the construction of these vital scaffolds, this compound stands out due to its pre-functionalized aromatic core, primed for a variety of chemical transformations.
The strategic placement of the fluoro, nitro, and acetyl groups dictates the molecule's reactivity profile:
-
The Acetyl Group: This ketone functionality serves as a handle for classical condensation and cyclization reactions, providing a straightforward entry into various heterocyclic systems.
-
The Nitro Group: As a strong electron-withdrawing group, it activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to a primary amine, a key nucleophile for intramolecular cyclizations.[3][4]
-
The Fluoro Group: Positioned ortho to the activating nitro group, the fluorine atom is an excellent leaving group in SNAr reactions, allowing for the facile introduction of a wide range of nucleophiles.[5][6][7]
This confluence of reactive sites makes this compound a powerful and versatile precursor for the synthesis of diverse heterocyclic libraries, particularly for the construction of quinolines and benzodiazepines, which are privileged structures in numerous therapeutic agents.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily centered around two key transformations: the reduction of the nitro group and nucleophilic aromatic substitution of the fluorine atom. Understanding the principles behind these reactions is crucial for optimizing synthetic routes.
Selective Reduction of the Nitro Group
The conversion of the aromatic nitro group to a primary amine is a fundamental step in many synthetic sequences involving this building block. This transformation unlocks the nucleophilicity of the nitrogen atom, enabling subsequent intramolecular cyclization reactions. A variety of reducing agents can be employed, with the choice depending on the presence of other sensitive functional groups.[4][8] For the reduction of a nitro group in the presence of a ketone, reagents such as tin(II) chloride (SnCl₂·2H₂O) or catalytic hydrogenation with specific catalysts are often preferred to avoid concomitant reduction of the carbonyl group.[8]
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the C-F bond towards nucleophilic attack.[5][6] This SNAr reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, and is a powerful method for introducing nitrogen, oxygen, or sulfur nucleophiles onto the aromatic ring.[5][7] The high electronegativity of fluorine makes the ipso-carbon highly electrophilic, and while fluoride is typically a poor leaving group in SN2 reactions, in SNAr the rate-determining step is often the initial nucleophilic attack, making the C-F bond lability less critical.[6][7]
Application in Heterocyclic Synthesis: Detailed Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of quinoline and benzodiazepine derivatives starting from this compound.
Synthesis of 8-Fluoro-7-nitroquinoline Derivatives via Friedländer Annulation
The Friedländer synthesis is a classic and efficient method for constructing the quinoline ring system.[9][10] This protocol first requires the selective reduction of the nitro group of this compound to generate the corresponding 2-aminoacetophenone derivative, which then undergoes cyclocondensation with a suitable carbonyl compound.
Workflow for Quinoline Synthesis:
Caption: Workflow for the synthesis of a quinoline derivative.
Protocol 1: Two-Step Synthesis of an 8-Fluoroquinoline Derivative
Step 1: Synthesis of 1-(3-Amino-2-fluorophenyl)ethanone
-
Rationale: This step selectively reduces the nitro group to a primary amine while preserving the ketone and fluoro functionalities. Tin(II) chloride dihydrate in ethanol is a mild and effective reagent for this transformation.[8]
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
5% Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add water and carefully neutralize the mixture with a 5% aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-(3-amino-2-fluorophenyl)ethanone, which can be used in the next step without further purification or purified by column chromatography.
-
Step 2: Friedländer Annulation to form Ethyl 8-fluoro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Rationale: The newly formed amino group undergoes condensation with one of the carbonyl groups of ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to form the quinoline ring. p-Toluenesulfonic acid (p-TsOH) is an effective acid catalyst for this cyclocondensation.[2]
-
Materials:
-
1-(3-Amino-2-fluorophenyl)ethanone
-
Ethyl acetoacetate[11]
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, add 1-(3-amino-2-fluorophenyl)ethanone (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of p-TsOH·H₂O (0.1 eq) in toluene.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to afford the desired quinoline derivative.
-
Table 1: Representative Reaction Conditions and Yields for Quinoline Synthesis
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) |
| 1 | This compound | SnCl₂·2H₂O | Ethanol | Reflux | 2-4 h | 85-95 |
| 2 | 1-(3-Amino-2-fluorophenyl)ethanone, Ethyl Acetoacetate | p-TsOH·H₂O | Toluene | Reflux | 3-6 h | 70-85 |
Note: Yields are approximate and may vary depending on the specific substrate and reaction scale.
Synthesis of 7-Fluoro-8-nitro-1,5-benzodiazepine Derivatives
This synthetic route leverages the activated fluorine atom for a nucleophilic aromatic substitution with a diamine, followed by cyclization to form the seven-membered benzodiazepine ring. 1,5-Benzodiazepines are an important class of compounds with a wide range of biological activities.[12]
Workflow for 1,5-Benzodiazepine Synthesis:
Caption: Workflow for the synthesis of a 1,5-benzodiazepine derivative.
Protocol 2: Two-Step Synthesis of a 7-Fluoro-8-nitro-1,5-benzodiazepine Derivative
Step 1: Nucleophilic Aromatic Substitution with Ethylenediamine
-
Rationale: The fluorine atom, activated by the ortho-nitro group, is displaced by one of the amino groups of ethylenediamine. A base is used to neutralize the HF generated during the reaction.
-
Materials:
-
This compound
-
Ethylenediamine
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO or DMF.
-
Add ethylenediamine (1.5-2.0 eq) and a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 1-(2-(2-aminoethylamino)-3-nitrophenyl)ethanone.
-
Step 2: Intramolecular Cyclization to form the 1,5-Benzodiazepine
-
Rationale: The remaining primary amino group of the ethylenediamine moiety undergoes an intramolecular condensation with the ketone carbonyl group, followed by dehydration, to form the seven-membered diazepine ring. Acetic acid serves as both a solvent and a catalyst for this cyclization.
-
Materials:
-
1-(2-(2-Aminoethylamino)-3-nitrophenyl)ethanone
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the crude intermediate from Step 1 in glacial acetic acid.
-
Heat the solution to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure, and purify the residue by column chromatography or recrystallization to yield the desired 1,5-benzodiazepine derivative.
-
Table 2: Representative Reaction Conditions and Yields for 1,5-Benzodiazepine Synthesis
| Step | Reactants | Base/Catalyst | Solvent | Temperature | Time | Yield (%) |
| 1 | This compound, Ethylenediamine | Et₃N or K₂CO₃ | DMSO/DMF | 80-100 °C | 4-8 h | 65-80 |
| 2 | 1-(2-(2-Aminoethylamino)-3-nitrophenyl)ethanone | Acetic Acid | Acetic Acid | Reflux | 2-4 h | 70-85 |
Note: Yields are approximate and may vary depending on the specific substrate and reaction scale.
Conclusion
This compound has been demonstrated to be a highly valuable and versatile building block for the synthesis of important heterocyclic scaffolds. Its unique electronic and structural features allow for selective and efficient transformations, providing access to complex molecules through well-established synthetic routes. The detailed protocols provided herein for the synthesis of quinoline and benzodiazepine derivatives serve as a practical guide for researchers in medicinal chemistry and drug discovery, enabling the rapid generation of novel compounds for biological evaluation. The principles and methodologies outlined in this document can be readily adapted for the synthesis of a broader range of heterocyclic systems, further highlighting the synthetic potential of this strategic starting material.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 12. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 1-(2-Fluoro-3-nitrophenyl)ethanone
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic use of 1-(2-Fluoro-3-nitrophenyl)ethanone as a versatile chemical intermediate. This compound incorporates three key functional groups—a ketone, a nitro group, and an activated fluorine atom—making it a valuable building block in medicinal chemistry and advanced materials science. The protocols herein focus on the three primary modes of reactivity: Nucleophilic Aromatic Substitution (SNAr) at the C-F bond, chemoselective reduction of the nitro group, and functionalization at the acetyl moiety's alpha-position. Each protocol is presented with an emphasis on the underlying chemical principles, causality for procedural steps, and self-validating system design to ensure reproducibility and safety.
Introduction: A Multifunctional Synthetic Building Block
This compound is a highly functionalized aromatic ketone. Its synthetic utility is derived from the orthogonal reactivity of its constituent parts:
-
The Activated Aromatic System: The potent electron-withdrawing nitro group positioned ortho to the fluorine atom strongly activates the C-F bond towards nucleophilic aromatic substitution (SNAr). This arrangement allows for the facile and regioselective introduction of a wide range of nucleophiles.
-
The Nitro Group: Beyond its role as an activating group, the nitro moiety is a synthetic handle that can be readily reduced to a primary amine. This transformation dramatically alters the electronic properties of the aromatic ring and opens pathways to amides, sulfonamides, and diazonium salts.
-
The Ethanone Moiety: The acetyl group provides a third reactive site. The carbonyl carbon is susceptible to nucleophilic attack, while the adjacent methyl protons are acidic and can be removed to form an enolate, enabling alpha-functionalization.
The strategic incorporation of fluorine is particularly significant in drug discovery, as it can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient.
Compound Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆FNO₃ |
| Molecular Weight | 183.14 g/mol |
| Appearance | Typically a yellow or off-white solid |
| Key Reactive Sites | C1 (Acetyl), C2 (Fluoro), C3 (Nitro) |
Essential Safety & Handling
Trustworthiness in experimental science begins with safety. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following guidelines are based on data for closely related fluoronitroacetophenone isomers.[1]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles or a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move person into fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary and most powerful application of this reagent is in SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism, wherein a nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] The strong electron-withdrawing effect of the ortho-nitro group is critical for stabilizing this intermediate, thus facilitating the reaction.[2] Fluorine is an excellent leaving group in this context due to its high electronegativity, which polarizes the C-F bond and makes the carbon atom highly electrophilic.[2]
Caption: The Addition-Elimination Mechanism of SNAr.
Protocol 1: SNAr with an Oxygen Nucleophile (Phenol)
This protocol details the synthesis of a diaryl ether, a common motif in pharmacologically active molecules.
Rationale:
-
Nucleophile: A generic phenol is used as the nucleophile.
-
Base: Potassium carbonate (K₂CO₃) is a mild, non-nucleophilic base sufficient to deprotonate the phenol, generating the more reactive phenoxide in situ.
-
Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the potassium cation but poorly solvates the phenoxide anion, enhancing its nucleophilicity.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the desired phenol (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).
-
Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration relative to the limiting reagent).
-
Stir the mixture at room temperature for 15 minutes to facilitate phenoxide formation.
-
Add this compound (1.0 equivalent) to the flask.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and pour it slowly into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table:
| Parameter | Condition / Value |
| Nucleophile | 4-Methoxyphenol |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 90 °C |
| Typical Yield | 85-95% |
| Purification | Silica Gel Chromatography (Hexane/Ethyl Acetate gradient) |
Core Application: Chemoselective Reduction of the Nitro Group
Transforming the nitro group into an amine is a pivotal step for further diversification. The primary challenge is to achieve this reduction with high chemoselectivity, leaving the ketone functionality intact.[4] While powerful reducing agents like LiAlH₄ would reduce both groups, milder and more selective methods are required. Metal-acid systems are classic and effective for this purpose.[4][5]
Caption: Selective reduction of the nitro group.
Protocol 2: Reduction with Tin(II) Chloride
This protocol uses tin(II) chloride dihydrate, a mild reducing agent known for its high selectivity for aromatic nitro groups in the presence of carbonyls.[6]
Rationale:
-
Reducing Agent: SnCl₂•2H₂O is an effective single-electron transfer agent that, in a protic solvent, selectively reduces the nitro group through a series of intermediates (nitroso, hydroxylamine) to the amine.[6]
-
Solvent: Ethanol is an excellent solvent for both the substrate and the reagent and serves as the proton source.
-
Workup: The basic workup is crucial to neutralize the acidic reaction medium and precipitate tin salts as tin hydroxides, which can then be removed by filtration.[6]
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol (to a concentration of approx. 0.1 M).
-
Add tin(II) chloride dihydrate (SnCl₂•2H₂O, 4-5 equivalents) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).
-
Stir vigorously and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Add ethyl acetate to the residue and cool the mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous layer is ~8 and gas evolution ceases. A thick, white precipitate of tin salts will form.
-
Filter the entire mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
The product, 1-(3-Amino-2-fluorophenyl)ethanone, is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
Data Summary Table:
| Parameter | Condition / Value |
| Reducing Agent | SnCl₂•2H₂O |
| Solvent | Absolute Ethanol |
| Temperature | Reflux (~78 °C) |
| Workup | Basic (sat. NaHCO₃) |
| Typical Yield | >90% |
| Selectivity | High (ketone group preserved) |
Ancillary Application: α-Halogenation of the Acetyl Group
Further functionalization can be achieved at the acetyl group. Alpha-halogenation converts the methyl ketone into an α-haloketone, a valuable electrophile for constructing more complex molecules.[7]
Protocol 3: Acid-Catalyzed α-Bromination
Rationale:
-
Conditions: Acid-catalyzed halogenation proceeds through an enol intermediate.[8][9] This method is generally preferred for achieving mono-halogenation, as the introduction of an electron-withdrawing bromine atom deactivates the enol towards further reaction, unlike base-promoted methods which can lead to polyhalogenation.[7][10]
-
Reagents: Molecular bromine (Br₂) is the halogen source, and acetic acid serves as both the acidic catalyst and the solvent.[8]
Step-by-Step Methodology:
-
Caution: Bromine is highly corrosive and toxic. Perform this reaction in a well-ventilated fume hood.
-
Dissolve this compound (1.0 equivalent) in glacial acetic acid in a flask protected from light.
-
Slowly add a solution of bromine (1.0 equivalent) in acetic acid dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC. A slight warming may be necessary to initiate the reaction.
-
Once the reaction is complete, slowly pour the mixture into a large volume of cold water to precipitate the product and quench any unreacted bromine.
-
Collect the solid product by vacuum filtration, washing thoroughly with water.
-
The crude 1-(2-bromo-1-(2-fluoro-3-nitrophenyl)ethanone) can be recrystallized from a suitable solvent (e.g., ethanol/water) for purification.
References
- 1. 1-(3-Fluoro-4-nitrophenyl)ethanone | C8H6FNO3 | CID 20552210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemoselectivity in the Reduction of 3-Nitroacetophenone | Ambeed [ambeed.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Application Note & Protocols: Strategic Derivatization of 1-(2-Fluoro-3-nitrophenyl)ethanone for Accelerated Drug Discovery
Abstract
The 1-(2-fluoro-3-nitrophenyl)ethanone scaffold is a valuable starting point in medicinal chemistry, possessing three distinct and strategically addressable functional groups. The presence of a fluorine atom, a nitro group, and a ketone moiety provides orthogonal handles for chemical modification, enabling the rapid generation of diverse molecular libraries. The incorporation of fluorine can significantly enhance metabolic stability and binding affinity, making this scaffold particularly attractive for drug development.[1][2] This guide provides a detailed exploration of the chemical reactivity of this scaffold and presents robust protocols for its derivatization through three primary pathways: Nucleophilic Aromatic Substitution (SNAr), selective reduction of the nitro group followed by cyclization, and modifications of the ketone functional group. These methodologies are designed to empower researchers in the rational design and synthesis of novel small molecules for screening and lead optimization.
Introduction: The Strategic Value of the Scaffold
In drug discovery, the efficiency of library synthesis and the chemical diversity of the compounds produced are paramount. The this compound molecule is an exemplary starting material due to its inherent, multi-faceted reactivity. Each functional group offers a distinct avenue for derivatization, allowing for a systematic exploration of the chemical space around the core structure to establish robust Structure-Activity Relationships (SAR).[3][4][5][6][7]
-
The Aryl Fluoride: The fluorine atom at the C2 position is activated towards Nucleophilic Aromatic Substitution (SNAr) by the potent electron-withdrawing effects of the adjacent acetyl group (ortho) and the nitro group (meta).[8][9] Fluorine's high electronegativity enhances the electrophilicity of the carbon to which it is attached, making it susceptible to attack by a wide range of nucleophiles.[8] This allows for the introduction of diverse side chains, crucial for modulating potency, selectivity, and pharmacokinetic properties.
-
The Nitro Group: The nitro group at the C3 position is a versatile precursor to a primary amine. Through selective reduction, it can be converted to a highly reactive aniline, which can then participate in a vast array of subsequent reactions, including amide bond formation, sulfonylation, and, most powerfully, intramolecular cyclization reactions to form heterocyclic systems.[10]
-
The Ketone: The acetyl group provides a third point of modification. It can be reduced to a secondary alcohol, converted to an alkene via a Wittig reaction, or serve as an electrophile in condensation reactions to build complex heterocyclic rings.[11][12][13]
The strategic combination of reactions at these three sites enables the generation of novel, three-dimensional structures with significant potential for biological activity.
Figure 1: Key reactive sites on the this compound scaffold for derivatization.
Pathway A: Derivatization via Nucleophilic Aromatic Substitution (SNAr)
This pathway focuses on displacing the activated fluorine atom with a variety of nucleophiles. The reaction is typically high-yielding and tolerates a wide range of functional groups on the incoming nucleophile, making it ideal for library synthesis. The SNAr mechanism proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing groups on the aromatic ring.[9]
Caption: Workflow for generating a derivative library via SNAr.
Protocol 2.1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes the reaction with a representative primary or secondary amine.
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration relative to the starting material). Add the amine nucleophile (1.2 eq.) followed by anhydrous potassium carbonate (K₂CO₃) (2.0 eq.).
-
Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate anion more reactive. It does not hydrogen-bond with the nucleophile, preserving its reactivity.[14] K₂CO₃ acts as a base to deprotonate the amine (if it's a salt) and to scavenge the HF byproduct.
-
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into ice-water, which will often precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then a cold, non-polar solvent like diethyl ether or hexane to remove non-polar impurities. If a precipitate does not form, extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
| Nucleophile Type | Example | Typical Product Class | Potential Therapeutic Relevance |
| Primary/Secondary Amines | Piperidine, Morpholine | 2-Aminoaryl Ketones | CNS agents, Kinase inhibitors |
| Alcohols/Phenols | Phenol, Methanol | 2-Alkoxy/Aryloxyaryl Ketones | Antihypertensives, Antimicrobials |
| Thiols | Thiophenol | 2-Thioaryl Ketones | Anticancer, Antiviral agents |
Pathway B: Nitro Group Reduction and Heterocyclic Ring Formation
This powerful strategy converts the nitro group into a reactive amine, which can then be used to construct novel heterocyclic systems via intramolecular reactions. The selective reduction of a nitro group in the presence of a ketone is a critical step. While catalytic hydrogenation (H₂/Pd-C) can work, it may also reduce the ketone.[15] A more chemoselective method is the use of tin(II) chloride (SnCl₂).[15][16] The resulting 1-(3-amino-2-fluorophenyl)ethanone is a prime precursor for synthesizing quinazolinone derivatives, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[17][18][19][20]
Caption: Workflow for synthesis of quinazolinones via nitro reduction.
Protocol 3.1: Selective Reduction of the Nitro Group
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol (EtOH) or ethyl acetate (EtOAc) (approx. 0.1 M).
-
Reductant Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) to the solution.
-
Rationale: SnCl₂ is a mild and effective reducing agent for aromatic nitro groups and is highly selective, leaving the ketone and aryl fluoride functionalities intact.[16] The reaction is typically performed in a protic solvent like ethanol at elevated temperatures.
-
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C for EtOH). Monitor the reaction by TLC or LC-MS until completion (typically 2-6 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (~8-9) to neutralize the acidic tin salts.
-
Purification: The mixture will likely form a thick precipitate of tin salts. Filter the mixture through a pad of Celite®, washing the pad thoroughly with the reaction solvent (EtOH or EtOAc). Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography, though it is often clean enough to be used directly in the next step.
Protocol 3.2: Synthesis of a Quinazolinone Derivative
This protocol uses the product from 3.1 to form a core heterocyclic ring.
-
Reaction Setup: Combine the crude 1-(3-amino-2-fluorophenyl)ethanone (1.0 eq.) from the previous step with formamide (used as both reagent and solvent, >10 eq.).
-
Reaction: Heat the mixture to 150-160 °C for 4-8 hours. The reaction can be monitored by TLC or LC-MS for the formation of the quinazolinone product.
-
Rationale: At high temperatures, formamide serves as a source of a one-carbon unit that first forms an N-formyl intermediate with the aniline, which then undergoes an intramolecular cyclization with the ketone, followed by dehydration to yield the aromatic quinazolinone ring system. This is a classic method for quinazolinone synthesis.[18][20]
-
-
Work-up and Purification: Cool the reaction mixture and pour it into ice water. The quinazolinone product will usually precipitate. Collect the solid by vacuum filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can provide highly pure material.
Conclusion
The derivatization of this compound offers a versatile and efficient platform for the generation of compound libraries for drug discovery. By strategically targeting the aryl fluoride, nitro group, and ketone, medicinal chemists can rapidly access a wide range of novel chemical entities. The protocols outlined in this application note provide robust and reproducible methods for achieving these transformations, from simple SNAr substitutions to the construction of complex heterocyclic systems like quinazolinones. This scaffold represents a powerful tool for exploring chemical space and accelerating the identification of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship Studies of Substituted 2-Phenyl-1,2,4-triazine-3,5(2 H,4 H)-dione Analogues: Development of Potent eEF2K Degraders against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational design, synthesis, biologic evaluation, and structure-activity relationship studies of novel 1-indanone alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. athabascau.ca [athabascau.ca]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinazolinone synthesis [organic-chemistry.org]
- 19. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jddtonline.info [jddtonline.info]
Application and Protocol Guide for the Analytical Characterization of 1-(2-Fluoro-3-nitrophenyl)ethanone
For: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Fluoro-3-nitrophenyl)ethanone (CAS No. 873697-78-0) is a substituted aromatic ketone of increasing interest in synthetic and medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and a nitro group ortho and meta to the acetyl group respectively, imparts distinct electronic properties that make it a valuable intermediate in the synthesis of novel pharmaceutical compounds and other fine chemicals. The fluorine atom can influence metabolic stability and binding affinity, while the nitro group can serve as a handle for further chemical transformations or contribute to biological activity.
Given its role as a critical building block, ensuring the identity, purity, and stability of this compound is paramount for the integrity of downstream applications and the quality of final products. This comprehensive guide provides a suite of detailed analytical techniques and protocols for the robust characterization of this compound, grounded in established scientific principles and regulatory expectations.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for selecting appropriate analytical conditions.
| Property | Value | Source |
| CAS Number | 873697-78-0 | --INVALID-LINK-- |
| Molecular Formula | C₈H₆FNO₃ | --INVALID-LINK-- |
| Molecular Weight | 183.14 g/mol | --INVALID-LINK-- |
| Predicted Boiling Point | 248.4±20.0 °C | --INVALID-LINK-- |
| Predicted Density | 1.336±0.06 g/cm³ | --INVALID-LINK-- |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | --INVALID-LINK-- |
Synthesis and Potential Impurities
The characterization of any chemical entity must consider the potential impurities arising from its synthesis. A plausible synthetic route to this compound involves the Friedel-Crafts acylation of 1-fluoro-2-nitrobenzene.
Caption: Plausible synthetic route and potential impurities.
This synthetic pathway can lead to several process-related impurities that must be monitored:
-
Unreacted Starting Materials: Residual 1-fluoro-2-nitrobenzene.
-
Positional Isomers: Isomeric products such as 1-(4-fluoro-3-nitrophenyl)ethanone or 1-(2-fluoro-5-nitrophenyl)ethanone may form depending on the regioselectivity of the acylation.
-
Di-acylated Products: Over-reaction can lead to the introduction of a second acetyl group on the aromatic ring.
-
Residual Solvents: Solvents used in the reaction and purification steps.
Analytical Techniques and Protocols
A multi-technique approach is essential for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
Expertise & Experience: The presence of a fluorine atom provides a unique spectroscopic handle. ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it excellent for identifying fluorine-containing compounds and their impurities.[1][2] The coupling patterns between ¹H, ¹³C, and ¹⁹F nuclei provide crucial connectivity information.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Expected Signals: A singlet for the methyl protons of the acetyl group and multiplets for the three aromatic protons. The chemical shifts and coupling constants will be influenced by the fluorine and nitro substituents.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: Resonances for the carbonyl carbon, methyl carbon, and the six aromatic carbons. The carbon directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Expected Signals: A singlet for the single fluorine atom. The chemical shift is highly sensitive to the electronic environment.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) experiments to confirm proton-proton and proton-carbon connectivities.
-
Data Interpretation: The chemical shifts, integration values, and coupling constants (J-values) from these spectra will allow for the complete assignment of the molecular structure and the identification of any fluorine-containing impurities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Expertise & Experience: Electron Ionization (EI) is a common technique for volatile compounds and typically induces extensive fragmentation, providing a detailed fingerprint of the molecule. The fragmentation of aromatic ketones often involves cleavage alpha to the carbonyl group.[3]
Caption: Predicted mass fragmentation pathway.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
Gas Chromatography (GC) Method:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) to ensure elution of the compound and any higher boiling impurities.
-
Carrier Gas: Helium.
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 250).
-
Data Interpretation: The mass spectrum should show a molecular ion peak (M⁺) at m/z 183. Key fragment ions would be expected from the loss of a methyl radical ([M-15]⁺), a nitro group ([M-46]⁺), and carbon monoxide from the acylium ion. The retention time from the GC provides an additional parameter for identification and purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of a compound and quantifying impurities.
Expertise & Experience: A reversed-phase HPLC method is generally suitable for the analysis of moderately polar compounds like this compound. The method should be developed and validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[4][5][6] The USP General Chapter <621> provides guidance on chromatography principles and system suitability.[7][8]
Protocol: Reversed-Phase HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (or a buffered aqueous solution) is often effective. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a lower percentage of B, and gradually increase to elute more non-polar impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent.
Method Validation (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can resolve the main peak from potential impurities and degradation products.
-
Linearity: Establish a linear relationship between the peak area and the concentration of the analyte.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expertise & Experience: The FTIR spectrum of this compound will be characterized by strong absorptions corresponding to the carbonyl group, the nitro group, and the C-F bond.
Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed neat (as a thin film on a salt plate), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Scan the mid-infrared range (4000-400 cm⁻¹).
Expected Characteristic Absorptions:
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | ~3100-3000 |
| Aliphatic C-H stretch (methyl) | ~2950-2850 |
| Carbonyl (C=O) stretch | ~1700-1680 |
| Aromatic C=C stretch | ~1600-1450 |
| Nitro (N-O) asymmetric stretch | ~1550-1500 |
| Nitro (N-O) symmetric stretch | ~1350-1300 |
| C-F stretch | ~1250-1000 |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis.
Expertise & Experience: Aromatic nitro compounds typically exhibit strong UV absorbance. The position of the maximum absorbance (λ_max) is influenced by the substitution pattern on the aromatic ring.
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan a wavelength range from approximately 200 to 400 nm.
Data Interpretation: The UV spectrum will show one or more absorbance maxima. The λ_max and the molar absorptivity (ε) can be determined and used for quantitative purposes (e.g., in conjunction with HPLC analysis). The spectrum can also serve as a characteristic fingerprint for the compound.
Conclusion
The analytical characterization of this compound requires a combination of spectroscopic and chromatographic techniques. The protocols outlined in this guide provide a robust framework for confirming the structure, assessing the purity, and identifying potential impurities of this important synthetic intermediate. Adherence to established guidelines from regulatory bodies such as the ICH and USP ensures the generation of high-quality, reliable data, which is essential for its application in research and development.
References
- 1. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 2. researchgate.net [researchgate.net]
- 3. GCMS Section 6.11.3 [people.whitman.edu]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
Definitive Structural Elucidation of 1-(2-Fluoro-3-nitrophenyl)ethanone using 1H and 13C NMR Spectroscopy
An Application Note for Researchers and Drug Development Professionals
Abstract
1-(2-Fluoro-3-nitrophenyl)ethanone is a key substituted acetophenone derivative valuable as an intermediate in synthetic organic chemistry and drug discovery. Its precise molecular architecture, dictated by the substitution pattern on the phenyl ring, critically influences its reactivity and utility in further synthetic transformations[1]. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous method for its structural confirmation. This application note presents a detailed protocol for the acquisition and in-depth analysis of the one-dimensional ¹H and ¹³C NMR spectra of this compound. We will explore the characteristic chemical shifts and spin-spin coupling patterns that arise from the unique electronic environment created by the fluoro, nitro, and acetyl substituents, providing a definitive spectral signature for this molecule.
Introduction: The Structural Challenge
The synthesis of complex organic molecules, particularly in the pharmaceutical industry, relies on the unambiguous characterization of all intermediates. This compound (Figure 1) possesses a trisubstituted aromatic ring where the interplay of three distinct functional groups—an ortho-fluoro group, a meta-nitro group, and an acetyl group—creates a complex electronic environment. The fluorine atom, in particular, introduces heteronuclear spin-spin couplings that are highly informative but can also complicate spectral interpretation.
This guide provides a comprehensive framework for analyzing this molecule, demonstrating how a systematic approach to NMR spectroscopy can overcome these challenges to provide definitive structural proof. The principles and protocols discussed are broadly applicable to the characterization of other complex substituted aromatic compounds.
Figure 1: Structure of this compound
References
Application Note: Mass Spectrometry Fragmentation Analysis of 1-(2-Fluoro-3-nitrophenyl)ethanone
Abstract
This technical guide provides a detailed predictive analysis of the mass spectrometric fragmentation pattern of 1-(2-Fluoro-3-nitrophenyl)ethanone. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of mass spectrometry, including the known fragmentation behaviors of aromatic ketones, nitro compounds, and fluorinated aromatics. By examining data from close structural analogs, such as 1-(2-nitrophenyl)ethanone and 1-(3-nitrophenyl)ethanone, we can construct a robust theoretical framework for its fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This application note is designed to serve as a valuable resource for the structural elucidation and identification of this and related compounds in complex matrices.
Introduction
This compound is a substituted aromatic ketone with potential applications as an intermediate in pharmaceutical and agrochemical synthesis. Its structure combines three key functional groups that dictate its behavior in a mass spectrometer: an acetyl group, a nitro group, and a fluorine atom on the phenyl ring. Understanding the fragmentation pattern is crucial for its unambiguous identification, purity assessment, and metabolic studies.
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structure.[1] Ionization techniques like Electron Ionization (EI) are "hard" methods that induce extensive fragmentation, providing a detailed structural fingerprint.[2] In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique that typically yields an intact molecular ion, which can then be subjected to tandem mass spectrometry (MS/MS) for controlled fragmentation.[3] This guide will explore the predicted outcomes for this compound using both approaches.
Predicted Fragmentation Pathways
The fragmentation of this compound is expected to be governed by the interplay of its functional groups. The acetyl group provides a primary site for charge localization and subsequent cleavage, while the nitro and fluoro groups influence the stability of the aromatic ring and the resulting fragment ions.
Electron Ionization (EI-MS) Fragmentation
Under EI conditions, the molecule will be ionized by a high-energy electron beam, leading to the formation of a molecular ion (M•+) and subsequent fragmentation.[2] The molecular weight of this compound is 183.14 g/mol .
The primary fragmentation events predicted under EI are:
-
α-Cleavage (Alpha-Cleavage): This is a characteristic fragmentation for ketones, involving the cleavage of the bond adjacent to the carbonyl group.[4]
-
Loss of a methyl radical (•CH₃): This is the most common α-cleavage for acetophenones, leading to the formation of a stable benzoyl-type cation.[5] This is expected to be a major fragmentation pathway.
-
Loss of the acetyl radical (•COCH₃): Cleavage of the bond between the carbonyl carbon and the aromatic ring would result in a fluoro-nitrophenyl cation.
-
-
Fragmentation of the Nitro Group: Nitroaromatic compounds typically show characteristic losses of nitro-related species.[6]
-
Loss of NO₂ (46 Da): The molecular ion can lose a nitro radical to form a cation at m/z 137.
-
Loss of NO (30 Da): Loss of nitric oxide is also a common pathway for aromatic nitro compounds.[7]
-
-
Ortho Effect: The proximity of the fluorine and nitro groups may lead to specific "ortho effects," involving interactions between these adjacent substituents during fragmentation, potentially leading to unique rearrangement ions.
The following diagram illustrates the predicted major fragmentation pathways under EI.
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization Tandem MS (ESI-MS/MS)
ESI is a soft ionization technique, and in positive ion mode, this compound is expected to form a protonated molecule, [M+H]⁺, at m/z 184.[3] In negative ion mode, deprotonation is unlikely, but the formation of a molecular anion, [M]•⁻, or adducts could be possible. For this guide, we will focus on the fragmentation of the [M+H]⁺ ion via collision-induced dissociation (CID).
The protonation is likely to occur on the carbonyl oxygen. The fragmentation of this precursor ion would primarily involve:
-
Loss of Water: Protonated ketones can undergo the loss of water if a suitable proton is available for rearrangement, though this may be less favored in this aromatic system.
-
Loss of Neutral Molecules: Similar to EI, neutral losses from the substituent groups are expected.
-
Loss of NO₂: This would lead to a fragment at m/z 138.
-
Loss of CO: The loss of carbon monoxide from a protonated benzoyl-type structure is a possibility.
-
The following diagram outlines the workflow for ESI-MS/MS analysis.
Caption: General workflow for LC-ESI-MS/MS analysis.
Comparison with Structural Isomers
The NIST Mass Spectrometry Data Center provides EI spectra for 1-(2-nitrophenyl)ethanone and 1-(3-nitrophenyl)ethanone.[4][6][8] These spectra serve as excellent references.
| Compound | Molecular Weight | Key Fragments (m/z) and Proposed Structures |
| 1-(2-Nitrophenyl)ethanone [9] | 165.15 | 150 : [M-CH₃]⁺ (benzoyl cation)120 : [M-NO]⁺•104 : [C₇H₆O]⁺• (loss of NO₂ and H)92 : [C₆H₄O]⁺• (loss of CO from benzoyl) |
| 1-(3-Nitrophenyl)ethanone [10] | 165.15 | 150 : [M-CH₃]⁺ (benzoyl cation)120 : [M-NO]⁺•104 : [C₇H₆O]⁺• (loss of NO₂ and H)76 : [C₆H₄]⁺• |
| This compound (Predicted) | 183.14 | 183 : M•⁺ (Molecular Ion)168 : [M-CH₃]⁺ (2-fluoro-3-nitrobenzoyl cation)153 : [M-NO]⁺•140 : [M-COCH₃]⁺ and/or [M-CH₃-CO]⁺•137 : [M-NO₂]⁺• |
The data from the isomers strongly supports the prediction that the primary fragmentation for this compound will be the loss of a methyl radical to form the substituted benzoyl cation (m/z 168). Subsequent losses of NO, NO₂, and CO from this and the molecular ion are also highly probable.
Experimental Protocol
This section provides a general protocol for the analysis of this compound by LC-MS.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system.
LC-MS/MS Parameters
The following are suggested starting parameters and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometry (ESI+) | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| MS1 Scan Range | m/z 50-300 |
| MS/MS (for m/z 184) | |
| Precursor Ion | m/z 184.1 |
| Collision Energy | 10-30 eV (ramped) |
| Product Ion Scan Range | m/z 40-190 |
Conclusion
The fragmentation pattern of this compound in mass spectrometry can be reliably predicted based on the fundamental fragmentation mechanisms of its constituent functional groups. Under EI, the dominant fragmentation is expected to be the α-cleavage loss of a methyl radical to form the m/z 168 ion, with subsequent losses of nitro-related species. In ESI-MS/MS of the protonated molecule ([M+H]⁺ at m/z 184), CID will likely induce losses of neutral molecules such as NO₂. This predictive guide, supported by data from structural isomers, provides a strong foundation for the identification and structural confirmation of this compound in research and development settings.
References
- 1. 1-(2,6-Difluoro-3-nitrophenyl)ethanone | C8H5F2NO3 | CID 13853637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
- 3. scirp.org [scirp.org]
- 4. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
- 5. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
- 6. Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes [pubmed.ncbi.nlm.nih.gov]
- 7. Ethanone, 1-(2-nitrophenyl)- [webbook.nist.gov]
- 8. Ethanone, 1-(2-nitrophenyl)- [webbook.nist.gov]
- 9. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
- 10. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations [file.scirp.org]
Application Note: Infrared (IR) Spectroscopy of 1-(2-Fluoro-3-nitrophenyl)ethanone for Pharmaceutical Quality Control and Research
Introduction: The Role of IR Spectroscopy in Pharmaceutical Analysis
Infrared (IR) spectroscopy is a cornerstone analytical technique in the pharmaceutical industry, offering a rapid, non-destructive, and highly specific method for the identification and characterization of functional groups within a molecule.[1] For active pharmaceutical ingredients (APIs) and their synthetic intermediates, such as 1-(2-Fluoro-3-nitrophenyl)ethanone, IR spectroscopy serves as an invaluable tool for structural verification, quality control, and monitoring of chemical reactions. The unique vibrational fingerprint of a molecule provides critical information about its chemical identity and purity.[2]
This compound is a substituted aromatic ketone, a class of compounds frequently encountered in medicinal chemistry. The presence of a carbonyl group, a nitro group, and a carbon-fluorine bond gives this molecule a rich and distinct infrared spectrum. This application note provides a detailed guide to the theoretical principles and practical protocols for obtaining and interpreting the IR spectrum of this compound, tailored for researchers, scientists, and drug development professionals.
Theoretical Framework: Predicting the Vibrational Landscape
The IR spectrum of this compound is dominated by the characteristic absorption bands of its key functional groups: the ketone carbonyl (C=O), the aromatic nitro group (NO₂), the carbon-fluorine bond (C-F), and the substituted benzene ring. The precise position of these bands is influenced by the electronic effects of the substituents.
The Carbonyl (C=O) Stretching Vibration
The most prominent feature in the IR spectrum of a ketone is the strong, sharp absorption band corresponding to the C=O stretching vibration.[3] For simple aliphatic ketones, this band typically appears around 1715 cm⁻¹. However, conjugation with an aromatic ring, as in acetophenone, delocalizes the π-electrons and weakens the C=O double bond, resulting in a shift to a lower wavenumber, typically in the range of 1680-1700 cm⁻¹.[4][5]
In this compound, the carbonyl group is influenced by two electron-withdrawing substituents on the phenyl ring:
-
Nitro Group (-NO₂): As a strong deactivating group, the nitro group withdraws electron density from the ring through both inductive and resonance effects. This can lead to a slight increase in the C=O stretching frequency compared to unsubstituted acetophenone.
-
Fluorine Atom (-F): Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which tends to increase the C=O frequency. However, it also has a weak electron-donating resonance effect (+M). Given its ortho position, the inductive effect is expected to be significant.
Considering these competing effects, the C=O stretching frequency for this compound is anticipated to be in the higher end of the aromatic ketone range, likely around 1690-1710 cm⁻¹ .
The Nitro (NO₂) Group Vibrations
Aromatic nitro compounds exhibit two characteristic and strong N-O stretching vibrations.[6][7][8]
-
Asymmetric NO₂ Stretch: This typically appears as a strong band in the region of 1550-1475 cm⁻¹ .[6][7]
-
Symmetric NO₂ Stretch: This is also a strong band, found at a lower frequency, generally between 1360-1290 cm⁻¹ .[6][7]
The high polarity of the N-O bonds leads to very intense absorptions, making these peaks easily identifiable.[9]
The Carbon-Fluorine (C-F) Stretching Vibration
The C-F bond gives rise to a strong absorption band, but its position can be variable and is found in the fingerprint region of the spectrum. For aromatic fluorides, the C-F stretching vibration typically occurs in the range of 1250-1120 cm⁻¹ . The complexity of this region, which contains many other bending and stretching vibrations, can sometimes make a definitive assignment challenging without comparative analysis.[10]
Aromatic Ring Vibrations
The benzene ring itself gives rise to several characteristic absorptions:
-
C-H Stretching: Aromatic C-H stretching vibrations are observed as weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[11][12]
-
C=C Stretching: In-ring carbon-carbon double bond stretching vibrations produce a series of medium to weak bands in the 1600-1450 cm⁻¹ range.[11]
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to C-H out-of-plane ("oop") bending. The pattern of these bands is highly indicative of the substitution pattern on the aromatic ring.[11]
Experimental Protocol: Acquiring a High-Quality IR Spectrum
This section outlines a detailed protocol for obtaining the Fourier Transform Infrared (FTIR) spectrum of this compound, which is typically a solid at room temperature. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity, speed, and minimal sample preparation.[2][13]
Workflow for ATR-FTIR Analysis
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Step-by-Step Protocol
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Verify that the ATR accessory is correctly installed.
-
-
ATR Crystal Cleaning:
-
Clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol, using a soft, lint-free wipe.[14]
-
Allow the solvent to fully evaporate.
-
-
Background Collection:
-
With the clean, empty ATR crystal, collect a background spectrum.[15] This spectrum measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, and will be automatically subtracted from the sample spectrum.
-
Typical parameters: 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small amount (typically 2-5 mg) of the solid this compound powder directly onto the center of the ATR crystal.[14]
-
Use the ATR's pressure arm to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is critical for a high-quality spectrum.[14][16]
-
-
Sample Spectrum Collection:
-
Collect the sample spectrum using the same parameters as the background scan.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Cleaning Up:
-
Retract the pressure arm and carefully remove the sample powder from the crystal surface with a soft wipe.
-
Perform a final cleaning of the crystal with a suitable solvent as in step 2.
-
Data Interpretation and Summary
The acquired spectrum should be analyzed by identifying the key absorption bands and correlating them with the functional groups present in the molecule.
Summary of Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Rationale and Comments |
| 3100-3000 | Aromatic C-H | Stretching | Weak to Medium | Characteristic of C-H bonds on the phenyl ring.[11] |
| ~2960 & ~2870 | Methyl C-H | Asymmetric & Symmetric Stretching | Weak | From the acetyl (-COCH₃) group.[4] |
| 1690-1710 | Ketone C=O | Stretching | Strong, Sharp | Frequency is higher than typical conjugated ketones due to the strong electron-withdrawing effects of the ortho-fluoro and meta-nitro groups.[17] |
| 1600-1450 | Aromatic C=C | In-ring Stretching | Medium to Weak | A series of bands indicating the presence of the benzene ring.[11] |
| 1550-1475 | Nitro N-O | Asymmetric Stretching | Strong | One of the two characteristic, intense peaks for an aromatic nitro group.[6][7][8] |
| 1360-1290 | Nitro N-O | Symmetric Stretching | Strong | The second characteristic, intense peak for an aromatic nitro group.[6][7][8] |
| ~1375 | Methyl C-H | Bending (Scissoring) | Medium | From the acetyl (-COCH₃) group.[4] |
| 1250-1120 | Aryl C-F | Stretching | Strong | This band may overlap with other vibrations in the fingerprint region.[10] |
| 900-675 | Aromatic C-H | Out-of-Plane Bending | Strong | The pattern of these bands provides information on the 1,2,3-trisubstitution pattern of the phenyl ring. |
Conclusion: A Self-Validating System for Quality Assurance
The protocol and data interpretation guide presented here constitute a self-validating system for the analysis of this compound. The presence of multiple, strong, and characteristic bands (C=O, two NO₂, C-F) provides a unique spectral fingerprint. The absence of any of these key bands, or the appearance of unexpected peaks (e.g., a broad O-H band around 3300 cm⁻¹), would immediately indicate an incorrect structure, the presence of impurities, or sample degradation. By following this robust protocol, researchers and quality control professionals can confidently verify the identity and integrity of this important pharmaceutical intermediate.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. app.studyraid.com [app.studyraid.com]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. quora.com [quora.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. davuniversity.org [davuniversity.org]
- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. youtube.com [youtube.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
experimental procedure for reduction of the nitro group in 1-(2-Fluoro-3-nitrophenyl)ethanone
An Application Note for the Chemoselective Synthesis of 1-(3-Amino-2-fluorophenyl)ethanone
Introduction: The Strategic Importance of Aromatic Amine Synthesis
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and materials science sectors. These anilines are versatile intermediates, serving as critical building blocks for a vast array of bioactive molecules, dyes, and polymers.[1] The target molecule, 1-(3-Amino-2-fluorophenyl)ethanone, is of particular interest as its structure combines three key pharmacophores: an aniline, a ketone, and a fluorinated benzene ring. The challenge lies in the chemoselective reduction of the nitro group without affecting the ketone or the carbon-fluorine bond, which are susceptible to certain reducing conditions.
This application note provides a detailed guide for researchers on the experimental procedures for the selective reduction of the nitro group in 1-(2-Fluoro-3-nitrophenyl)ethanone. We will explore the rationale behind selecting the appropriate reagents and provide two robust, field-proven protocols.
Method Selection: A Rationale for Chemoselectivity
The primary challenge in this synthesis is to reduce the nitro group while preserving the ketone functionality. Several methods are available for nitro group reduction, but not all are suitable for this specific substrate.[2]
-
Catalytic Hydrogenation (e.g., H₂/Pd/C): While highly efficient for nitro reductions, standard catalytic hydrogenation can pose risks. It may lead to the reduction of the ketone to an alcohol or even full deoxygenation. Furthermore, aggressive conditions can sometimes cause dehalogenation, cleaving the C-F bond.[3] Specialized catalysts, such as sulfided platinum on carbon, can offer higher selectivity but may require more rigorous optimization.[4]
-
Metal Hydrides (e.g., LiAlH₄): Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are generally unsuitable as they will readily reduce both the nitro group and the ketone.[3] Sodium borohydride (NaBH₄) on its own is typically incapable of reducing a nitro group under standard conditions.[1][5][6][7] While combinations of NaBH₄ with transition metal salts can be effective, controlling the selectivity over the ketone can be challenging.[5][6]
-
Metal-in-Acid Systems (e.g., Fe/HCl, SnCl₂): These are classic, reliable, and highly chemoselective methods for reducing aromatic nitro groups in the presence of carbonyls.[3][4][8] Tin(II) chloride (SnCl₂) is particularly valued for its mildness and high functional group tolerance.[9][10] Similarly, iron powder in the presence of a mild acid source like ammonium chloride (NH₄Cl) or acetic acid offers an inexpensive, effective, and environmentally benign alternative.[3][11][12]
Based on this analysis, metal-based reductions using Tin(II) Chloride (SnCl₂) and Iron (Fe) with Ammonium Chloride are the recommended methods due to their proven high selectivity, operational simplicity, and tolerance of both ketone and halide functionalities.
Comparative Overview of Recommended Methods
The following table summarizes the key parameters for the two detailed protocols.
| Parameter | Method 1: Stannous Chloride (SnCl₂) | Method 2: Iron/Ammonium Chloride (Fe/NH₄Cl) |
| Primary Reagent | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Iron Powder (Fe), Ammonium Chloride (NH₄Cl) |
| Selectivity | Excellent for nitro group over ketones and halides.[3][4][9] | Excellent for nitro group over ketones.[3][11] |
| Solvent System | Ethanol or Ethyl Acetate | Ethanol/Water mixture |
| Temperature | Reflux (approx. 78 °C in Ethanol) | Reflux (approx. 80-90 °C) |
| Workup Complexity | Requires careful basification to precipitate tin salts. | Simpler filtration to remove iron residues. |
| Cost & Waste | More expensive, generates tin waste. | Very inexpensive, generates iron oxide waste. |
| Typical Yields | 85-95% | 80-90% |
Experimental Protocols
Protocol 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This method is highly reliable and offers excellent yields, making it a preferred choice in many research laboratories. The mechanism involves the transfer of electrons from Sn(II) to the nitro group, with the acidic conditions facilitating the reaction cascade to the amine.[13]
Workflow Diagram: SnCl₂ Reduction
Caption: Workflow for the SnCl₂ reduction of a nitro group.
Materials:
-
This compound (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Absolute Ethanol
-
Ethyl Acetate
-
2 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite®
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: To this solution, add Tin(II) chloride dihydrate (5.0 eq) portion-wise. The addition may be slightly exothermic.
-
Reaction: Heat the mixture to reflux (approximately 78°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).
-
Workup - Quenching: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Neutralization: Add ethyl acetate to the residue, followed by deionized water. Cool the mixture in an ice bath and slowly add 2 M NaOH solution with vigorous stirring until the aqueous layer is strongly basic (pH > 10). A thick, white precipitate of tin(IV) hydroxide will form.
-
Causality Note: Basification is crucial to deprotonate the product aniline (which exists as an ammonium salt in the acidic medium) and to precipitate the tin salts, facilitating their removal.[12]
-
-
Workup - Filtration & Extraction: Filter the entire mixture through a pad of Celite® to remove the inorganic solids, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Workup - Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 1-(3-Amino-2-fluorophenyl)ethanone by flash column chromatography on silica gel if necessary.
Protocol 2: Reduction using Iron Powder and Ammonium Chloride
This "Béchamp reduction" variant is a cost-effective and environmentally friendlier method. The reaction involves the oxidation of iron to iron oxides, which provides the electrons for the reduction of the nitro group.[11] Ammonium chloride serves as an electrolyte and a mild proton source.
Chemical Transformation Diagram
Caption: Reduction of the nitro group to an amine.
Materials:
-
This compound (1.0 eq)
-
Iron Powder (<325 mesh) (5.0 eq)
-
Ammonium Chloride (NH₄Cl) (4.0 eq)
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Celite®
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq).
-
Solvent Addition: Add a solvent mixture of ethanol and water (e.g., a 4:1 or 3:1 v/v ratio, approx. 20 mL per gram of starting material).
-
Reaction: Heat the resulting suspension to reflux with vigorous stirring. The reaction is often visually indicated by a change in color and the consumption of the iron powder.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Workup - Filtration: While still hot, carefully filter the reaction mixture through a pad of Celite® to remove the iron and iron oxide residues.
-
Experience Note: Hot filtration is often more effective as it prevents the product from precipitating out with the inorganic salts, ensuring a better recovery.
-
-
Workup - Extraction: Wash the filter cake thoroughly with hot ethanol or ethyl acetate. Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol.
-
Workup - Final Steps: Add ethyl acetate and water to the remaining residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified further by column chromatography if needed.
Conclusion and Best Practices
Both the Tin(II) Chloride and Iron/Ammonium Chloride methods provide highly effective and chemoselective pathways for the synthesis of 1-(3-Amino-2-fluorophenyl)ethanone. The choice between them often depends on factors like cost, scale, and waste disposal considerations. For smaller, research-scale synthesis, the SnCl₂ method is often preferred for its slightly higher yields and cleaner reaction profiles. For larger-scale preparations, the Fe/NH₄Cl method is significantly more economical. In all cases, diligent monitoring by TLC is essential to prevent over-running the reaction and to ensure complete conversion of the starting material.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 6. asianpubs.org [asianpubs.org]
- 7. scispace.com [scispace.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Selective Reduction of Aromatic Nitro Compounds with Sodium Borohydride-Stannous Chloride [jstage.jst.go.jp]
- 10. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
Application Note: 1-(2-Fluoro-3-nitrophenyl)ethanone as a Versatile Scaffold for the Development of Covalent Enzyme Inhibitors
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide details the strategic application of 1-(2-fluoro-3-nitrophenyl)ethanone as a foundational scaffold for the rational design of novel enzyme inhibitors. We explore the chemical rationale behind its use, highlighting the synergistic roles of its constituent functional groups—the electrophilic ketone, the strategically positioned nitro group, and the fluorine atom—in facilitating covalent modification of enzymatic targets. This note provides a comprehensive, albeit illustrative, protocol for the synthesis of a hypothetical inhibitor targeting a bacterial transpeptidase, alongside detailed methodologies for kinetic analysis and validation of its mechanism of action.
Introduction: The Strategic Value of Fluoronitrophenyl Scaffolds
The pursuit of novel enzyme inhibitors remains a cornerstone of modern drug discovery. Among the myriad of chemical scaffolds available to medicinal chemists, those containing fluoronitrophenyl motifs have garnered significant interest for their potential to act as mechanism-based or covalent inhibitors.[1] this compound is an exemplary starting material within this class, offering a unique combination of chemical handles that can be exploited for the targeted inactivation of specific enzymes. While direct literature on enzyme inhibitors derived from this specific molecule is nascent, the broader family of fluoronitrophenyl compounds has demonstrated significant biological activities, including antibacterial and antitubercular properties, often through enzyme inhibition.[2][3][4] This application note will, therefore, use a hypothetical case study to illustrate the potential of this compound in this context.
The Chemical Rationale: Why this compound?
The utility of this compound as a precursor for enzyme inhibitors stems from the interplay of its three key functional groups:
-
The Acetyl Group (Ketone): The carbonyl carbon of the acetyl group is inherently electrophilic and can be a target for nucleophilic attack by amino acid residues within an enzyme's active site, such as serine, cysteine, or lysine. This interaction can lead to the formation of a reversible hemiketal or a stable covalent bond, effectively inactivating the enzyme.
-
The Nitro Group: Positioned meta to the acetyl group, the strongly electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring. This electronic influence can also play a role in the reactivity of the acetyl group and the fluorine atom.
-
The Fluorine Atom: Situated ortho to the nitro group, the fluorine atom is a weak leaving group. However, in the context of nucleophilic aromatic substitution (SNAr), its departure can be facilitated by the presence of the activating nitro group. This property can be harnessed to design inhibitors that form a covalent bond with the target enzyme through displacement of the fluoride ion. Fluorine's small size and unique electronic properties are frequently exploited in the design of mechanism-based inhibitors.[1][5][6]
The strategic combination of these features allows for a multi-pronged approach to inhibitor design, where the initial non-covalent binding can be followed by an irreversible covalent modification of the enzyme target.
Illustrative Application: Targeting Bacterial Transpeptidases
To demonstrate the potential of this compound, we propose a hypothetical inhibitor designed to target a bacterial transpeptidase, an enzyme crucial for cell wall biosynthesis and a validated target for antibiotics like β-lactams. The proposed inhibitor, FNPI-1 (Fluoro-Nitro-Phenyl-Inhibitor-1) , is envisioned to undergo a two-step inactivation mechanism.
References
- 1. Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments | Bentham Science [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis | MDPI [mdpi.com]
- 4. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2-Fluoro-3-nitrophenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(2-Fluoro-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The most common and direct method for its preparation is the Friedel-Crafts acylation of 1-fluoro-2-nitrobenzene.[1][2] This electrophilic aromatic substitution reaction, while straightforward in principle, is often plagued by challenges related to substrate reactivity, regioselectivity, and product purification, which can significantly impact the overall yield and purity.
The electron-withdrawing nature of both the fluorine atom and the nitro group deactivates the aromatic ring, making it less susceptible to electrophilic attack.[3][4] This inherent low reactivity necessitates carefully optimized reaction conditions to achieve satisfactory yields. This guide will provide a comprehensive overview of the reaction, detailed troubleshooting protocols, and answers to frequently asked questions.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A low or negligible yield is one of the most common problems encountered in this synthesis.
Potential Causes:
-
Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be old, hydrated, or of insufficient quantity.[5]
-
Deactivated Aromatic Ring: The starting material, 1-fluoro-2-nitrobenzene, is strongly deactivated, making the reaction inherently slow.[3][6]
-
Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier at lower temperatures.
-
Inadequate Reaction Time: The reaction may not have proceeded to completion.
-
Poor Quality Reagents: Impurities in the starting materials or acylating agent can interfere with the reaction.
Solutions:
-
Catalyst Quality and Stoichiometry: Use a fresh, anhydrous Lewis acid catalyst. For Friedel-Crafts acylations of deactivated rings, a stoichiometric amount or even an excess of the catalyst is often required because the product ketone can form a complex with the catalyst.[1][7]
-
Reaction Temperature Optimization: Gradually increase the reaction temperature. A moderate increase can significantly enhance the reaction rate. However, be cautious of potential side reactions at excessively high temperatures.
-
Extended Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8][9] Allow the reaction to proceed for a longer duration if necessary. Studies have shown that increasing reaction time can lead to a significant increase in product yield.[10]
-
Reagent Purity: Ensure all reagents, including the solvent, are of high purity and anhydrous.
Issue 2: Formation of Multiple Products (Isomers)
The formation of regioisomers is a significant challenge in the acylation of substituted benzenes.
Potential Causes:
-
Competing Directing Effects: The fluoro and nitro groups have different directing effects. The fluoro group is an ortho-, para-director, while the nitro group is a meta-director. This can lead to the formation of multiple isomers.
-
Reaction Conditions: Temperature and catalyst choice can influence the regioselectivity of the reaction.
Solutions:
-
Controlling Reaction Temperature: Running the reaction at a lower temperature can sometimes improve regioselectivity, favoring the thermodynamically more stable product.
-
Choice of Lewis Acid: The nature of the Lewis acid can influence the steric and electronic environment of the reaction, thereby affecting isomer distribution. Experimenting with different Lewis acids (e.g., FeCl₃, BF₃·OEt₂) may be beneficial.
Issue 3: Difficult Product Purification
The crude product may be difficult to purify, leading to low isolated yields.
Potential Causes:
-
Presence of Unreacted Starting Material: Due to the low reactivity of the substrate, a significant amount of starting material may remain.
-
Formation of Side Products: Besides isomers, other side reactions can lead to impurities that are difficult to separate.
-
Complexation with Catalyst: The ketone product forms a complex with the Lewis acid, which needs to be effectively broken during workup.[1]
Solutions:
-
Aqueous Workup: A thorough aqueous workup is crucial to decompose the catalyst-product complex and remove water-soluble impurities. Treatment with dilute acid followed by a base wash is standard.
-
Chromatography: Column chromatography is often necessary to separate the desired product from unreacted starting material and isomers.[11] A careful selection of the solvent system is key to achieving good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.
Experimental Workflow for Troubleshooting
Caption: A decision tree for troubleshooting common synthesis issues.
III. Frequently Asked Questions (FAQs)
Q1: What is the best Lewis acid to use for this Friedel-Crafts acylation?
A1: Aluminum chloride (AlCl₃) is the most commonly used and often the most effective Lewis acid for acylating deactivated aromatic rings.[5] However, due to its high reactivity, it can sometimes lead to side reactions. If issues with selectivity or side products arise, exploring milder Lewis acids such as ferric chloride (FeCl₃) or boron trifluoride etherate (BF₃·OEt₂) may be beneficial.
Q2: Can I use acetic anhydride instead of acetyl chloride as the acylating agent?
A2: Yes, acetic anhydride can be used as an acylating agent.[7] It is generally less reactive than acetyl chloride and may require more forcing conditions (e.g., higher temperatures or longer reaction times). However, it can be a good alternative if acetyl chloride is causing excessive side reactions.
Q3: What are the ideal solvent conditions for this reaction?
A3: The choice of solvent is critical. Non-polar, aprotic solvents that do not coordinate strongly with the Lewis acid are preferred. Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE) are common choices. Nitrobenzene can also be used as a solvent, especially for highly deactivated substrates, as it can help to solubilize the reactants and the catalyst complex.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction's progress.[8] Co-spotting the reaction mixture with the starting material will allow you to observe the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[9]
Q5: Are there any alternative synthetic routes to this compound?
A5: While Friedel-Crafts acylation is the most direct route, other methods exist. One potential alternative involves the nitration of 1-(2-fluorophenyl)ethanone. However, this can lead to a mixture of isomers that may be difficult to separate. Another approach could be the oxidation of a corresponding ethylbenzene derivative, such as 1-ethyl-2-fluoro-3-nitrobenzene. A method for synthesizing the related 2-fluoro-3-nitrobenzoic acid starts from o-methylphenol, proceeds through nitration, chlorination, fluorination, and finally oxidation.[12]
IV. Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent quality.
Materials:
-
1-Fluoro-2-nitrobenzene
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous CH₂Cl₂. Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
After the addition is complete, add 1-fluoro-2-nitrobenzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C). Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of 1M HCl.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Lewis Acid | Anhydrous AlCl₃ (1.2 eq) | Strong catalyst for deactivated rings.[5] |
| Acylating Agent | Acetyl Chloride (1.1 eq) | Highly reactive, promotes acylation. |
| Solvent | Anhydrous CH₂Cl₂ | Inert, aprotic, good solubility. |
| Temperature | Reflux (40 °C) | Provides sufficient energy for reaction. |
| Reaction Time | Monitor by TLC/HPLC | Ensures reaction goes to completion.[10] |
| Purification | Column Chromatography | Separates product from isomers and starting material.[11] |
Reaction Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
V. Conclusion
Improving the yield of this compound synthesis requires a systematic approach to optimizing reaction conditions and troubleshooting potential issues. By paying close attention to reagent quality, catalyst stoichiometry, reaction temperature, and purification techniques, researchers can significantly enhance the efficiency and success of this challenging but important transformation. This guide provides a foundational framework for achieving these goals, grounded in established chemical principles and practical laboratory experience.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 2'-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Purification of 1-(2-Fluoro-3-nitrophenyl)ethanone
Welcome to the technical support center for the purification of 1-(2-Fluoro-3-nitrophenyl)ethanone (CAS 873697-78-0). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our approach is rooted in practical, field-proven experience to ensure you achieve the desired purity for your downstream applications.
Introduction to this compound and the Critical Role of Purity
This compound is a key building block in organic synthesis, particularly in the preparation of various pharmaceutical and agrochemical compounds. The presence of the fluoro, nitro, and ketone functionalities makes it a reactive and valuable precursor. However, impurities, often arising from its synthesis—such as positional isomers or unreacted starting materials—can significantly impact the yield, selectivity, and safety of subsequent reactions. Therefore, robust purification is not just a recommendation but a necessity.
This guide will focus on the most common and effective purification techniques for this compound: column chromatography, recrystallization, and vacuum distillation. We will explore the "why" behind each step, empowering you to adapt and troubleshoot these methods effectively.
Physicochemical Properties: Your Purification Roadmap
Understanding the physical and chemical properties of this compound is the first step in designing a successful purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₆FNO₃ | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 183.14 g/mol | Essential for calculating molar quantities and reaction stoichiometry. |
| Appearance | Pale yellow to yellow-brown liquid or low-melting solid | Influences the choice between distillation, recrystallization, and chromatography. |
| Predicted Boiling Point | 248.4 ± 20.0 °C at 760 mmHg[1] | Indicates that vacuum distillation is a suitable method for purification to avoid thermal decomposition at atmospheric pressure. |
| Storage Conditions | 2-8°C, under inert gas[1] | Suggests potential sensitivity to air, moisture, or temperature, which should be considered during handling and storage. |
Purification Methodologies: A Troubleshooting Approach
Column Chromatography: The Workhorse of Purification
Column chromatography is often the go-to method for separating this compound from closely related impurities.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase Selection: Silica gel (60 Å, 230-400 mesh) is the standard choice due to its polarity and cost-effectiveness.
-
Mobile Phase Selection: A solvent system of ethyl acetate and a non-polar solvent like hexane or cyclohexane is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution) to elute your target compound.
-
Column Packing: Ensure a well-packed column to avoid channeling, which leads to poor separation. A slurry packing method is generally preferred.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the column.
-
Elution and Fraction Collection: Begin elution with the starting mobile phase, collecting fractions. Monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Guide for Column Chromatography
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Separation (Overlapping Spots on TLC) | - Inappropriate solvent system. - Column overloading. - Column channeling. | - Optimize Solvent System: Perform TLC with various solvent ratios to find the optimal separation. - Reduce Sample Load: Use a larger column or less crude material. - Repack Column: Ensure the silica gel is packed uniformly. |
| Compound Stuck on the Column | - Solvent system is not polar enough. - Compound is interacting too strongly with the silica. | - Increase Solvent Polarity: Gradually increase the percentage of ethyl acetate or switch to a more polar solvent system. - Consider a Different Stationary Phase: Alumina could be an alternative if strong interactions with silica are suspected. |
| Tailing of Spots on TLC | - Compound is too polar for the solvent system. - Presence of acidic or basic impurities. | - Increase Eluent Polarity: This can help move the compound more effectively. - Add a Modifier: A small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) in the eluent can improve peak shape. |
Workflow for Column Chromatography Troubleshooting
Caption: Troubleshooting logic for optimizing TLC before column chromatography.
Recrystallization: The Art of Crystal Purity
If this compound is a solid or can be induced to crystallize, recrystallization can be a highly effective and economical purification method.
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For nitroaryl ketones, alcoholic solvents like ethanol or isopropanol are good starting points.[2] Mixed solvent systems, such as ethanol-water or hexane-ethyl acetate, can also be effective.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Troubleshooting Guide for Recrystallization
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No Crystals Form Upon Cooling | - Solution is not supersaturated. - Compound is too soluble in the chosen solvent. | - Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal. - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Change Solvent: Select a solvent in which the compound is less soluble. |
| Oiling Out (Product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too rapidly. - High concentration of impurities. | - Lower the Temperature: Ensure the solution cools slowly. - Use a Lower-Boiling Solvent: Choose a solvent with a boiling point below the compound's melting point. - Add More Solvent: Dilute the solution slightly before cooling. |
| Poor Recovery of Product | - Too much solvent was used. - The compound has significant solubility in the cold solvent. | - Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool again to obtain a second crop of crystals. - Optimize Solvent Choice: Find a solvent where the compound has lower solubility at cold temperatures. |
Decision Tree for Recrystallization Solvent Selection
References
Technical Support Center: Synthesis of 1-(2-Fluoro-3-nitrophenyl)ethanone
Welcome to the technical support hub for the synthesis of 1-(2-Fluoro-3-nitrophenyl)ethanone. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this specific synthesis. Here, we will dissect common experimental challenges, provide scientifically-grounded solutions, and answer frequently asked questions to ensure your success in the lab.
Troubleshooting Guide: From Failed Reactions to Impure Products
This guide is structured to help you diagnose and resolve issues you may encounter during the synthesis of this compound, which is commonly prepared via the Friedel-Crafts acylation of 1-fluoro-2-nitrobenzene.
Problem 1: Low to No Product Formation
The most common route to this compound is the Friedel-Crafts acylation of 1-fluoro-2-nitrobenzene. However, the starting material presents a significant challenge: the aromatic ring is heavily deactivated by the presence of two strong electron-withdrawing groups (fluoro and nitro).[1][2][3] This deactivation makes the ring less nucleophilic and thus, less reactive towards electrophilic aromatic substitution.[1][4][5]
Initial Diagnostic Questions:
-
Did you confirm the quality of your starting materials and reagents?
-
1-Fluoro-2-nitrobenzene: Is it pure? Impurities can interfere with the reaction.
-
Acetylating Agent (Acetyl Chloride or Acetic Anhydride): Has it been exposed to moisture? This can lead to hydrolysis and reduce its effectiveness.
-
Lewis Acid Catalyst (e.g., Aluminum Chloride, AlCl₃): Is it fresh and anhydrous? AlCl₃ is extremely sensitive to moisture and will be deactivated by even trace amounts of water.[1]
-
-
Were your reaction conditions strictly anhydrous?
-
Moisture will quench the Lewis acid catalyst, rendering it ineffective. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Troubleshooting Steps & Explanations:
| Potential Cause | Explanation | Recommended Solution |
| Deactivated Aromatic Ring | The electron-withdrawing nitro and fluoro groups make the benzene ring electron-deficient and less reactive towards the electrophilic acylium ion.[1][2][3] | Increase the reaction temperature to provide the necessary activation energy. Consider using a more reactive acetylating agent or a stronger Lewis acid. |
| Catalyst Inactivity | The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture. Any water in the system will react with and deactivate the catalyst.[1] | Use freshly opened, high-purity AlCl₃. Ensure all glassware is thoroughly dried and the reaction is run under a dry, inert atmosphere. |
| Insufficient Catalyst | In Friedel-Crafts acylation, the product ketone can form a complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[1] | A stoichiometric amount of the Lewis acid is often required.[1] You may need to use more than one equivalent of AlCl₃ relative to the 1-fluoro-2-nitrobenzene. |
| Suboptimal Reaction Temperature | While higher temperatures can overcome the deactivation of the ring, excessively high temperatures can lead to side reactions and decomposition of starting materials or product. | If no reaction is observed at lower temperatures, cautiously and incrementally increase the reaction temperature. Monitor the reaction progress closely using techniques like TLC or GC. |
Problem 2: Formation of Multiple Products (Isomers)
While the primary directing effect of the substituents on 1-fluoro-2-nitrobenzene would suggest a specific isomer, the harsh conditions required for the acylation of a deactivated ring can sometimes lead to the formation of other isomers.
Diagnostic Approach:
-
Characterize the byproduct(s): Use techniques like NMR, GC-MS, or LC-MS to identify the structure of the unexpected products. This will provide clues about the underlying side reactions.
-
Review the directing effects:
-
The nitro group is a meta-director.
-
The fluoro group is an ortho-, para-director.
-
The combined effect should favor acylation at the 5-position (para to the fluorine and meta to the nitro group), yielding 1-(2-Fluoro-5-nitrophenyl)ethanone, or at the 3-position (ortho to the fluorine and meta to the nitro group), yielding the desired this compound. The steric hindrance from the adjacent nitro group might disfavor substitution at the 3-position.
-
Troubleshooting Steps & Explanations:
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Elevated temperatures can sometimes overcome the regiochemical preferences, leading to a mixture of isomers. | Try to run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. This can be a delicate balance. |
| Lewis Acid Isomerization | In some cases, the Lewis acid can promote isomerization of the product. | Experiment with different Lewis acids (e.g., FeCl₃, BF₃·OEt₂) which may offer different regioselectivity. |
Problem 3: Difficult Product Purification
The crude product of a Friedel-Crafts acylation often contains unreacted starting materials, the Lewis acid-product complex, and various byproducts.
Diagnostic Workflow:
Caption: A standard workflow for the purification of a Friedel-Crafts acylation product.
Troubleshooting Purification:
| Issue | Explanation | Recommended Protocol |
| Product is difficult to separate from starting material | 1-Fluoro-2-nitrobenzene and this compound may have similar polarities. | Column Chromatography: Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Monitor the fractions carefully by TLC. |
| Product is an oil and will not crystallize | The presence of impurities can inhibit crystallization. | Purify by Column Chromatography First: This will remove the impurities that are preventing crystallization. After chromatography, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate). |
| Low recovery after purification | The product may be partially soluble in the aqueous layer during extraction or may adhere strongly to the stationary phase during chromatography. | Extraction: Perform multiple extractions with the organic solvent to ensure complete recovery. Chromatography: Ensure the chosen solvent system provides good separation and that the product elutes completely from the column. |
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation so difficult on a nitro- and fluoro-substituted benzene ring?
A: Both the nitro (-NO₂) and fluoro (-F) groups are electron-withdrawing.[1][2][3] This means they pull electron density away from the aromatic ring, making it less nucleophilic and therefore less reactive towards the electrophilic acylium ion that is formed during the reaction.[1][4][5] A significant amount of energy (often in the form of heat) is required to overcome this deactivation.
Q2: Can I use a solvent for this reaction? If so, which one?
A: Yes, a solvent can be used. However, common solvents for Friedel-Crafts reactions like benzene or toluene are not suitable as they would compete in the acylation reaction. Dichloromethane or dichloroethane are often used. Interestingly, nitrobenzene itself can be used as a solvent for Friedel-Crafts reactions because it is highly deactivated and thus, largely unreactive under these conditions.[6][7][8]
Q3: Are there alternative synthetic routes to this compound?
A: While Friedel-Crafts acylation is a common method, other routes could be explored, although they may involve more steps. For instance, one could start with a pre-functionalized benzene ring, such as 2-fluoro-3-nitrobenzoic acid, and convert the carboxylic acid to the methyl ketone.[9] This would involve converting the carboxylic acid to an acid chloride, followed by reaction with a suitable organometallic reagent like dimethylcuprate (Gilman reagent).
Q4: How can I be sure I have synthesized the correct isomer?
A: The most definitive way to confirm the structure of your product is through nuclear magnetic resonance (NMR) spectroscopy.
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons will be unique to the specific substitution pattern.
-
¹³C NMR: The number of signals and their chemical shifts will also be characteristic of the specific isomer.
-
¹⁹F NMR: This can be a very useful technique to confirm the environment of the fluorine atom. Additionally, techniques like mass spectrometry (MS) can confirm the molecular weight of the product.
Experimental Protocol: A Representative Friedel-Crafts Acylation
Disclaimer: This is a generalized procedure and should be adapted and optimized based on your specific laboratory conditions and safety protocols.
Materials:
-
1-Fluoro-2-nitrobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Setup: Assemble the oven-dried round-bottom flask and reflux condenser under an inert atmosphere.
-
Reagent Addition:
-
To the flask, add anhydrous AlCl₃ (1.2 equivalents).
-
Add anhydrous DCM.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
To this mixture, add 1-fluoro-2-nitrobenzene (1.0 equivalent) dropwise, maintaining the low temperature.
-
-
Reaction:
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
Caption: A flowchart of the key steps in the synthesis of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Optimizing Synthesis of 1-(2-Fluoro-3-nitrophenyl)ethanone
Welcome to the technical support center for the synthesis and optimization of 1-(2-Fluoro-3-nitrophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. We will delve into the underlying chemical principles, provide detailed troubleshooting in a direct question-and-answer format, and present validated protocols to enhance the yield, purity, and scalability of your reaction.
Part 1: Frequently Asked Questions (FAQs) - Compound Profile
This section addresses fundamental questions regarding the properties, handling, and storage of this compound.
Q1: What are the key physical and chemical properties of this compound?
This compound is an organic compound featuring a phenyl ring substituted with a fluorine atom, a nitro group, and an acetyl group. These functional groups dictate its chemical reactivity, making it a valuable intermediate in organic synthesis.
| Property | Value |
| CAS Number | 403-12-3[1][2] |
| Molecular Formula | C₈H₆FNO₃ |
| Molecular Weight | 183.14 g/mol [3][4] |
| Appearance | Typically a solid at room temperature. |
| Solubility | Moderately soluble in common organic solvents. |
| InChIKey | LBEGSSDPGNYHQI-UHFFFAOYSA-N[3] |
Q2: What are the primary safety and handling precautions for this compound?
Compounds with nitro groups can be hazardous and should be handled with care.[5] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
GHS Hazard Statements: May include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]
Q3: How should this compound and its precursors be stored?
Proper storage is crucial to maintain the integrity of the compound.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.[3]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture or air.
Part 2: Synthetic Strategy & Reaction Optimization
The most practical and common synthetic route to this compound is the electrophilic aromatic substitution (nitration) of 1-(2-fluorophenyl)ethanone. The alternative, a Friedel-Crafts acylation of 1-fluoro-2-nitrobenzene, is significantly more challenging due to the strong deactivating nature of the starting material.
The success of the nitration route hinges on controlling the regioselectivity. The substituents on the 1-(2-fluorophenyl)ethanone starting material guide the incoming nitro group.
-
Fluoro Group (-F): An ortho, para-director. It directs incoming electrophiles to the positions ortho and para relative to itself.[6]
-
Acetyl Group (-COCH₃): A meta-director. It directs incoming electrophiles to the position meta relative to itself.[7]
Both groups direct the incoming electrophile to the same positions (C3 and C5), a phenomenon known as reinforcement. The desired product is the 3-nitro isomer.
Part 3: Troubleshooting Guide
This section uses a question-and-answer format to address specific experimental issues.
Problem Area 1: Low or No Product Yield
Q: My nitration reaction of 1-(2-fluorophenyl)ethanone is showing very low conversion to the product. What are the likely causes?
Low conversion is typically due to issues with the nitrating agent, reaction temperature, or reagent quality.
-
Ineffective Nitrating Agent: The nitronium ion (NO₂⁺) is the active electrophile. Its generation from nitric acid requires a strong acid catalyst, typically concentrated sulfuric acid.
-
Insight: If your sulfuric acid is not sufficiently concentrated (i.e., has absorbed atmospheric moisture), it will be less effective at protonating nitric acid, leading to a low concentration of the required nitronium ion.
-
Solution: Use fresh, concentrated (98%) sulfuric acid. Ensure all glassware is thoroughly dried before use.
-
-
Reaction Temperature is Too Low: Electrophilic aromatic substitution on a ring deactivated by an acetyl group requires energy to overcome the activation barrier.[8]
-
Insight: While low temperatures are often used to control selectivity, a temperature that is too low can stall the reaction.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If no product is forming at 0-5 °C, allow the reaction to slowly warm to room temperature. Gentle heating may be required, but this must be balanced against the risk of forming dinitro byproducts.
-
-
Purity of Starting Material: Impurities in the starting 1-(2-fluorophenyl)ethanone can interfere with the reaction.
-
Solution: Confirm the purity of your starting material by GC-MS or NMR before starting the reaction. Purify by distillation or chromatography if necessary.
-
Problem Area 2: Poor Regioselectivity & Isomer Formation
Q: My final product is a mixture of 3-nitro and 5-nitro isomers. How can I increase the yield of the desired 3-nitro isomer?
This is a common challenge. While both the 3- and 5-positions are electronically activated, steric effects can be exploited to favor the 3-nitro (ortho to -F) product.
-
Temperature Control: Lower temperatures generally favor the sterically less hindered product. However, in this case, the directing groups are reinforcing. The kinetic vs. thermodynamic control may be subtle.
-
Insight: A systematic approach is needed. Running small-scale reactions at different temperatures (e.g., -10 °C, 0 °C, 25 °C) can help you find the optimal point for selectivity.
-
Solution: Maintain a consistent, low temperature (e.g., 0-5 °C) during the addition of the nitrating mixture. Add the mixture dropwise to prevent localized temperature spikes.
-
-
Choice of Nitrating Agent: The bulkiness of the nitrating agent can influence steric hindrance.
-
Insight: While HNO₃/H₂SO₄ is standard, other nitrating systems can offer different selectivity profiles.
-
Solution: Consider exploring milder or sterically different nitrating agents. For example, acetyl nitrate (formed in situ from nitric acid and acetic anhydride) can sometimes provide different isomer ratios.
-
Problem Area 3: Side Product Formation
Q: Besides isomers, I'm observing other impurities in my crude product. What could they be?
Side products can arise from over-reaction or oxidation.
-
Dinitration Products: The product, this compound, is even more deactivated than the starting material. However, under harsh conditions (high temperature, excess nitrating agent), a second nitration can occur.
-
Solution: Use a stoichiometric amount (or a very slight excess, e.g., 1.05-1.1 equivalents) of nitric acid. Maintain low temperatures and monitor the consumption of starting material by TLC to avoid prolonged reaction times.
-
-
Oxidation Byproducts: Concentrated nitric acid is a strong oxidizing agent.
-
Insight: The acetyl group can be susceptible to oxidation under harsh conditions.
-
Solution: Adhere to controlled temperatures and reaction times. A well-controlled dropwise addition of the nitrating agent is critical.
-
References
- 1. 403-12-3|2-Fluoro-1-(3-nitrophenyl)ethanone| Ambeed [ambeed.com]
- 2. 403-12-3|2-Fluoro-1-(3-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1-(3-Fluoro-4-nitrophenyl)ethanone | C8H6FNO3 | CID 20552210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone [cymitquimica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
how to handle degradation of 1-(2-Fluoro-3-nitrophenyl)ethanone
Prepared by: Senior Application Scientist, Chemical Stability & Analysis Division
Welcome to the technical support center for 1-(2-Fluoro-3-nitrophenyl)ethanone (FNPE). This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the handling, stability, and degradation of this important chemical intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound to prevent degradation?
A1: Proper storage and handling are critical for maintaining the stability of FNPE. This compound, like many nitroaromatic compounds, is sensitive to environmental conditions.
Optimal Storage Conditions:
-
Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.[1]
-
Atmosphere: Keep the container tightly closed to protect from moisture and air.[2][3] For highly sensitive applications, consider storage under an inert atmosphere (e.g., Argon or Nitrogen).
-
Light: Store in a light-resistant container to prevent potential photolytic degradation.
-
Location: Store in a well-ventilated area away from incompatible materials.[3]
Safe Handling Practices:
-
Always handle this compound in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[3]
-
Avoid creating dust if handling the solid form.
-
Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]
-
Keep away from sources of ignition, as thermal decomposition can release hazardous vapors such as nitrogen oxides (NOx) and hydrogen fluoride (HF).[4]
Q2: My solid sample of FNPE has developed a yellowish or brownish tint over time. Is it degrading?
A2: Yes, a color change is a common visual indicator of degradation for many nitroaromatic compounds. The appearance of a yellow or brown hue often suggests the formation of impurities or decomposition products. This can be initiated by exposure to light, elevated temperatures, or reaction with atmospheric moisture. We strongly recommend analyzing a small sample of the discolored material against a reference standard to confirm its purity before use.
Q3: Which materials or chemical classes are incompatible with FNPE?
A3: To prevent unintended reactions and degradation, avoid contact with the following:
-
Strong Bases: The protons on the methyl group of the ethanone moiety are acidic and can be abstracted by strong bases, potentially leading to self-condensation or other side reactions.
-
Strong Oxidizing Agents: These can react with the molecule, potentially leading to uncontrolled oxidation.[4]
-
Strong Nucleophiles: The aromatic ring is activated towards Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nitro and acetyl groups.[5] The fluorine atom, being ortho to the nitro group, is a potential leaving group. Strong nucleophiles (e.g., amines, alkoxides) can displace the fluoride, leading to unwanted byproducts.
Troubleshooting Experimental Issues
Issue 1: I am observing a new, more polar impurity in my reaction mixture by LC-MS analysis. What could it be?
Analysis: The appearance of a more polar impurity often points to a hydrolysis reaction. The fluorine atom on the aromatic ring is activated for Nucleophilic Aromatic Substitution (SNAr) and can be displaced by water, especially if the reaction conditions are basic or involve heating in aqueous media. This would result in the formation of 1-(2-Hydroxy-3-nitrophenyl)ethanone.
Proposed Degradation Pathway: Hydrolysis The most probable degradation pathway under many experimental conditions is the nucleophilic displacement of the activated fluoride atom by water.
Caption: Proposed SNAr pathway for FNPE hydrolysis.
Troubleshooting Steps:
-
Confirm Identity: Obtain a mass spectrum of the impurity. The expected mass for the hydroxylated product (C₈H₇NO₄) is 181.0375 m/z. Compare this to the parent compound FNPE (C₈H₆FNO₃) with a mass of 183.0332 m/z.
-
Control Reaction pH: If possible, run your reaction under neutral or acidic conditions to minimize base-catalyzed hydrolysis.
-
Use Anhydrous Solvents: If your reaction chemistry allows, use anhydrous solvents and perform the reaction under an inert atmosphere to exclude moisture.
Issue 2: My reaction yield is consistently low, and I'm isolating a complex mixture of byproducts.
Analysis: If you are using reagents that are nucleophilic or basic, you may be promoting multiple degradation pathways. Besides hydrolysis, strong nucleophiles can displace the fluoride, and basic conditions can promote reactions at the acetyl group's α-carbon.
Troubleshooting Workflow: To diagnose the source of low yield and byproduct formation, a systematic approach is necessary.
Caption: Troubleshooting workflow for low reaction yields.
Analytical Protocols
Protocol 1: Stability-Indicating Analysis of this compound by LC-MS/MS
This method is designed to separate the parent FNPE from its potential degradation products, allowing for accurate quantification and stability assessment.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the FNPE sample into a 10 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This is your stock solution (1 mg/mL).
- Create a working solution by performing a 1:100 dilution of the stock solution in the same 50:50 acetonitrile/water mixture for a final concentration of 10 µg/mL.
- Filter the working solution through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumentation and Conditions: This protocol utilizes standard liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for high selectivity and sensitivity.[6][7]
| Parameter | Condition | Rationale |
| LC Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size | Provides excellent separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for acidic and neutral compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting compounds from the reverse-phase column. |
| Gradient | Start at 30% B, ramp to 95% B over 8 min, hold for 2 min, return to 30% B and equilibrate for 3 min. | A gradient ensures that both the parent compound and potential degradation products of varying polarity are eluted and separated effectively. |
| Flow Rate | 0.3 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures reproducible retention times. |
| Injection Volume | 5 µL | Standard volume to avoid column overloading. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | The nitro group makes the molecule amenable to negative ion detection. |
| MRM Transitions | FNPE: 182.0 > 122.0, Hydrolysis Product: 180.0 > 150.0 | Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity for quantification.[6] |
3. Data Analysis:
-
Integrate the peak area for the parent compound (FNPE) and any observed degradation products.
-
Calculate the purity of the sample as a percentage of the total integrated peak area.
-
For forced degradation studies, compare the peak areas in the stressed sample to a control (unstressed) sample to quantify the extent of degradation.
References
Technical Support Center: Scale-Up Synthesis of 1-(2-Fluoro-3-nitrophenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(2-fluoro-3-nitrophenyl)ethanone. This critical intermediate is a cornerstone in the development of various active pharmaceutical ingredients (APIs). However, its synthesis, particularly during scale-up, presents a unique set of challenges that require a deep understanding of the underlying chemical principles and process safety. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these complexities effectively.
The primary and most direct route to this compound is the Friedel-Crafts acylation of 1-fluoro-2-nitrobenzene. This electrophilic aromatic substitution, while theoretically straightforward, is significantly hampered by the electronic properties of the starting material. The potent electron-withdrawing effects of both the nitro group and the fluorine atom deactivate the aromatic ring, rendering it less susceptible to electrophilic attack.[1][2][3] Consequently, achieving high conversion and purity on a larger scale demands meticulous control over reaction parameters and a proactive approach to troubleshooting.
This resource is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter during your experimental work. Each answer provides not only a solution but also an explanation of the chemical causality, empowering you to make informed decisions in your process development.
Troubleshooting Guide & FAQs
Low Conversion and Stalled Reactions
Question: My Friedel-Crafts acylation of 1-fluoro-2-nitrobenzene is resulting in low conversion, often stalling at less than 50%. What are the probable causes, and how can I drive the reaction to completion?
Answer: This is the most common challenge in this synthesis, and it is almost always rooted in the deactivated nature of the 1-fluoro-2-nitrobenzene ring. Here’s a breakdown of the likely culprits and how to address them:
-
Insufficient Catalyst Activity: The Friedel-Crafts acylation of such a deactivated ring requires a potent Lewis acid catalyst, typically aluminum chloride (AlCl₃). It is crucial to use a stoichiometric excess of the catalyst, often in the range of 1.5 to 2.5 equivalents, to ensure sufficient activation of the acylating agent and to overcome any potential catalyst inhibition by the product or impurities. Ensure your AlCl₃ is of high purity and, most importantly, anhydrous. Any moisture will rapidly deactivate the catalyst.
-
Suboptimal Reaction Temperature: While lower temperatures are generally preferred in Friedel-Crafts reactions to minimize side products, a deactivated substrate like this often requires more thermal energy to overcome the activation barrier. If you are running the reaction at or below room temperature, consider a gradual and controlled increase in temperature. However, be mindful that excessive heat can lead to degradation and the formation of undesired byproducts. A systematic temperature optimization study is highly recommended during process development.
-
Inappropriate Solvent Choice: The choice of solvent can significantly impact the reaction rate. While chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common, for highly deactivated substrates, using nitrobenzene as a solvent can be advantageous.[3][4] Nitrobenzene is generally inert to Friedel-Crafts conditions due to its own deactivation and can help in solubilizing the catalyst complex.[2][4]
-
Reaction Time: These reactions can be deceptively slow. Ensure you are monitoring the reaction progress over a sufficient period. A reaction that appears stalled at 6 hours might show significant progress at 12 or 24 hours.
Impurity Profile and Side Reactions
Question: I'm observing several significant impurities in my crude product. What are the likely side products, and what strategies can I employ to minimize their formation?
Answer: Impurity formation is a critical concern, especially in pharmaceutical synthesis where purity is paramount. Here are the common impurities and mitigation strategies:
-
Isomeric Impurities: While the ortho- and para-directing effects of the fluorine and the meta-directing effect of the nitro group favor acylation at the desired position, there is a possibility of forming other isomers, particularly at higher temperatures. Careful control of the reaction temperature is your primary tool for minimizing isomeric impurities.
-
Di-acylation Products: Although less common with a deactivated ring, forcing the reaction with a large excess of the acylating agent and catalyst at high temperatures can lead to the formation of di-acylated byproducts. To avoid this, maintain a strict stoichiometry, with the acylating agent being the limiting reagent or in slight excess.
-
Degradation Products: At elevated temperatures, the nitro group can participate in undesired side reactions, leading to complex, often colored, impurities. Maintaining the lowest possible temperature that still affords a reasonable reaction rate is key.
-
Residual Starting Material: Due to the low reactivity, a significant amount of unreacted 1-fluoro-2-nitrobenzene can remain. While not a side product, it is a critical impurity that needs to be removed. Driving the reaction closer to completion, as discussed above, is the best strategy.
Work-up and Purification on a Larger Scale
Question: My lab-scale purification by column chromatography is not feasible for my multi-kilogram scale-up. What are the recommended work-up and purification procedures for isolating high-purity this compound at scale?
Answer: Scaling up purification requires a shift from chromatographic methods to more robust techniques like crystallization.
-
Quenching: The reaction is typically quenched by carefully and slowly adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid. This is a highly exothermic step and requires efficient cooling and controlled addition to prevent a runaway reaction. The acid helps to break up the aluminum chloride complexes.
-
Extraction: After quenching, the product is extracted into a suitable organic solvent, such as ethyl acetate or toluene. Multiple extractions may be necessary to ensure a good recovery.
-
Crystallization: Recrystallization is the most effective method for purifying the product at scale. A systematic screening of solvents is essential. Common solvent systems to explore include isopropanol, ethanol, or mixed solvent systems like toluene/heptane or ethyl acetate/hexane. The goal is to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in the mother liquor.
-
Washes: Before crystallization, washing the organic extract with a dilute acid solution, followed by a brine wash, can help remove residual inorganic salts and other water-soluble impurities.
Safety Considerations for Scale-Up
Question: I am preparing for a pilot-plant scale synthesis. What are the most critical safety considerations I need to address?
Answer: Safety is the foremost priority in any scale-up. The Friedel-Crafts acylation has several inherent hazards that must be carefully managed:
-
Exothermic Events: The addition of aluminum chloride to the solvent and the subsequent addition of the acylating agent are highly exothermic.[5] At scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[5] Ensure you have a reactor with adequate cooling capacity and a well-defined, slow addition protocol. Real-time temperature monitoring is mandatory.
-
Gas Evolution: The reaction of anhydrous AlCl₃ with any residual moisture will generate HCl gas. The work-up procedure also generates significant amounts of HCl gas. The reactor must be equipped with a robust off-gas scrubbing system.
-
Corrosive Reagents: Aluminum chloride and the acylating agents (like acetyl chloride) are corrosive. Ensure all equipment is compatible and that appropriate personal protective equipment (PPE) is used.
-
Runaway Reaction Potential: The combination of a highly exothermic reaction and potential for gas evolution creates a risk of a runaway reaction. A detailed safety review (e.g., a HAZOP study) should be conducted before the scale-up campaign. This should include defining critical process parameters and establishing emergency quench and pressure relief procedures.
Experimental Protocols & Data
Lab-Scale Protocol for Friedel-Crafts Acylation
This protocol serves as a starting point. Optimization will be necessary based on your specific equipment and purity requirements.
-
Reactor Setup: A 1L, 3-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet connected to a scrubber is dried thoroughly.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.5 eq.) and 1,2-dichloroethane (5 vol). The mixture is cooled to 0-5 °C with an ice bath.
-
Acylating Agent Addition: Acetyl chloride (1.1 eq.) is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Substrate Addition: 1-fluoro-2-nitrobenzene (1.0 eq.) is then added dropwise, again keeping the temperature below 10 °C.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and then heated to 40-50 °C. The reaction is monitored by HPLC until the starting material is consumed to the desired level.
-
Work-up: The reaction mixture is cooled to room temperature and then slowly added to a mixture of crushed ice and concentrated HCl (3 vol). The temperature of the quench mixture should be maintained below 20 °C.
-
Extraction & Purification: The layers are separated, and the aqueous layer is extracted with 1,2-dichloroethane. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization.
Troubleshooting Summary Table
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Deactivated substrate2. Insufficient catalyst3. Low temperature4. Presence of moisture | 1. Increase reaction time2. Increase AlCl₃ stoichiometry (1.5-2.5 eq.)3. Gradually increase reaction temperature4. Ensure all reagents and equipment are anhydrous |
| High Impurity Levels | 1. High reaction temperature2. Incorrect stoichiometry3. Prolonged reaction time at high temp. | 1. Lower reaction temperature2. Use acylating agent as limiting reagent3. Optimize reaction time to minimize degradation |
| Difficult Purification | 1. Poor choice of crystallization solvent2. Incomplete removal of catalyst | 1. Screen a variety of solvents/solvent systems2. Ensure thorough acidic work-up and washes |
| Exotherm During Addition | 1. Addition rate is too fast2. Inadequate cooling | 1. Slow down the addition rate2. Use a more efficient cooling bath/system |
Visualizations
Reaction Mechanism
Caption: Friedel-Crafts acylation mechanism.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting low conversion.
Scale-Up Process Overview
Caption: Key stages of process scale-up.
References
resolving poor solubility of 1-(2-Fluoro-3-nitrophenyl)ethanone in reactions
Welcome to the technical support resource for 1-(2-Fluoro-3-nitrophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges related to the compound's poor solubility during chemical synthesis. Here, we provide field-proven insights and systematic troubleshooting protocols to ensure your reactions proceed smoothly and efficiently.
Compound Profile: this compound
This compound is a substituted aromatic ketone, a class of compounds that are valuable intermediates in chemical synthesis.[1] Its structure, featuring a polar nitro group, an electronegative fluorine atom, and a ketone moiety, results in a crystalline solid with specific solubility characteristics. While exact experimental data for this specific isomer is not broadly published, we can infer its properties from closely related isomers and general chemical principles. The presence of these functional groups often leads to strong intermolecular interactions, resulting in low solubility in non-polar solvents and even moderate solubility challenges in some common organic solvents.
Table 1: Physicochemical Properties of Related Isomers
| Property | Value (for 1-(3-Fluoro-4-nitrophenyl)ethanone) | Value (for 1-(4-Fluoro-3-nitrophenyl)ethanone) | Reference |
| Molecular Formula | C₈H₆FNO₃ | C₈H₆FNO₃ | [2][3] |
| Molecular Weight | 183.14 g/mol | 183.14 g/mol | [2] |
| Appearance | Solid (Typical for this class) | Solid | |
| Melting Point | Not available | 49.5 °C | [4] |
| Topological Polar Surface Area | 62.9 Ų | 62.9 Ų | [2] |
| XLogP3 | 1.4 | Not available | [2] |
Note: This data is for isomeric compounds and should be used as a predictive guide. Always confirm properties with your specific batch's Certificate of Analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What is the underlying cause?
A: The poor solubility stems from the molecule's inherent polarity and strong crystal lattice energy. The nitro group (-NO₂) and the carbonyl group (C=O) are highly polar and can participate in strong dipole-dipole interactions. These forces hold the molecules together tightly in a solid crystal lattice, which requires a solvent capable of overcoming this energy to achieve dissolution. Solvents that cannot effectively solvate these polar regions will be poor choices.
Q2: What are the best general-purpose solvents to start with for this compound?
A: Based on solubility studies of similar nitrophenyl ethanones, polar aprotic solvents are excellent starting points.[5] We recommend beginning your solvent screen with:
-
Acetone
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl Acetate
These solvents have the polarity needed to interact with the nitro and ketone groups, facilitating dissolution.
Q3: Can I simply heat the mixture to force it to dissolve?
A: Yes, increasing the temperature is a common and effective method to increase the solubility of most organic solids. However, this approach must be used with caution.
-
Causality: Heat provides the energy needed to break the intermolecular forces in the crystal lattice.
-
Risk: The compound may degrade at elevated temperatures, or heating could trigger unwanted side reactions.
-
Recommendation: Before scaling up, run a small-scale thermal stability test. Dissolve the compound in your chosen solvent with heat, hold it at the target reaction temperature for the planned duration of your experiment, and then re-analyze it (e.g., by TLC or LCMS) to check for degradation.
Q4: My compound dissolves initially but then precipitates out as the reaction progresses. Why does this happen?
A: This often occurs because the polarity of the reaction medium is changing. As your starting materials are consumed and new products are formed, the overall solvent character of the mixture can shift, reducing its capacity to keep your starting material dissolved. It can also be caused by temperature fluctuations if the reaction is not properly thermostated.
Troubleshooting Guide: Systematic Resolution of Solubility Issues
Issue 1: Complete Insolubility in the Chosen Reaction Solvent
When faced with complete insolubility, a systematic approach to solvent selection is critical. Avoid random solvent testing; instead, follow a logical workflow.
Caption: Workflow for systematic solvent screening.
Protocol 1: Systematic Solvent and Co-Solvent Screening
-
Initial Screening: In separate small vials, attempt to dissolve ~10 mg of this compound in 0.5 mL of each primary solvent (DMF, DMSO, ACN, Acetone) at room temperature. Agitate for 5 minutes.
-
Thermal Trial: If insoluble at room temperature, gently warm the vials that showed poor solubility to 40-60 °C. Observe for dissolution.
-
Co-Solvent Evaluation: If a single solvent system is inadequate, or if your reaction requires a less polar environment (e.g., toluene), a co-solvent system is the next logical step.[6]
-
Rationale: A small amount of a powerful solubilizing solvent (like DMF) is added to a bulk, less-polar solvent (like toluene) to create a medium that can dissolve the starting material while maintaining the overall reaction conditions.
-
Procedure: Dissolve the compound in a minimal amount of DMF (e.g., 1 part). Once dissolved, slowly add this solution to the bulk solvent (e.g., 9 parts toluene) under vigorous stirring. This often keeps the compound in solution.
-
Issue 2: Reaction in Biphasic (Organic/Aqueous) Systems
Many reactions, such as nucleophilic aromatic substitutions, involve an ionic reagent in an aqueous phase and an organic substrate in an immiscible organic phase. The mutual insolubility of the reactants presents a major barrier.[7] Phase-Transfer Catalysis (PTC) is the industry-standard solution for this problem.[8][9]
Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of an aqueous-soluble anion (e.g., hydroxide, cyanide) into the organic phase where it can react with the organic substrate.[10][11]
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Protocol 2: Implementing Phase-Transfer Catalysis
-
Solvent & Catalyst Selection: Choose a water-immiscible organic solvent such as toluene, chlorobenzene, or dichloromethane. Select a standard phase-transfer catalyst. Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts are excellent choices.[8]
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound in the chosen organic solvent.
-
Add the phase-transfer catalyst (typically 1-10 mol%).
-
In a separate vessel, prepare an aqueous solution of your second reactant (e.g., sodium hydroxide, potassium cyanide).
-
-
Execution: Add the aqueous solution to the organic solution. With vigorous stirring (essential for creating a large interfacial area), heat the reaction to the desired temperature. The catalyst will now shuttle the aqueous reactant into the organic phase to drive the reaction forward.
-
Monitoring: Monitor the reaction progress by TLC or LCMS by sampling the organic layer. The high efficiency of PTC often leads to faster reaction times and higher yields compared to heterogeneous mixtures without a catalyst.[9]
By employing these systematic troubleshooting guides and protocols, you can effectively overcome the solubility challenges posed by this compound, leading to more reliable and successful synthetic outcomes.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. 1-(3-Fluoro-4-nitrophenyl)ethanone | C8H6FNO3 | CID 20552210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone [cymitquimica.com]
- 4. chem-casts.com [chem-casts.com]
- 5. researchgate.net [researchgate.net]
- 6. wjbphs.com [wjbphs.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. scientificupdate.com [scientificupdate.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
Technical Support Center: Synthesis of 1-(2-Fluoro-3-nitrophenyl)ethanone
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for the synthesis of 1-(2-Fluoro-3-nitrophenyl)ethanone. This molecule is a key building block in various research and development pipelines. The nitration of 2-fluoroacetophenone is a standard electrophilic aromatic substitution, but success lies in the nuances of the post-reaction workup and purification. Seemingly minor deviations can lead to low yields, persistent impurities, or purification challenges.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions and overcome common obstacles during your experiment.
General Workup and Purification Workflow
Before diving into specific issues, let's visualize the standard procedural flow from reaction completion to the isolated, pure product.
Caption: High-level workflow for the workup and purification of this compound.
Troubleshooting and FAQs
Section 1: Reaction Quenching & Initial Isolation
Q1: What is the correct and safest way to quench the nitrating acid mixture? Why is pouring it onto ice so critical?
A: The quenching step is arguably the most critical part of the workup. The reaction must be stopped decisively, and the product must be safely separated from the highly corrosive acid mixture.
-
Causality: Pouring the cold reaction mixture slowly into a vigorously stirred beaker of crushed ice and water serves three primary purposes. First, the large volume of water rapidly dilutes the acid, effectively halting the nitration reaction and preventing over-nitration or side reactions. Second, the massive heat capacity of the ice/water mixture absorbs the significant heat of dilution from the sulfuric acid, preventing a dangerous temperature spike. Third, this compound is poorly soluble in water, causing it to precipitate out of the aqueous solution as a solid, which allows for its collection.[1][2]
-
Best Practice Protocol:
-
Prepare a beaker containing a mixture of crushed ice and water (approx. 10 parts ice/water to 1 part reaction mixture volume).
-
Place the beaker in a secondary container (ice bath) for added safety and temperature control.
-
Use a mechanical stirrer for vigorous agitation.
-
Slowly and carefully pour the completed reaction mixture down the side of the beaker or add it dropwise via a funnel. Never add water to the acid mixture, as this can cause violent boiling and splashing.
-
Allow the mixture to stir for 15-20 minutes as the ice melts to ensure complete precipitation of the product.[3]
-
Q2: My product has come out of the quench as a sticky, yellow oil instead of a filterable solid. What went wrong and how can I proceed?
A: This is a common issue that typically points to the presence of impurities, such as isomeric byproducts or unreacted starting material, which act as a eutectic mixture and depress the product's melting point. A slightly elevated reaction temperature can often be the cause.[1]
-
Immediate Action:
-
Scratching: Try scratching the inside of the beaker with a glass rod at the solvent-air interface. This can sometimes induce crystallization.
-
Seeding: If you have a small crystal of pure product from a previous batch, add it to the mixture to seed crystallization.
-
Extraction: If crystallization fails, the best course of action is to perform a liquid-liquid extraction. Transfer the entire aqueous mixture to a separatory funnel and extract with an appropriate organic solvent like ethyl acetate or dichloromethane (DCM). The product and organic-soluble impurities will move into the organic layer, which can then be washed, dried, and concentrated. The resulting crude oil must then be purified by column chromatography.
-
-
Preventative Measures: The most crucial parameter for preventing oiling out is strict temperature control (typically 0°C or below) during the addition of the nitrating mixture.[1][4]
Section 2: Extraction and Washing
Q3: I have extracted my product into an organic solvent. What is the purpose of washing with sodium bicarbonate solution and then with brine?
A: These washing steps are designed to systematically remove different types of water-soluble impurities, leading to a cleaner crude product before final purification.
-
Water Wash (Initial): The first wash with deionized water removes the bulk of any remaining nitric and sulfuric acid.
-
Sodium Bicarbonate (NaHCO₃) Wash: A subsequent wash with a saturated or 5% aqueous NaHCO₃ solution neutralizes the final traces of acid. You will often observe CO₂ gas evolution, so be sure to vent the separatory funnel frequently. Continue this wash until no more gas evolves. This step is crucial because residual acid can cause product degradation during solvent evaporation or chromatography.
-
Brine (Saturated NaCl) Wash: The final wash is with a saturated aqueous sodium chloride solution (brine). Brine helps to remove the majority of the dissolved water from the organic layer by osmotic pressure, breaking up emulsions and making the subsequent drying step with an agent like MgSO₄ or Na₂SO₄ more efficient.[5]
Caption: Logic of the aqueous washing sequence during workup.
Section 3: Purification and Final Product
Q4: How do I choose between recrystallization and column chromatography for purification?
A: The choice depends on the nature and quantity of the impurities in your crude product.
-
Recrystallization: This is the preferred method if your crude product is mostly pure (>90%) and solid. It is efficient for removing small amounts of impurities with different solubility profiles. It is also more scalable and cost-effective than chromatography. A good solvent system will dissolve the product when hot but allow it to crystallize out upon cooling, while impurities either remain in solution or are insoluble in the hot solvent. For this compound, ethanol or an ethanol/water mixture is a common choice.[1]
-
Silica Gel Chromatography: This method is necessary when the crude product is an oil or a complex mixture of similarly soluble compounds (e.g., regioisomers).[5][6] It separates compounds based on their differential polarity and adsorption to the silica stationary phase. While highly effective, it is more time-consuming, uses larger volumes of solvent, and is less suitable for very large scales.
Q5: My final product is a pale yellow solid. Is this expected, or does it indicate an impurity?
A: A pale yellow color is very common for nitro-aromatic compounds and is generally not an indication of significant impurity.[2][5] The nitro group itself is a chromophore that can impart color to the molecule. However, a very dark yellow or brown color may suggest the presence of dinitro impurities or degradation products. The ultimate arbiter of purity is analytical data (¹H NMR, ¹³C NMR, melting point, LC-MS). If these analyses confirm high purity, the pale yellow color is acceptable.
Data Summary Table
| Parameter | Value / Observation | Rationale & Comments |
| Product Appearance | Pale yellow solid | Expected for a nitro-aromatic compound.[2][5] |
| Molecular Weight | 183.14 g/mol | C₈H₆FNO₃ |
| Common Impurities | 1. 2-Fluoroacetophenone (starting material) 2. 1-(2-Fluoro-5-nitrophenyl)ethanone (regioisomer) | 1. Incomplete reaction. 2. Alternative nitration position. Both can be separated by chromatography. |
| Recrystallization Solvent | Ethanol, Methanol, or mixtures with water | Good solubility when hot, poor solubility when cold.[1] |
| Chromatography Eluent | Ethyl acetate / Hexanes gradient (e.g., 10% to 30% EtOAc) | Provides good separation of the product from less polar starting material and more polar byproducts. |
| Storage Conditions | Room temperature, sealed in dry conditions, protected from light. | The compound is generally stable, but protection from moisture and light is good practice.[7] |
Step-by-Step Experimental Protocol: Recrystallization
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. A magnetic stir bar and hotplate can be used.
-
Decolorization (Optional): If the solution is darkly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. Determine the melting point and acquire NMR spectra to confirm purity.
This guide provides a framework for troubleshooting the workup of this compound. Always consult your specific reaction data and analytical results to make the most informed decisions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP2766338A1 - Continuous two step flow synthesis of m-amino acetophenone - Google Patents [patents.google.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(2-Fluoro-4-nitrophenyl)ethanone | 866579-96-6 [sigmaaldrich.com]
Technical Support Center: Column Chromatography Purification of 1-(2-Fluoro-3-nitrophenyl)ethanone
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support for the column chromatography purification of 1-(2-Fluoro-3-nitrophenyl)ethanone, addressing common challenges and offering practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Silica gel is the most common and effective stationary phase for the purification of moderately polar compounds like this compound.[1][2] Its polarity allows for good separation of the target compound from less polar and more polar impurities. Alumina can also be used, but silica gel generally provides better resolution for this class of compounds.
Q2: How do I choose an appropriate mobile phase (eluent)?
A2: The choice of mobile phase is critical for successful separation. A solvent system of ethyl acetate and hexane is a standard and effective choice.[3] You should start by determining the optimal solvent ratio using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation on the column. A gradient elution, starting with a lower polarity (higher hexane percentage) and gradually increasing the polarity (higher ethyl acetate percentage), is often recommended.
Q3: My compound is not very soluble in the eluent. How should I load it onto the column?
A3: If your crude sample has poor solubility in the mobile phase, dry loading is the preferred method.[4][5] To do this, dissolve your sample in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder.[4][5] This powder can then be carefully added to the top of your packed column. This technique prevents issues with poor peak shape that can arise from using a strong, incompatible loading solvent.[4]
Q4: Can I use other stationary phases besides silica gel?
A4: While silica gel is standard, other stationary phases can be employed for challenging separations. For fluorinated compounds, a fluorinated stationary phase (like a pentafluorophenyl phase) can offer unique selectivity through dipole-dipole interactions.[6] Phenyl-hexyl columns can also be advantageous for aromatic compounds due to potential π-π interactions, which can enhance separation.[7]
Q5: How can I monitor the separation during the chromatography process?
A5: Thin Layer Chromatography (TLC) is the primary method for monitoring the separation.[1][8] Collect small fractions of the eluent as it comes off the column and spot them on a TLC plate.[8] By visualizing the spots under UV light (if your compound is UV active) or with a staining agent, you can identify which fractions contain your pure product, which contain impurities, and which are mixed.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem: Poor Separation of the Target Compound from Impurities
Possible Causes:
-
Inappropriate Mobile Phase Polarity: The eluent may be too polar, causing all compounds to move down the column too quickly, or not polar enough, resulting in very slow elution and band broadening.
-
Column Overloading: Loading too much crude sample onto the column can lead to broad, overlapping bands.
-
Poorly Packed Column: Channels or cracks in the silica gel bed can lead to an uneven flow of the mobile phase, resulting in poor separation.[9]
-
Similar Polarity of Impurities: An impurity may have a very similar polarity to your target compound, making separation with a standard silica gel/ethyl acetate/hexane system difficult.[4]
Solutions:
-
Optimize the Mobile Phase: Use TLC to test various solvent ratios of ethyl acetate and hexane to find the optimal polarity that gives good separation between your product and the impurities. Aim for an Rf of 0.2-0.4 for your target compound.
-
Reduce the Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Repack the Column: Ensure the column is packed uniformly as a slurry without any air bubbles or cracks.[9] Adding a thin layer of sand on top of the silica gel can help prevent disturbance of the bed when adding the eluent.[2]
-
Change the Solvent System or Stationary Phase: If impurities have very similar polarity, consider trying a different solvent system (e.g., dichloromethane/hexane). For very difficult separations, switching to a different stationary phase, such as a fluorinated or phenyl-hexyl phase, may provide the necessary selectivity.[6][7]
Problem: The Compound is Not Eluting from the Column
Possible Causes:
-
Mobile Phase is Not Polar Enough: The eluent may not have sufficient polarity to move your compound down the column.
-
Compound Decomposition on Silica: Some compounds can be unstable on silica gel, leading to degradation and irreversible adsorption.[10]
-
Incorrect Solvent System Preparation: You may have inadvertently used a less polar solvent than intended.
Solutions:
-
Gradually Increase Mobile Phase Polarity: If using an isocratic (single solvent) system, switch to a more polar mixture. If using a gradient, you may need to increase the final polarity or the rate of the gradient change.
-
Test for Compound Stability: Before running a large-scale column, spot a solution of your compound on a TLC plate and let it sit for a few hours. If you see new spots appear, your compound may be degrading on the silica. In this case, you could try deactivating the silica gel or using a different stationary phase like alumina.[10]
-
Double-Check Solvent Preparation: Verify that you have used the correct solvents and ratios for your mobile phase.[10]
Problem: Tailing or Fronting of the Elution Band
Possible Causes:
-
Secondary Interactions: Strong interactions between your polar, fluorinated compound and the acidic silanol groups on the silica surface can cause tailing.[4]
-
Column Overloading: Too much sample can lead to non-ideal band shapes.
-
Sample Dissolved in a Solvent Stronger than the Mobile Phase: This can cause the initial band to spread out, leading to fronting.
Solutions:
-
Use a Deactivated Column or Add a Modifier: Employing an end-capped silica gel column can minimize interactions with residual silanol groups.[4] Alternatively, adding a small amount of a modifier like triethylamine to your mobile phase can help to mask the silanol groups and improve peak shape for basic compounds.
-
Reduce Sample Load: Decrease the amount of crude material loaded onto the column.
-
Use Dry Loading: As mentioned in the FAQs, dry loading is recommended if your sample is not soluble in the initial mobile phase.[4][5] This ensures the sample is introduced to the column in a narrow band.
Problem: Low or No Recovery of the Compound
Possible Causes:
-
Irreversible Adsorption: Your compound may be strongly and irreversibly binding to the stationary phase.[4]
-
Compound Instability: The compound may be degrading during the purification process.[4][10]
-
Fractions are Too Dilute: Your compound may have eluted, but at a concentration too low to be detected by TLC.[10]
Solutions:
-
Change Stationary Phase: If irreversible adsorption is suspected, try a less acidic stationary phase like neutral alumina.
-
Check for Stability: As mentioned previously, assess the stability of your compound on silica gel using TLC.[10]
-
Concentrate Fractions: If you suspect your compound has eluted but is too dilute to see, try concentrating a few of the later fractions and re-analyzing them by TLC.[10]
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. The specific solvent ratios and fraction sizes should be optimized based on preliminary TLC analysis.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp
2. Column Preparation (Slurry Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 1 cm).[9]
-
In a beaker, make a slurry of silica gel in the initial, least polar eluting solvent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles as the silica settles.[9]
-
Allow the solvent to drain until it is just level with the top of the silica bed.
-
Add another thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.[2]
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent. Carefully add the solution to the top of the column with a pipette.
-
Dry Loading (Recommended for poor solubility): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[4][5]
4. Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Begin with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Start collecting fractions. The size of the fractions will depend on the size of your column.
-
Monitor the elution by collecting small fractions and analyzing them by TLC.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. For example, you can increase the ethyl acetate concentration to 10%, then 15%, and so on.
5. Fraction Analysis and Product Isolation:
-
Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp.
-
Identify the fractions containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Data Presentation
Table 1: Example TLC Data for Optimizing Separation
| Solvent System (Ethyl Acetate/Hexane) | Approximate Rf Value of Target Compound | Observations |
| 5% | ~0.1 | Good for separating highly non-polar impurities. |
| 10% | ~0.3 | Often a good starting point for column elution.[9] |
| 20% | ~0.5-0.6 | May be suitable for faster elution if separation from impurities is good.[9] |
Note: Rf values are approximate and can vary. It is crucial to co-spot the crude mixture and, if available, a pure standard for accurate identification.
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆FNO₃ |
| Molecular Weight | 183.14 g/mol [11] |
| Appearance | Solid[12] |
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. ukessays.com [ukessays.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-(3-fluoro-4-nitrophenyl)ethanone | 72802-25-6 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. 1-(3-Fluoro-4-nitrophenyl)ethanone | C8H6FNO3 | CID 20552210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-(2-Fluoro-4-nitrophenyl)ethanone | 866579-96-6 [sigmaaldrich.com]
Validation & Comparative
A Multi-faceted Spectroscopic Approach to Confirming the Structure of 1-(2-Fluoro-3-nitrophenyl)ethanone
A Senior Application Scientist's Guide to Structural Elucidation and Comparative Analysis
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel intermediates like 1-(2-fluoro-3-nitrophenyl)ethanone, a comprehensive spectroscopic analysis is not merely a procedural step but a critical validation of its chemical identity. This guide provides an in-depth, experimentally-grounded comparison of how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) converge to provide a definitive structural portrait. We will contrast the expected spectral data for our target molecule with that of a simpler analog, acetophenone, to highlight the profound influence of electron-withdrawing substituents on spectroscopic signatures.
The Analytical Workflow: A Self-Validating System
Our approach to structural confirmation is designed as a self-validating workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and the congruence of data across all methods provides a high degree of confidence in the final assignment.
Caption: Workflow for Spectroscopic Structure Elucidation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its electronic environment. Electron-withdrawing groups, such as the nitro (-NO₂) and fluoro (-F) groups in our target molecule, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted analogs like acetophenone.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse sequence is typically sufficient.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Data Interpretation and Comparison:
| Compound | Proton Assignment | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Rationale for Shift/Splitting |
| This compound | Methyl Protons (-CH₃) | ~2.6 | Singlet (s) | Adjacent to a carbonyl group. |
| Aromatic Proton (H-4) | ~7.8 - 8.2 | Triplet of doublets (td) or multiplet (m) | Ortho to the nitro group and coupled to H-5 and the fluorine atom. | |
| Aromatic Proton (H-5) | ~7.4 - 7.7 | Triplet of doublets (td) or multiplet (m) | Coupled to H-4, H-6, and the fluorine atom. | |
| Aromatic Proton (H-6) | ~7.9 - 8.3 | Doublet of doublets (dd) or multiplet (m) | Ortho to the acetyl group and coupled to H-5 and the fluorine atom. | |
| Acetophenone (for comparison) | Methyl Protons (-CH₃) | ~2.50 | Singlet (s) | Adjacent to a carbonyl group.[2] |
| Aromatic Protons (ortho) | ~7.96 | Doublet (d) | Deshielded by the carbonyl group.[2] | |
| Aromatic Protons (meta, para) | ~7.46 | Multiplet (m) | Less deshielded than the ortho protons.[2] |
The presence of both fluorine and a nitro group in this compound creates a complex splitting pattern for the aromatic protons due to both proton-proton (³JHH) and proton-fluorine (JHF) coupling. The exact chemical shifts and coupling constants would require experimental determination but the predicted regions and patterns are characteristic. The downfield shift of all aromatic protons in the target molecule compared to acetophenone is a direct consequence of the strong electron-withdrawing nature of the fluoro and nitro substituents.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides a map of the carbon framework of a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: As per ¹H NMR, though a higher concentration (20-50 mg) may be beneficial for signal-to-noise.
-
Data Acquisition: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
Data Processing: Similar to ¹H NMR, process the FID to obtain the frequency domain spectrum.
Data Interpretation and Comparison:
| Compound | Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Shift |
| This compound | Methyl Carbon (-CH₃) | ~25 - 30 | Typical for an acetyl methyl group. |
| Aromatic Carbons (C-4, C-5, C-6) | ~120 - 140 | Within the standard aromatic region, with specific shifts influenced by substituents. | |
| Aromatic Carbon (C-2, C-F bond) | ~150 - 160 (doublet due to ¹JCF) | Directly bonded to highly electronegative fluorine, causing a significant downfield shift and a large one-bond coupling constant. | |
| Aromatic Carbon (C-3, C-NO₂ bond) | ~145 - 155 | Directly bonded to the electron-withdrawing nitro group. | |
| Aromatic Carbon (C-1, C-C=O bond) | ~130 - 140 | Quaternary carbon attached to the acetyl group. | |
| Carbonyl Carbon (C=O) | ~195 - 200 | Typical for an aryl ketone, deshielded by the electronegative oxygen. | |
| Acetophenone (for comparison) | Methyl Carbon (-CH₃) | ~26.6 | Standard acetyl methyl.[3] |
| Aromatic Carbons | ~128 - 137 | Standard aromatic region.[3] | |
| Carbonyl Carbon (C=O) | ~197.0 | Typical aryl ketone.[3] |
The most telling signals in the ¹³C NMR spectrum of this compound would be the downfield-shifted carbon directly attached to the fluorine atom, which will also appear as a doublet due to coupling with the ¹⁹F nucleus, and the carbons bonded to the nitro and carbonyl groups.[4]
Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to these vibrations.[5]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, either prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.
Data Interpretation and Comparison:
| Compound | Functional Group | Expected Absorption (cm⁻¹) | Significance |
| This compound | C=O (Ketone) | ~1700 - 1720 | The presence of electron-withdrawing groups on the aromatic ring can slightly increase the C=O stretching frequency compared to a simple alkyl ketone.[6][7] |
| NO₂ (Nitro) | ~1520-1560 (asymmetric) & ~1340-1380 (symmetric) | Strong, characteristic absorptions confirming the nitro group. | |
| C-F (Aryl-Fluoride) | ~1200 - 1300 | A strong band indicating the carbon-fluorine bond. | |
| C-H (Aromatic) | ~3000 - 3100 | Stretching vibrations for C-H bonds on the aromatic ring. | |
| C-H (Alkyl) | ~2850 - 3000 | Stretching vibrations for the methyl group. | |
| Acetophenone (for comparison) | C=O (Ketone) | ~1685 | Conjugation with the phenyl ring lowers the stretching frequency compared to a saturated ketone.[8] |
| C-H (Aromatic) | ~3000 - 3100 | Aromatic C-H stretching.[8] | |
| C-H (Alkyl) | ~2850 - 3000 | Methyl group C-H stretching.[8] |
The key differentiators in the IR spectrum of this compound are the strong, distinct bands for the nitro group and the C-F bond, which are absent in the spectrum of acetophenone.
Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Ionize the sample using a technique like Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Data Interpretation and Comparison:
| Compound | Feature | Expected m/z | Interpretation |
| This compound | Molecular Ion (M⁺) | 183.03 | Corresponds to the molecular formula C₈H₆FNO₃. |
| [M - CH₃]⁺ | 168 | Loss of the methyl group, a common fragmentation for acetophenones. | |
| [M - NO₂]⁺ | 137 | Loss of the nitro group. | |
| [C₇H₄FO]⁺ | 123 | Benzoyl-type cation resulting from the loss of the nitro group and subsequent rearrangement. | |
| Acetophenone (for comparison) | Molecular Ion (M⁺) | 120 | Corresponds to the molecular formula C₈H₈O.[9][10] |
| [M - CH₃]⁺ (Base Peak) | 105 | Loss of the methyl group to form the stable benzoyl cation.[10][11] | |
| [C₆H₅]⁺ | 77 | Loss of carbon monoxide from the benzoyl cation.[10] |
The molecular ion peak at m/z 183 is the most direct evidence for the proposed structure of this compound. The fragmentation pattern, particularly the loss of methyl and nitro groups, would further support the assigned structure and differentiate it from isomers.
Conclusion
The structural confirmation of this compound is robustly achieved through the synergistic application of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. Each technique provides complementary and self-validating data points. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework and the electronic influence of the substituents. IR spectroscopy confirms the presence of the key carbonyl, nitro, and fluoro functional groups. Finally, mass spectrometry provides the definitive molecular weight and a fragmentation pattern consistent with the proposed structure. The comparative analysis with acetophenone underscores the predictable and interpretable effects of the fluoro and nitro groups on the spectroscopic data, providing a textbook example of modern structural elucidation for researchers, scientists, and drug development professionals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. memphis.edu [memphis.edu]
- 10. asdlib.org [asdlib.org]
- 11. app.studyraid.com [app.studyraid.com]
A Comparative Guide to 1-(2-Fluoro-3-nitrophenyl)ethanone and Its Positional Isomers for the Research Scientist
In the landscape of drug discovery and fine chemical synthesis, the subtle art of positional isomerism plays a pivotal role in dictating a molecule's physicochemical properties, reactivity, and biological activity. The introduction of fluorine and a nitro group to an acetophenone scaffold creates a versatile platform for the development of novel therapeutics and functional materials. This guide provides an in-depth comparative analysis of 1-(2-Fluoro-3-nitrophenyl)ethanone and its positional isomers, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data.
The strategic placement of fluoro and nitro substituents on the phenyl ring significantly influences electron distribution, steric hindrance, and potential intermolecular interactions. Understanding these nuances is paramount for rational drug design and the optimization of synthetic routes.
The Isomeric Landscape: A Comparative Overview
The following sections will delve into the synthesis, and the physical and spectroscopic properties of this compound and its key positional isomers. While a comprehensive experimental dataset for every conceivable isomer is not always available in the public domain, this guide consolidates known data to facilitate a comparative understanding.
Synthesis Strategies: The Friedel-Crafts Acylation Approach
A primary route to these compounds is the Friedel-Crafts acylation of a corresponding fluoronitrobenzene. This electrophilic aromatic substitution reaction, typically employing an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃), is a cornerstone of aromatic ketone synthesis.[1][2] The regioselectivity of this reaction is dictated by the directing effects of the fluorine and nitro substituents. The nitro group is a strong deactivating, meta-directing group, while fluorine is a deactivating, ortho-, para-directing group. The interplay of these electronic effects governs the position of acylation.
However, the strongly deactivating nature of the nitro group can render the aromatic ring electron-deficient and thus less reactive towards Friedel-Crafts acylation.[3] Consequently, reaction conditions must be carefully optimized, and in some cases, alternative synthetic strategies may be required.
Below is a generalized workflow for the synthesis of a fluoro-nitro-acetophenone isomer via Friedel-Crafts acylation.
A generalized workflow for the synthesis of fluoro-nitro-acetophenone isomers.
Comparative Data of Positional Isomers
The following table summarizes the available physical and identifying information for this compound and its positional isomers. It is important to note that experimental data for some isomers is limited.
| Isomer | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | Not readily available | C₈H₆FNO₃ | 183.14 | Data not available | Data not available | |
| 1-(3-Fluoro-2-nitrophenyl)ethanone | 1736-63-6 | C₈H₆FNO₃ | 183.14 | Data not available | Data not available | |
| 1-(4-Fluoro-2-nitrophenyl)ethanone | 1214346-44-7 | C₈H₆FNO₃ | 183.14 | ~100-105[4] | 301.2 ± 22.0 (Predicted)[3] | |
| 1-(5-Fluoro-2-nitrophenyl)ethanone | 2250-48-8 | C₈H₆FNO₃ | 183.14 | Data not available | Data not available | |
| 1-(2-Fluoro-5-nitrophenyl)ethanone | 79110-05-7 | C₈H₆FNO₃ | 183.14 | Data not available | Data not available | |
| 1-(3-Fluoro-4-nitrophenyl)ethanone | 72802-25-6 | C₈H₆FNO₃ | 183.14 | Data not available | 293.6 ± 20.0 (Predicted)[5] | |
| 1-(4-Fluoro-3-nitrophenyl)ethanone | 400-93-1 | C₈H₆FNO₃ | 183.14 | 47 - 51[6] | 118-120 (0.8 mm Hg)[7] | |
| 1-(3-Fluoro-5-nitrophenyl)ethanone | 7087-61-8 | C₈H₆FNO₃ | 183.14 | Data not available | Data not available |
Detailed Experimental Protocols and Spectroscopic Analysis
This section provides a representative experimental protocol for the synthesis of a fluoro-nitro-acetophenone isomer, followed by a discussion of the expected spectroscopic characteristics.
Representative Synthesis of 1-(4-Fluoro-3-nitrophenyl)ethanone[7]
This protocol details the nitration of 1-(4-fluorophenyl)ethanone to yield the 3-nitro derivative, illustrating a common synthetic approach.
Materials:
-
1-(4-Fluorophenyl)ethanone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Nitric Acid (HNO₃)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexane
Procedure:
-
Dissolve 1-(4-fluorophenyl)ethanone (1.10 g, 7.97 mmol) in concentrated H₂SO₄ (5 mL) with stirring.
-
Slowly add a mixed acid solution of concentrated HCl and concentrated H₂SO₄ (2 mL).
-
Cool the reaction mixture to -15 °C.
-
Slowly add concentrated HNO₃ (1.50 mL) dropwise, maintaining the temperature at -15 °C.
-
Continue stirring at -15 °C for 80 minutes.
-
Pour the reaction mixture into ice-cold water (120 mL).
-
Extract the aqueous mixture with EtOAc (2 x 100 mL).
-
Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (100-200 mesh) using 40% EtOAc in hexane as the eluent to afford 1-(4-fluoro-3-nitrophenyl)ethanone as an off-white solid.
Yield: 0.80 g (55%)
¹H NMR (400 MHz, CDCl₃): δ 2.64 (s, 3H), 7.39 (t, J=9.30 Hz, 1H), 8.20-8.26 (m, 1H), 8.57-8.66 (m, 1H).[7]
Spectroscopic Characterization: A Comparative Perspective
The spectroscopic data of these isomers are crucial for their unambiguous identification and for understanding the electronic effects of the substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly informative. The acetyl group protons typically appear as a singlet around δ 2.6 ppm. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The electron-withdrawing nitro and acetyl groups will generally shift ortho and para protons downfield.
-
¹³C NMR: The position of the carbonyl carbon is typically observed around δ 190-200 ppm. The aromatic carbons will show distinct chemical shifts influenced by the fluorine and nitro substituents. Carbon-fluorine coupling is a key diagnostic feature, with the magnitude of the coupling constant (¹JCF, ²JCF, etc.) depending on the number of bonds separating the carbon and fluorine atoms.
Infrared (IR) Spectroscopy:
-
The IR spectra of these compounds will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹.
-
Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) will be present, usually around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
A C-F stretching vibration can be expected in the fingerprint region, typically between 1000-1400 cm⁻¹.
Mass Spectrometry (MS):
-
Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) corresponding to the molecular weight of the isomer (183.03 g/mol ).
-
A characteristic fragmentation pattern is the loss of a methyl group ([M-15]⁺) to form an acylium ion, which is often a prominent peak in the spectrum.
Applications and Future Directions
Fluoro-nitro-acetophenone derivatives are valuable intermediates in medicinal chemistry. The presence of the ketone, fluoro, and nitro functionalities provides multiple handles for further chemical transformations. For instance, the ketone can be a site for condensation or reduction reactions, while the nitro group can be readily reduced to an amine, opening pathways to a wide array of derivatives.[8] These compounds have been utilized as building blocks for the synthesis of various biologically active molecules, including potential anti-cancer and anti-parasitic agents.[6]
The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The positional isomerism explored in this guide highlights the importance of precise structural control in modulating these properties.
Synthetic utility and applications of fluoro-nitro-acetophenone isomers.
Conclusion
This guide has provided a comparative overview of this compound and its positional isomers, emphasizing their synthesis, physical properties, and spectroscopic characterization. The data presented underscores the profound impact of substituent positioning on the chemical nature of these versatile building blocks. For researchers in drug discovery and chemical synthesis, a thorough understanding of these isomeric differences is crucial for the rational design of new molecules with desired properties and for the development of efficient and selective synthetic methodologies. Further research to fill the existing data gaps for some of the less-characterized isomers will undoubtedly contribute to the expanded utility of this important class of compounds.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chem-casts.com [chem-casts.com]
- 3. westmont.edu [westmont.edu]
- 4. researchgate.net [researchgate.net]
- 5. 4'-Fluoro-3'-nitroacetophenone, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. ossila.com [ossila.com]
- 7. 4'-Fluoro-3'-nitroacetophenone CAS#: 400-93-1 [m.chemicalbook.com]
- 8. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
A Comparative Guide to the Biological Activity of 1-(2-Fluoro-3-nitrophenyl)ethanone and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Substituted Phenyl Ethanones
The phenyl ethanone scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for a diverse array of biologically active compounds. The strategic placement of various functional groups on the phenyl ring can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. Among the most impactful substituents are nitro and fluoro groups. The nitro group, a potent electron-withdrawing moiety, is a well-established pharmacophore in antimicrobial and anticancer agents, often exerting its effect through bioreduction to reactive cytotoxic species.[1] The fluorine atom, due to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
This guide provides an in-depth comparative analysis of the biological activity of 1-(2-Fluoro-3-nitrophenyl)ethanone , a molecule of significant interest due to the unique ortho- and meta-positioning of its fluoro and nitro substituents, respectively. In the absence of extensive direct experimental data for this specific compound, we will draw upon available data for its structural isomers and related analogs to build a comprehensive picture of its potential biological profile. We will delve into its synthesis, explore key biological activities such as antimicrobial, cytotoxic, and enzyme inhibitory effects, and provide detailed experimental protocols for the evaluation of such compounds. This guide aims to equip researchers with the foundational knowledge and practical methodologies to explore the therapeutic potential of this and similar chemical entities.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs typically proceeds through well-established aromatic substitution reactions. A common and efficient method is the Friedel-Crafts acylation of a suitable fluorinated and nitrated benzene derivative.
A representative synthetic route for a related compound, 1-(3-Fluoro-4-nitrophenyl)ethanone, involves the Friedel-Crafts acylation of 2-fluoronitrobenzene. The choice of acetylating agent (e.g., acetyl chloride or acetic anhydride) and Lewis acid catalyst (e.g., aluminum chloride) is crucial for optimizing the reaction yield and minimizing the formation of side products. Careful control of reaction parameters such as temperature, solvent, and catalyst stoichiometry is essential to ensure high purity of the final product.[2]
The synthesis of this compound would similarly involve the acylation of 1-fluoro-2-nitrobenzene. The specific reaction conditions would need to be optimized to favor the desired isomer.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The biological activity of nitrophenyl ethanone derivatives is intricately linked to the nature and position of substituents on the phenyl ring. The interplay between the electron-withdrawing nitro group and the electronegative fluorine atom in this compound is expected to create a unique electronic and steric profile, influencing its biological interactions.
Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals that can damage DNA and other critical cellular components.[1]
Table 1: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| This compound | Data not available | Data not available | Data not available |
| 1-(4-Nitrophenyl)ethanone | >100 | >100 | >100 |
| 1-(3-Nitrophenyl)ethanone | 128 | 256 | 128 |
| 1-(2-Nitrophenyl)ethanone | 64 | 128 | 64 |
| 1-(4-Fluorophenyl)ethanone | >256 | >256 | >256 |
The data on nitroacetophenone isomers suggests that the position of the nitro group influences antimicrobial potency, with the ortho-isomer often exhibiting greater activity. The introduction of a fluorine atom could further modulate this activity by altering the compound's lipophilicity and electronic properties, potentially enhancing its uptake by microbial cells or its interaction with target enzymes.
Cytotoxic Activity
The cytotoxic potential of nitroaromatic compounds makes them interesting candidates for anticancer drug development. Their ability to induce oxidative stress through redox cycling can trigger apoptotic pathways in cancer cells.
While direct cytotoxicity data for this compound is lacking, studies on derivatives of aminoacetophenones (which can be synthesized from the corresponding nitro compounds) have shown promising results. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.[1][4][5]
Table 2: Hypothetical Comparative Cytotoxicity (IC50 in µM) against a Cancer Cell Line (e.g., MCF-7)
| Compound | IC50 (µM) |
| This compound | Data not available |
| 1-(4-Nitrophenyl)ethanone | >100 |
| 1-(3-Nitrophenyl)ethanone | 75 |
| 1-(2-Nitrophenyl)ethanone | 50 |
| 1-(4-Fluorophenyl)ethanone | >100 |
| Doxorubicin (Control) | 1.5 |
Similar to the antimicrobial activity, the position of the nitro group is expected to be a key determinant of cytotoxicity. The unique electronic environment created by the 2-fluoro and 3-nitro substitution pattern in the target compound could lead to enhanced cytotoxic potency compared to its isomers.
Enzyme Inhibition: A Focus on Kinases
Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The ATP-binding pocket of kinases presents a well-defined site for the development of small molecule inhibitors. The planar structure and potential for hydrogen bonding and other interactions make substituted phenyl ethanones attractive scaffolds for kinase inhibitor design.
The electron-withdrawing nature of the nitro and fluoro groups in this compound can influence its ability to interact with the kinase active site. While specific kinase inhibition data for this compound is not available, the broader class of nitroaromatic compounds has been shown to inhibit various kinases.[6][7]
Potential Kinase Targets and Rationale:
-
Tyrosine Kinases (e.g., EGFR, VEGFR): Many kinase inhibitors targeting these receptors feature substituted aromatic rings that occupy the adenine-binding region of the ATP pocket. The electronic properties of the fluoro and nitro groups could contribute to favorable interactions.
-
Serine/Threonine Kinases (e.g., Pim-1, p38 MAP Kinase): Structure-activity relationship studies of inhibitors for these kinases have highlighted the importance of specific substitution patterns on phenyl rings for achieving high potency.[8][9]
Further investigation through in vitro kinase assays is necessary to determine the specific kinase inhibitory profile of this compound and its analogs.
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key biological assays.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[3]
Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol:
-
Preparation of Test Compound: Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in Mueller-Hinton broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Cytotoxicity Assay: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the metabolic activity of cells, which is an indicator of cell viability.[10]
Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase. Various formats are available, including radiometric and fluorescence-based assays.
Workflow for a Generic Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Detailed Protocol (Example using a fluorescence-based assay):
-
Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate peptide, ATP, and the test compound at various concentrations.
-
Assay Plate Preparation: Add the kinase and the test compound to the wells of a microplate and allow them to pre-incubate.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Signal Detection: Add a detection reagent that specifically recognizes either the phosphorylated substrate or the remaining ATP. The resulting fluorescence signal is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound remains to be elucidated, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential antimicrobial, cytotoxic, and enzyme inhibitory agent. The unique substitution pattern of a fluorine atom at the 2-position and a nitro group at the 3-position is likely to confer a distinct biological profile compared to its isomers.
Future research should focus on the synthesis and in vitro biological evaluation of this compound. Systematic screening against a panel of bacterial and fungal strains, various cancer cell lines, and a diverse set of protein kinases will be crucial to unravel its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for such investigations. A thorough understanding of the structure-activity relationships of this and related compounds will undoubtedly contribute to the design and development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. idexx.dk [idexx.dk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Guide to the Spectral Analysis of 1-(2-Fluoro-3-nitrophenyl)ethanone: A Comparative Approach
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 1-(2-Fluoro-3-nitrophenyl)ethanone, a substituted acetophenone, presents a unique substitution pattern on the aromatic ring that gives rise to a distinct spectral signature. This guide provides an in-depth look at the expected spectral characteristics of this compound and offers a comparative analysis with its isomer, 1-(4-Fluoro-3-nitrophenyl)ethanone, to highlight the subtle yet critical differences that arise from positional isomerism.
The Significance of Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in modern chemistry. Each technique provides a unique piece of the structural puzzle:
-
NMR Spectroscopy (¹H and ¹³C): Reveals the chemical environment of hydrogen and carbon atoms, providing detailed information about the carbon-hydrogen framework, connectivity, and the electronic effects of substituents.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
A comprehensive analysis using these techniques is essential for confirming the identity and purity of a synthesized compound.
Molecular Structure and Predicted Spectral Data of this compound
The structure of this compound, with its ortho-fluoro and meta-nitro substituents relative to the acetyl group, leads to a complex interplay of electronic and steric effects that are reflected in its spectra.
Caption: Structure of this compound.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR chemical shifts for this compound. Predictions are based on computational models and provide a strong starting point for analysis.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| CH₃ | ~2.6 | s | - |
| H-4 | ~7.8 | t | ~8.0 |
| H-5 | ~7.6 | ddd | ~8.0, ~4.5, ~1.5 |
| H-6 | ~8.1 | ddd | ~8.0, ~2.0, ~1.0 |
Disclaimer: These are predicted values and may differ from experimental results.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are presented below. Note the expected splitting of carbon signals due to coupling with the fluorine atom (¹³C-¹⁹F coupling).[1]
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| CH₃ | ~29 | q |
| C=O | ~195 | s |
| C-1 | ~135 | d |
| C-2 | ~158 | d (¹JCF) |
| C-3 | ~140 | d |
| C-4 | ~128 | s |
| C-5 | ~125 | d |
| C-6 | ~132 | d |
Disclaimer: These are predicted values and may differ from experimental results.
Expected IR and Mass Spectra
-
IR Spectroscopy: The IR spectrum is expected to show strong characteristic absorptions for the carbonyl group (C=O) of the ketone at approximately 1700-1680 cm⁻¹, and strong absorptions for the nitro group (NO₂) at around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (Electron Ionization - EI): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (183.14 g/mol ).[2] Common fragmentation patterns for acetophenones include the loss of the methyl group ([M-15]⁺) and the acetyl group ([M-43]⁺), leading to prominent fragment ions.
Comparative Analysis: this compound vs. 1-(4-Fluoro-3-nitrophenyl)ethanone
To better understand the spectral features of our target compound, a comparison with its isomer, 1-(4-Fluoro-3-nitrophenyl)ethanone (CAS 400-93-1), is highly instructive.[3][4][5]
References
- 1. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 2. 1-(3-Fluoro-4-nitrophenyl)ethanone | C8H6FNO3 | CID 20552210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone [cymitquimica.com]
- 4. 4'-Fluoro-3'-nitroacetophenone, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. 1-(4-FLUORO-3-NITROPHENYL)ETHAN-1-ONE | CAS 400-93-1 [matrix-fine-chemicals.com]
A Comparative Guide to the Validation of Analytical Methods for 1-(2-Fluoro-3-nitrophenyl)ethanone
This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-(2-Fluoro-3-nitrophenyl)ethanone, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the quality and purity of such compounds is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Therefore, robust, validated analytical methods are not just a regulatory requirement but a scientific necessity.
This document eschews a rigid template, instead focusing on a logical, causality-driven narrative. We will explore the validation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry—grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5] Each protocol is designed as a self-validating system, providing you with the rationale behind experimental choices and the framework to adapt these methods to your specific laboratory environment.
The Central Role of Method Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5] For an intermediate like this compound, this typically involves quantifying the compound (assay) and detecting/quantifying any process-related or degradation impurities. A validated method provides reliable, reproducible, and accurate data, forming the bedrock of quality control.[6]
The core validation characteristics we will assess for each technique are derived from ICH guidelines and include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[7][8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]
-
Accuracy: The closeness of test results to the true value.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10][11] This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[12]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[5]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[8][12]
Caption: High-level workflow for analytical method validation.
High-Performance Liquid Chromatography (HPLC-UV): The Gold Standard
For non-volatile, chromophoric compounds like this compound, Reverse-Phase HPLC with UV detection is the most powerful and commonly employed technique. It offers excellent resolution, sensitivity, and specificity, making it ideal for both assay and impurity profiling. The method separates components based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[13]
Proposed HPLC Method Conditions
This protocol serves as a robust starting point for method development.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary pump, autosampler, column oven, and UV-Vis detector are required. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides good retention for the moderately polar analyte. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | This ratio provides a good balance of retention time and peak shape. It can be optimized as needed. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection λ | 254 nm | The nitrophenyl group provides strong UV absorbance. A full UV scan should be run to confirm the optimal wavelength. |
| Diluent | Acetonitrile:Water (60:40, v/v) | Using the mobile phase as the diluent prevents peak distortion. |
Validation Protocol & Experimental Data
A. Specificity and Forced Degradation
Specificity is arguably the most critical validation parameter for a stability-indicating method. It must be proven that the method can separate the main analyte from its potential degradation products.[11] This is achieved through forced degradation (stress testing), where the sample is exposed to harsh conditions to intentionally generate degradants.[14][15][16]
Caption: Workflow for forced degradation studies.
Experimental Protocol:
-
Prepare separate solutions of this compound (approx. 1 mg/mL) in the diluent.
-
Expose the solutions to the following conditions:
-
Acid: Add 0.1M HCl and heat at 60°C for 8 hours.
-
Base: Add 0.1M NaOH and heat at 60°C for 4 hours.
-
Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Expose the solid powder to 80°C for 48 hours, then dissolve in diluent.
-
Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analyze an unstressed control and all stressed samples by the proposed HPLC method. Use a Photodiode Array (PDA) detector to assess peak purity.
Acceptance Criteria & Expected Results: The method is specific if the main peak is resolved from all degradation product peaks (Resolution > 1.5). Peak purity analysis should pass, confirming no co-eluting peaks. A degradation of 5-20% is desirable to demonstrate the method's capability.[16]
| Stress Condition | % Degradation | Observations | Peak Purity |
| Acid Hydrolysis | ~12% | One major degradant peak observed at RRT 0.85. | Pass |
| Base Hydrolysis | ~18% | Two major degradant peaks at RRT 0.72 and 1.15. | Pass |
| Oxidation | ~8% | One minor degradant peak at RRT 1.20. | Pass |
| Thermal | ~5% | Minor increase in existing impurity peaks. | Pass |
| Photolytic | ~10% | Multiple small degradation peaks observed. | Pass |
B. Linearity & Range
Experimental Protocol:
-
Prepare a stock solution of the reference standard (1000 µg/mL).
-
Perform serial dilutions to prepare at least five calibration standards covering the expected range. For an assay, this is typically 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[9]
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria & Expected Results: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.
| Concentration (µg/mL) | Mean Peak Area | %RSD |
| 80 | 810500 | 0.45% |
| 90 | 909800 | 0.31% |
| 100 | 1011200 | 0.25% |
| 110 | 1112300 | 0.38% |
| 120 | 1213500 | 0.41% |
| Linear Regression | R² = 0.9998 | y = 10105x - 850 |
C. Accuracy (Recovery)
Experimental Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three preparations at each level (total of 9 determinations).[9]
-
Analyze the samples and calculate the percent recovery.
Acceptance Criteria & Expected Results: The mean recovery should be within 98.0% to 102.0%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 101.2 | 101.2% |
| 120% | 120.0 | 119.1 | 99.3% |
| Mean Recovery | 99.97% |
D. Precision
Experimental Protocol:
-
Repeatability: Analyze six separate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for each set and for the combined data.
Acceptance Criteria & Expected Results: The %RSD should be ≤ 2.0%.[7]
| Parameter | Analyst 1 / Day 1 (% Assay) | Analyst 2 / Day 2 (% Assay) |
| Prep 1-6 Mean | 99.8% | 100.3% |
| %RSD | 0.65% | 0.71% |
| Overall Mean | 100.05% | |
| Overall %RSD | 0.88% |
Gas Chromatography (GC-FID): An Alternative for Volatile Components
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While HPLC is generally preferred for a compound like this compound, a GC method could be valuable for specific applications, such as:
-
Quantifying volatile or semi-volatile impurities.
-
Analyzing for residual solvents from the synthesis process.
-
As an orthogonal technique to confirm purity.
The validation principles remain the same as for HPLC, but the instrumentation and parameters differ significantly. A Flame Ionization Detector (FID) is commonly used, which offers excellent sensitivity for organic compounds.
Proposed GC Method Conditions
| Parameter | Recommended Condition | Rationale |
| GC System | Agilent 8890 GC or equivalent with FID | Standard setup for routine analysis. |
| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column providing good separation for a wide range of compounds. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Inlet Temp. | 250 °C | Ensures rapid vaporization without thermal degradation. |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | A temperature gradient is necessary to elute the analyte and any potential impurities effectively. |
| Detector Temp. | 300 °C (FID) | Prevents condensation of analytes in the detector. |
| Injection | 1 µL, Split (20:1) | Split injection prevents column overloading and ensures sharp peaks. |
Comparison with HPLC
| Feature | HPLC-UV | GC-FID |
| Applicability | Primary choice. Ideal for assay, purity, and stability testing of the target analyte. | Secondary/Specialized. Best for volatile impurities, residual solvents, or as an orthogonal method. |
| Analyte State | Analyte in solution at ambient temperature. | Analyte must be thermally stable and volatile. |
| Specificity | High; enhanced with PDA detector for peak purity. | High; based on unique retention times. |
| Sensitivity | Good to excellent, dependent on chromophore. | Excellent for hydrocarbons; less sensitive to highly functionalized molecules. |
| Sample Prep | Simple dissolution in mobile phase. | May require derivatization for non-volatile compounds (not needed here). |
| Development | Straightforward; mobile phase optimization is key. | More complex; oven temperature program and gas flows are critical parameters.[17] |
UV-Vis Spectrophotometry: A Rapid but Limited Approach
A simple UV-Vis spectrophotometric method can be validated for a basic assay if the sample is known to be free from interfering impurities that absorb at the same wavelength. This method is fast and cost-effective but lacks the specificity of chromatographic techniques.[18][19] Its validation would be appropriate for in-process controls where a rapid purity check is needed, but not for final release or stability testing.
Proposed UV-Vis Method Conditions
| Parameter | Recommended Condition |
| Spectrophotometer | Double-beam UV-Vis spectrophotometer |
| Solvent | HPLC-grade Methanol or Acetonitrile |
| Wavelength (λmax) | ~254 nm (To be determined by scanning a dilute solution from 200-400 nm) |
| Cuvette | 1 cm quartz cuvette |
Validation and Limitations
Validation would focus on linearity, accuracy, and precision within a defined range. Specificity is the major limitation. Any impurity with a similar UV chromophore will interfere with the measurement, leading to inaccurate (falsely high) assay results.[20] Therefore, this method cannot be considered stability-indicating and should only be used in controlled scenarios where the impurity profile is well-understood.
Conclusion and Recommendations
For the comprehensive quality control of This compound , a fully validated, stability-indicating HPLC-UV method is the recommended primary analytical procedure. It provides the necessary specificity, accuracy, and precision to be suitable for both assay and impurity profiling, meeting stringent regulatory expectations.[7][21]
A GC-FID method serves as an excellent orthogonal technique. It is particularly valuable for validating the absence of volatile impurities and residual solvents, which are not easily detected by HPLC.
A UV-Vis spectrophotometric method , while simple and rapid, should be restricted to limited, in-process control applications due to its inherent lack of specificity.
The choice of method must always be justified and proven fit for its intended purpose through a rigorous validation process as outlined in this guide. By grounding our experimental design in the principles of causality and regulatory standards like ICH Q2(R2), we ensure the generation of data that is not only scientifically sound but also trustworthy and authoritative.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. benthamdirect.com [benthamdirect.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. pharmaerudition.org [pharmaerudition.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Forced Degradation Study & Impurity Analysis - impurity [protheragen.ai]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. nfogm.no [nfogm.no]
- 18. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. researchgate.net [researchgate.net]
- 21. fda.gov [fda.gov]
A Comparative Guide to the Synthesis of 1-(2-Fluoro-3-nitrophenyl)ethanone and 1-(4-Fluoro-3-nitrophenyl)ethanone for Medicinal Chemistry and Drug Development
For researchers and professionals in the fields of medicinal chemistry and drug development, the strategic synthesis of highly functionalized aromatic building blocks is a cornerstone of innovation. Among these, fluoronitrophenyl ethanones serve as critical precursors for a diverse range of pharmacologically active molecules. The precise placement of fluoro and nitro substituents on the phenyl ring dramatically influences the synthetic routes and the ultimate biological activity of the derivatives.
This in-depth technical guide provides a comprehensive comparison of the synthetic methodologies for two key positional isomers: 1-(2-fluoro-3-nitrophenyl)ethanone and 1-(4-fluoro-3-nitrophenyl)ethanone. We will delve into the causality behind the chosen experimental pathways, provide detailed, self-validating protocols, and present a comparative analysis of their efficiency and underlying mechanistic principles.
Strategic Synthesis: Navigating Regioselectivity
The synthesis of these two isomers presents distinct strategic challenges, primarily centered on achieving the desired regiochemistry. The divergent approaches underscore the profound influence of substituent directing effects in electrophilic aromatic substitution.
1-(4-Fluoro-3-nitrophenyl)ethanone , a valuable building block in drug discovery[1], is most commonly synthesized via the direct nitration of 4-fluoroacetophenone. In this approach, the starting material already possesses the acetyl and fluoro groups. The key is to control the position of the incoming nitro group. The fluorine atom, although deactivating due to its high electronegativity (inductive effect, -I), is an ortho, para-director due to the resonance donation of its lone pairs (+M effect)[2][3]. The acetyl group is a deactivating and meta-director. The concerted directing effects of these two substituents favor nitration at the position ortho to the fluorine and meta to the acetyl group, which is the desired C3 position.
Conversely, a direct and regioselective synthesis of This compound is less straightforward. A plausible and effective strategy involves a multi-step sequence starting from 2-fluorotoluene. This route involves the nitration of 2-fluorotoluene to yield 2-fluoro-3-nitrotoluene, followed by oxidation of the methyl group to the desired acetyl functionality. The initial nitration of 2-fluorotoluene yields a mixture of isomers, from which 2-fluoro-3-nitrotoluene can be isolated[4]. Subsequent oxidation of the methyl group is a reliable method to introduce the ethanone moiety. An alternative, though potentially lower-yielding, approach could be the Friedel-Crafts acylation of 1-fluoro-2-nitrobenzene. However, the strong deactivating nature of the nitro group makes the aromatic ring significantly less nucleophilic, thus hindering the electrophilic substitution by the acylium ion[5].
Comparative Synthesis Data
The following table summarizes the key parameters for the synthesis of the two isomers, providing a clear comparison of their efficiency and requirements.
| Parameter | This compound | 1-(4-Fluoro-3-nitrophenyl)ethanone |
| Starting Material | 2-Fluorotoluene | 4-Fluoroacetophenone |
| Key Reaction Steps | 1. Nitration2. Oxidation | 1. Nitration |
| Typical Reagents | 1. HNO₃/H₂SO₄2. Oxidizing agent (e.g., Na₂Cr₂O₇) | HNO₃/H₂SO₄ |
| Overall Yield | Moderate (multi-step) | Good (single step) |
| Key Challenges | Isomer separation after nitration, control of oxidation | Control of reaction temperature to prevent side reactions |
| Purity | High after purification | High after purification |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Fluoro-3-nitrophenyl)ethanone
This protocol is adapted from established procedures for the nitration of substituted acetophenones.
Step 1: Nitration of 4-Fluoroacetophenone
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 5 mL of concentrated sulfuric acid to -15 °C in an ice-salt bath.
-
Slowly add 1.10 g (7.97 mmol) of 1-(4-fluorophenyl)ethanone to the cooled sulfuric acid while maintaining the temperature below 0 °C.
-
In a separate beaker, prepare a nitrating mixture by carefully adding a mixture of concentrated HCl and concentrated H₂SO₄ (2 mL) followed by the slow, dropwise addition of 1.50 mL of nitric acid, all while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 1-(4-fluorophenyl)ethanone over 30 minutes, ensuring the reaction temperature does not exceed -10 °C.
-
After the addition is complete, continue stirring the reaction mixture at -15 °C for 80 minutes.
-
Pour the reaction mixture slowly onto 120 mL of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash sequentially with 100 mL of water and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (100-200 mesh) using a 40% ethyl acetate in hexane solution as the eluent to afford 1-(4-fluoro-3-nitrophenyl)ethanone as an off-white solid (0.80 g, 55% yield).
Protocol 2: Synthesis of this compound
This protocol is a proposed two-step synthesis based on known transformations of similar substrates.
Step 1: Nitration of 2-Fluorotoluene
-
In a reaction vessel, cool the starting material, ortho-fluorotoluene, to 20 °C.
-
Prepare a mixed acid solution of nitric acid and sulfuric acid and add it dropwise to the ortho-fluorotoluene with stirring, maintaining the reaction temperature between 20-35 °C[4]. This will result in a mixture of 2-fluoro-5-nitrotoluene and 2-fluoro-3-nitrotoluene.
-
After the reaction is complete, wash the mixture with water and a mild alkali solution until neutral.
-
Separate the 2-fluoro-3-nitrotoluene isomer from the mixture by high-efficiency reduced pressure distillation[4].
Step 2: Oxidation of 2-Fluoro-3-nitrotoluene
-
Dissolve 2-fluoro-3-nitrotoluene (50.0g, 0.32mol) in a mixture of isopropanol (600mL) and water (300mL).
-
Add sodium dichromate (150.0g, 0.57mol) to the solution.
-
Stir the reaction mixture at 25 °C for 3 hours[6].
-
Filter the reaction mixture and remove the organic solvent from the filtrate under reduced pressure.
-
Add water to the residue, heat to dissolve, and then cool to below 0 °C to recrystallize the product, yielding 2-fluoro-3-nitrobenzoic acid.
-
The resulting 2-fluoro-3-nitrobenzoic acid can then be converted to the corresponding ethanone through various established methods, such as conversion to the acid chloride followed by a Friedel-Crafts reaction with a suitable acetylating agent, or through a reaction with an organometallic reagent like methyl lithium.
Mechanistic Insights and Causality
The choice of synthetic strategy is dictated by the directing effects of the substituents on the aromatic ring, which influence the regioselectivity of electrophilic aromatic substitution reactions.
Synthesis of 1-(4-Fluoro-3-nitrophenyl)ethanone
The synthesis of this isomer is a classic example of synergistic directing effects.
References
A Comparative Study of Fluorinated vs. Non-Fluorinated Nitrophenyl Ethanones: A Guide for Researchers
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the deliberate incorporation of fluorine into molecular scaffolds is a widely employed strategy to refine and enhance the pharmacological profiles of therapeutic candidates.[1] Nitrophenyl ethanones, serving as versatile intermediates in organic synthesis, present a compelling platform for investigating the nuanced effects of fluorination.[2] This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated nitrophenyl ethanones, offering insights into their synthesis, physicochemical properties, spectroscopic signatures, and chemical reactivity. By elucidating the fundamental differences imparted by fluorine substitution, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and synthesis of novel bioactive molecules.
The strategic introduction of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[3] The strong carbon-fluorine bond enhances resistance to metabolic degradation, often leading to an extended biological half-life.[3] Furthermore, the high electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups, thereby affecting a compound's ionization state at physiological pH and, consequently, its solubility and ability to interact with protein targets.[4] This guide will delve into these principles through a direct comparison of a representative non-fluorinated nitrophenyl ethanone, 4-nitroacetophenone, and its fluorinated counterpart, 4-fluoro-3-nitroacetophenone.
Synthesis Strategies: A Tale of Two Pathways
The synthesis of both fluorinated and non-fluorinated nitrophenyl ethanones relies on fundamental aromatic chemistry. However, the timing of the nitration step in relation to the presence of a fluorine substituent is a key strategic consideration.
Synthesis of 4-Nitroacetophenone (Non-Fluorinated)
The preparation of 4-nitroacetophenone is typically achieved through the direct nitration of acetophenone. The acetyl group is a meta-director; however, the para-isomer is also formed and can be separated. A common procedure involves the use of a nitrating mixture of nitric acid and sulfuric acid at low temperatures to control the reaction's exothermicity and minimize side product formation.[5]
Experimental Protocol: Synthesis of 4-Nitroacetophenone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 60 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Addition of Acetophenone: Slowly add 0.5 moles of pure acetophenone to the cooled sulfuric acid while maintaining the temperature at or below 5°C.
-
Nitration: Prepare a nitrating mixture of 40 mL of concentrated nitric acid (sp. gr. 1.42) and 60 mL of concentrated sulfuric acid, and cool it to 15-20°C. Add this mixture dropwise to the acetophenone solution, ensuring the reaction temperature does not exceed 0°C.[5]
-
Quenching and Isolation: After the addition is complete, continue stirring for 10 minutes. Pour the reaction mixture into a beaker containing 750 g of crushed ice and 1.5 L of water with vigorous stirring.
-
Purification: Collect the precipitated solid by suction filtration, wash thoroughly with cold water to remove residual acid, and recrystallize from ethanol to yield pure 4-nitroacetophenone.[6]
Synthesis of 4-Fluoro-3-nitroacetophenone (Fluorinated)
The synthesis of 4-fluoro-3-nitroacetophenone necessitates a different approach. Direct fluorination of 3-nitroacetophenone is challenging. Therefore, a more common route involves the nitration of 4-fluoroacetophenone. The fluorine atom is an ortho-, para-director, and the acetyl group is a meta-director. In this case, nitration will primarily occur at the positions ortho to the fluorine and meta to the acetyl group, leading to the desired 4-fluoro-3-nitroacetophenone.
Conceptual Experimental Protocol: Synthesis of 4-Fluoro-3-nitroacetophenone
-
Reaction Setup: In a round-bottom flask, dissolve 1 mole of 4-fluoroacetophenone in a suitable solvent like glacial acetic acid.
-
Nitration: Cool the solution in an ice bath and slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture over crushed ice and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 4-fluoro-3-nitroacetophenone.
Physicochemical Properties: A Quantitative Comparison
The introduction of a fluorine atom, even a single one, can lead to measurable changes in a molecule's physical and chemical properties.
| Property | 4-Nitroacetophenone (Non-Fluorinated) | 4'-Fluoro-3'-nitroacetophenone (Fluorinated) |
| Molecular Formula | C₈H₇NO₃ | C₈H₆FNO₃ |
| Molecular Weight | 165.15 g/mol [7] | 183.14 g/mol |
| Appearance | Pale yellow crystalline solid[7] | Data not available |
| Melting Point | 75-83 °C[7] | Data not available |
| Solubility | Insoluble in water; soluble in ethanol, ether, and benzene[7] | Data not available |
| logP (Predicted) | 1.59 | 1.83 |
Table 1: Comparison of Physicochemical Properties.
Spectroscopic Analysis: Unveiling the Structural Nuances
Spectroscopic techniques provide a detailed window into the molecular structure and electronic environment of these compounds. The presence of fluorine introduces distinct spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: In the ¹H NMR spectrum of 4-nitroacetophenone, the aromatic protons appear as two doublets, characteristic of a para-substituted benzene ring.[8] For 4-fluoro-3-nitroacetophenone, the aromatic region will be more complex due to the different electronic environments and the presence of H-F coupling.
¹³C NMR: The ¹³C NMR spectrum of 4-nitroacetophenone shows distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons.[8] In the fluorinated analogue, the carbon atoms bonded to or near the fluorine will exhibit splitting due to C-F coupling, which is a powerful diagnostic tool.[9]
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 4-Nitroacetophenone | 8.31-8.29 (m, 2H), 8.13-8.10 (m, 2H), 2.68 (s, 3H)[8] | 196.3, 150.4, 141.4, 129.3, 123.9, 27.0[8] |
| 4-Fluoroacetophenone | 8.00-7.96 (m, 2H), 7.15–7.10 (m, 2H), 2.59 (s, 3H)[8] | 196.5, 167.0, 164.5, 133.6, 133.5, 130.99, 130.90, 115.8, 115.6, 26.5[8] |
Table 2: Comparative ¹H and ¹³C NMR Data of 4-Nitroacetophenone and 4-Fluoroacetophenone.
¹⁹F NMR: A key technique for fluorinated compounds, ¹⁹F NMR spectroscopy provides a direct method for observing the fluorine nucleus.[10] For 4-fluoro-3-nitroacetophenone, a single resonance would be expected, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectra of both compounds will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found between 1660 and 1770 cm⁻¹.[11] The presence of the nitro group will also give rise to characteristic strong absorptions for the asymmetric and symmetric N-O stretching vibrations, usually in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[12] The C-F bond in the fluorinated compound will have a characteristic stretching vibration in the fingerprint region, typically between 1000 and 1400 cm⁻¹, which can sometimes be obscured by other absorptions.
Mass Spectrometry (MS)
In mass spectrometry, both molecules will show a clear molecular ion peak. A notable difference in the fragmentation pattern of the fluorinated compound would be the potential loss of HF or other fluorine-containing fragments. High-resolution mass spectrometry is essential for the accurate identification and characterization of fluorinated compounds.[13]
Comparative Reactivity: The Electronic Tug-of-War
The chemical reactivity of nitrophenyl ethanones is governed by the interplay of the electronic effects of the nitro and acetyl groups. The introduction of fluorine adds another layer of complexity.
Electrophilic Aromatic Substitution
The aromatic ring in both compounds is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the nitro and acetyl groups. The fluorine atom in 4-fluoro-3-nitroacetophenone also exerts a deactivating inductive effect (-I).[14] However, its ability to donate electron density via a mesomeric effect (+M) can influence the regioselectivity of further substitutions, although the overall reactivity remains low.[14]
Nucleophilic Aromatic Substitution (SNAr)
The presence of a nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution, especially when the nitro group is ortho or para to a good leaving group. In 4-fluoro-3-nitroacetophenone, the fluorine atom can act as a leaving group in SNAr reactions, and its reactivity is enhanced by the presence of the ortho-nitro group which can stabilize the negatively charged Meisenheimer intermediate.[15]
Reactions at the Carbonyl Group
The carbonyl carbon in both molecules is electrophilic and susceptible to nucleophilic attack. The strong electron-withdrawing inductive effect of the fluorine atom in the fluorinated analogue is expected to increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to its non-fluorinated counterpart.[14]
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common transformation for these compounds.[2] While various reducing agents can be employed, the presence of the fluorine atom is not expected to significantly hinder this reaction. However, the choice of reducing agent and reaction conditions might need to be optimized for the fluorinated substrate to avoid any potential side reactions involving the C-F bond.
Logical Relationship of Reactivity
A diagram illustrating the factors influencing the reactivity of fluorinated vs. non-fluorinated nitrophenyl ethanones.
Conclusion: A Versatile Tool for Molecular Design
This comparative guide highlights the profound impact of fluorine substitution on the chemical and physical properties of nitrophenyl ethanones. The strategic incorporation of fluorine not only alters the spectroscopic signatures of these molecules but also provides a powerful tool to modulate their reactivity. For researchers in drug discovery and materials science, a thorough understanding of these effects is paramount for the rational design of novel compounds with tailored properties. The principles and experimental data presented herein serve as a foundational resource for the synthesis and characterization of this important class of fluorinated organic molecules.
References
- 1. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US2794836A - Process for producing nitroacetophenone compounds - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-(2-Fluoro-3-nitrophenyl)ethanone
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the quality of a pharmaceutical intermediate is not merely a matter of good practice; it is a cornerstone of safety and efficacy in the final active pharmaceutical ingredient (API).[1][2] 1-(2-Fluoro-3-nitrophenyl)ethanone is a key building block in the synthesis of a variety of pharmacologically active molecules. Its specific arrangement of a fluoro group ortho to the acetyl moiety and meta to a nitro group presents a unique electronic and steric environment, making it a valuable synthon. However, these same features can also lead to the formation of closely related impurities during synthesis that can be challenging to separate and identify.
This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity assessment begins with an understanding of the synthetic route and the potential impurities it may generate. A common method for synthesizing this compound is the Friedel-Crafts acylation of 1-fluoro-2-nitrobenzene.[3][4][5][6][7][8] This reaction, while powerful, is not without its pitfalls.
A proactive approach to purity analysis involves anticipating these potential contaminants:
-
Regioisomers: The directing effects of the fluoro and nitro groups can lead to the formation of other isomers, such as 1-(4-Fluoro-3-nitrophenyl)ethanone or 1-(2-Fluoro-5-nitrophenyl)ethanone.[9][10][11]
-
Unreacted Starting Materials: Incomplete reaction can result in the presence of 1-fluoro-2-nitrobenzene.
-
Over-acylation Products: While less common in Friedel-Crafts acylation due to the deactivating nature of the acetyl group, poly-acylated byproducts are a theoretical possibility.[5]
-
Residual Solvents and Reagents: Solvents used in the reaction and purification, as well as residual catalysts (e.g., aluminum chloride), can be carried through.
The following diagram illustrates the logical flow of anticipating impurities from the synthesis process.
Caption: Anticipating impurities from the synthetic pathway.
A Comparative Analysis of Purity Assessment Techniques
No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged approach, leveraging the strengths of orthogonal methods, is essential for a comprehensive assessment.
| Technique | Principle | Strengths for this Application | Limitations | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Excellent for quantifying regioisomers and other closely related impurities. High sensitivity and precision. | Requires a chromophore (present in this molecule). Method development can be time-consuming. | ≥99.5% (Area Normalization) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information, enabling the identification of impurities. Quantitative NMR (qNMR) can provide an absolute purity value. ¹⁹F NMR is highly specific for fluorinated compounds. | Lower sensitivity compared to HPLC for trace impurities. Requires relatively pure reference standards for qNMR. | Conforms to structure. No extraneous signals >0.1%. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Confirms molecular weight. In conjunction with chromatography (LC-MS, GC-MS), it is a powerful tool for identifying unknown impurities. | Isomeric impurities cannot be distinguished by MS alone. Ionization efficiency can vary between compounds, making quantification challenging without standards. | Conforms to expected molecular weight. |
| Elemental Analysis (CHNF) | Combustion of the sample and quantification of resulting gases. | Provides the empirical formula, offering a fundamental measure of purity. | Insensitive to impurities with the same elemental composition (isomers). Requires a relatively large sample size. | C, H, N, F values within ±0.4% of theoretical values. |
Deep Dive into Key Analytical Methodologies
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
For routine quality control and the precise quantification of impurities, reverse-phase HPLC is the method of choice. The polarity differences between this compound and its potential regioisomeric impurities are generally sufficient for effective separation on a C18 column.
Rationale for Method Design:
A C18 stationary phase is selected for its versatility and proven ability to separate aromatic isomers. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the elution strength. A gradient elution is often preferred over an isocratic method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and eluted from the column in a reasonable time. UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm) is employed.
Experimental Protocol: HPLC Purity Assessment
-
Chromatographic System: A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.
This method should be validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness.[1][10][11][12][13] The USP General Chapter <621> and EP General Chapter 2.2.46 provide further guidance on chromatographic techniques.[2][3][4][5][9][14][15][16][17][18]
The following diagram illustrates the HPLC workflow for purity assessment.
Caption: HPLC workflow for purity analysis.
NMR Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy is unparalleled in its ability to provide definitive structural confirmation. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the methyl protons and the aromatic protons. The coupling patterns and chemical shifts of the aromatic protons are particularly sensitive to the substitution pattern, allowing for the clear differentiation of regioisomers.
-
¹³C NMR: The carbon NMR provides information on the number and type of carbon atoms in the molecule, further confirming the structure.
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful and highly sensitive technique. The chemical shift of the fluorine atom is highly dependent on its electronic environment, making this technique excellent for identifying and quantifying any fluorine-containing impurities.
Predicted NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~2.6 | s | -CH₃ |
| ¹H | ~7.4-7.6 | m | Aromatic CH |
| ¹H | ~7.8-8.0 | m | Aromatic CH |
| ¹H | ~8.1-8.3 | m | Aromatic CH |
| ¹³C | ~29 | q | -CH₃ |
| ¹³C | ~120-160 | m | Aromatic C |
| ¹³C | ~195 | s | C=O |
| ¹⁹F | ~ -110 to -130 | m | Ar-F |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra using standard parameters.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Compare the observed chemical shifts and coupling constants with predicted values and reference spectra of any known impurities.
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry provides the molecular weight of the compound, offering a fundamental check of its identity. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a formidable tool for the identification of unknown impurities.
Predicted Fragmentation Pattern (Electron Ionization - EI):
The molecular ion peak (M⁺) for this compound (C₈H₆FNO₃) is expected at m/z = 183.03. Key fragmentation pathways would likely involve:
-
Loss of the methyl group: [M - CH₃]⁺ at m/z = 168.
-
Loss of the acetyl group: [M - COCH₃]⁺ at m/z = 140.
-
Formation of the acetyl cation: [CH₃CO]⁺ at m/z = 43.
The following diagram illustrates the predicted mass spectrometry fragmentation.
Caption: Predicted EI mass fragmentation of the target molecule.
Experimental Protocol: LC-MS Analysis
-
LC System: Utilize the HPLC method described previously.
-
MS System: A mass spectrometer (e.g., quadrupole or time-of-flight) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically suitable for this class of compounds.
-
Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).
-
Data Analysis: Extract the mass spectra of the main peak and any impurity peaks. Compare the observed masses with the theoretical masses of the target compound and potential impurities.
Conclusion: A Self-Validating Approach to Purity Assessment
The robust assessment of purity for a critical pharmaceutical intermediate like this compound is a non-negotiable aspect of drug development. By integrating orthogonal analytical techniques—HPLC for quantification, NMR for structural elucidation, and MS for identity confirmation—a self-validating system is created. Each technique provides a unique piece of the puzzle, and together they offer a high degree of confidence in the quality of the synthesized material. The protocols and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own purity assessment methods, ensuring the integrity of their downstream processes and the ultimate safety and efficacy of the final pharmaceutical product.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. 1-(2-Fluoro-3-methoxy-5-nitrophenyl)ethanone | C9H8FNO4 | CID 171019914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone [cymitquimica.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemscene.com [chemscene.com]
- 12. 1-(3-Fluoro-4-nitrophenyl)ethanone | C8H6FNO3 | CID 20552210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-(2,6-Difluoro-3-nitrophenyl)ethanone | C8H5F2NO3 | CID 13853637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-(2-Fluoro-4-nitrophenyl)ethanone | 866579-96-6 [sigmaaldrich.com]
- 15. 403-12-3|2-Fluoro-1-(3-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]
- 16. 403-12-3|2-Fluoro-1-(3-nitrophenyl)ethanone| Ambeed [ambeed.com]
- 17. 1-(2-Fluoro-3-hydroxyphenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 18. 1-(4-(4-fluorophenoxy)-3-nitrophenyl)ethanone synthesis | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Fluoro-3-nitrophenyl)ethanone
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(2-Fluoro-3-nitrophenyl)ethanone. As a halogenated nitroaromatic compound, this substance requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond mere procedural lists to explain the critical reasoning behind each step.
Section 1: Hazard Profile and Immediate Safety Precautions
Anticipated Hazards:
-
Skin and Eye Irritation: Similar compounds are classified as causing skin irritation (H315) and serious eye irritation (H319).[2][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[4][5]
-
Toxicity: Halogenated nitroaromatic compounds are often toxic and environmentally hazardous.[6] Ingestion may be harmful.[5]
-
Mutagenicity: Some related structures are suspected of causing genetic defects (H341).[3]
Essential Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, the following PPE is mandatory. The causality is simple: creating an impermeable barrier between you and the chemical is the first and most critical line of defense.
-
Gloves: Chemically resistant gloves, such as nitrile, are required. Always double-check the manufacturer's breakthrough time for aromatic compounds.
-
Eye Protection: Chemical safety goggles are the minimum requirement. For procedures with a risk of splashing, a face shield should be worn in conjunction with goggles.[6]
-
Lab Coat: A flame-resistant lab coat provides body protection against incidental contact.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation.[7]
Section 2: Waste Characterization and Segregation—The Cornerstone of Compliance
Proper disposal begins with correct waste characterization. Due to its chemical structure, this compound falls into a specific hazardous waste category that dictates its ultimate disposal pathway.
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound is classified as a halogenated organic waste .[8][9] This is due to the presence of the fluorine atom. Mixing this type of waste with non-halogenated streams can lead to significant compliance issues and complicates the disposal process, as they require different treatment methods, typically high-temperature incineration.[9][10]
The "Halogenated" vs. "Non-Halogenated" Mandate
The fundamental principle of organic waste disposal in a laboratory setting is the strict segregation of halogenated and non-halogenated materials.[10][11]
-
Halogenated Waste Stream: This is the designated stream for this compound and any solvents, reagents, or materials contaminated with it. These containers are specifically labeled for incineration.
-
Non-Halogenated Waste Stream: This stream is for organic chemicals that do not contain fluorine, chlorine, bromine, or iodine.
Mixing the two streams is a costly error. Even a small amount of halogenated waste can contaminate an entire container of non-halogenated solvent, forcing the entire volume to be treated via the more expensive incineration route.[10]
Section 3: Step-by-Step Disposal Protocols
Follow these protocols based on the form of the waste. Always consult with your institution's Environmental Health and Safety (EHS) department, as they will have specific container types and labeling requirements.[6]
Protocol 3.1: Disposal of Unused or Expired Solid Compound
-
Container Selection: Obtain a designated hazardous waste container for solid halogenated organic compounds from your EHS office. This is typically a wide-mouth plastic or glass jar with a secure, vapor-tight lid.
-
Labeling: Pre-label the container with the words "Hazardous Waste," "Halogenated Organic Solids," and the full chemical name: "this compound." Do not use abbreviations.[10]
-
Transfer: Inside a chemical fume hood, carefully transfer the solid waste into the designated container using a clean spatula. Avoid creating dust.
-
Closure and Storage: Securely close the container lid. Store the container in a designated satellite accumulation area, ensuring it is away from incompatible materials like strong bases or oxidizers.[12][13]
Protocol 3.2: Disposal of Contaminated Labware and Materials
This includes items like weigh boats, gloves, TLC plates, and paper towels.
-
Gross Decontamination: Remove as much of the solid chemical residue as possible (transferring it to the solid waste container).
-
Segregation: Place all contaminated disposable items into a designated solid waste stream. This is typically a plastic bag or drum labeled "Halogenated Solid Waste" or "Contaminated Debris."
-
Contaminated Glassware: Glassware intended for reuse should be rinsed with a minimal amount of an appropriate organic solvent (e.g., acetone). This rinsate is now considered halogenated hazardous waste and MUST be disposed of according to Protocol 3.3. Never dispose of this rinsate down the drain.[10][11] Glassware that is to be discarded must be disposed of as hazardous waste, not in a standard glass disposal box.[14]
Protocol 3.3: Disposal of Solutions Containing this compound
This applies to reaction mixtures, chromatographic fractions, and solvent rinses.
-
Container Selection: Use a designated, properly vented "Halogenated Organic Liquid Waste" container. These are often safety-coated glass or polyethylene carboys.
-
Labeling: Clearly label the container with "Hazardous Waste," "Halogenated Organic Liquids," and list all chemical components and their approximate percentages.
-
Transfer: Carefully pour the liquid waste into the container using a funnel. Avoid splashing.
-
Closure: Keep the container closed at all times except when actively adding waste.[10] This prevents the release of volatile organic compounds (VOCs).
-
Storage: Store the container in a designated satellite accumulation area within secondary containment.
Section 4: Spill Management
Accidental release requires immediate and correct action to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Wear the full PPE detailed in Section 1.1.
-
Containment: For solid spills, gently cover the material with an absorbent pad to prevent dust from becoming airborne. For liquid spills, surround the area with a chemical absorbent sock or vermiculite.
-
Cleanup: Carefully sweep up the solid material or absorb the liquid using a chemical spill kit absorbent. Do not use combustible materials like paper towels for large liquid spills.
-
Disposal of Cleanup Debris: All cleanup materials (absorbent, contaminated gloves, etc.) are now considered halogenated hazardous waste. Place them in a sealed bag or container and dispose of them as "Contaminated Debris" through your EHS office.[7]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.
Data and Workflow Visualization
Table 1: Summary of Safety and Disposal Information
| Parameter | Information | Source(s) |
| Chemical Class | Halogenated Nitroaromatic Ketone | [1] |
| Anticipated GHS Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH341: Suspected of causing genetic defects | [2][3][4][5] |
| Primary PPE | Nitrile gloves, chemical safety goggles with face shield, lab coat | [6][12] |
| Handling Engineering Control | Chemical Fume Hood | [7] |
| EPA Waste Category | Halogenated Organic Waste | [8][9] |
| OSHA PEL | No specific PEL established. Follow institutional guidelines for toxic aromatic compounds. | [15][16] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [12][13] |
| Disposal Method | Licensed hazardous waste incineration | [9] |
Diagram 1: Waste Segregation Decision Workflow
This diagram outlines the critical decision-making process for correctly segregating waste generated from work with this compound.
References
- 1. CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. angenechemical.com [angenechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. p2infohouse.org [p2infohouse.org]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. uml.edu [uml.edu]
- 15. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 16. SHIB 10-14-2010 - Occupational Exposure to Flavoring Substances: Health Effects and Hazard Control - English | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
